Product packaging for 2,4-Dimethylpentane-1,2-diamine(Cat. No.:CAS No. 115947-69-8)

2,4-Dimethylpentane-1,2-diamine

Cat. No.: B2444229
CAS No.: 115947-69-8
M. Wt: 130.235
InChI Key: JIWVNNBIBQCVCD-UHFFFAOYSA-N
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Description

2,4-Dimethylpentane-1,2-diamine (CAS: 115947-69-8) is a member of the vicinal diamine family, appearing as a colorless liquid at room temperature with a molecular formula of C7H18N2 and a molecular weight of 130.23 g/mol . This compound is of paramount importance in chemical research due to the presence of two adjacent amino groups on its pentane backbone, which is substituted with methyl groups at the 2 and 4 positions to provide steric hindrance . Its primary research value stems from its role as a versatile bidentate ligand , capable of forming stable chelate complexes with a wide array of metal ions . This chelating ability is fundamental to its application as a ligand in metal catalysis , where it can be used to fine-tune the reactivity and selectivity of catalytic reactions . Furthermore, this compound serves as a critical building block in organic synthesis for the construction of more complex nitrogen-containing molecules, including natural products, pharmaceuticals, and various heterocyclic compounds . The stereochemistry of the molecule, featuring a chiral center at the C2 position, makes it and its enantiomers valuable scaffolds for asymmetric synthesis and the development of chiral catalysts or auxiliaries . A common synthetic route to this diamine involves the reductive amination of a ketone precursor , such as 2,4-dimethylpentanone, using a metal catalyst and a source of ammonia . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. It is typically supplied as a liquid and should be stored at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18N2 B2444229 2,4-Dimethylpentane-1,2-diamine CAS No. 115947-69-8

Properties

IUPAC Name

2,4-dimethylpentane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)4-7(3,9)5-8/h6H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWVNNBIBQCVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethylpentane-1,2-diamine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpentane-1,2-diamine is a vicinal diamine with the chemical formula C7H18N2. Vicinal diamines are a significant class of organic compounds characterized by two amino groups attached to adjacent carbon atoms. This structural motif is a key component in a variety of biologically active molecules and serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, outlines a plausible synthetic route and analytical methodologies, and explores its potential applications in research and drug development based on the established roles of similar compounds.

While specific experimental data for this compound is limited in publicly available literature, this guide leverages established principles of organic chemistry and the known characteristics of vicinal diamines to provide a predictive and informative resource.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized below. The available data is primarily based on computational models.

PropertyValueSource
CAS Number 115947-69-8Guidechem[1]
Molecular Formula C7H18N2Guidechem[1]
Molecular Weight 130.235 g/mol Guidechem[1]
Canonical SMILES CC(C)CC(C)(CN)NGuidechem[1]
InChI Key JIWVNNBIBQCVCD-UHFFFAOYSA-NGuidechem[1]
Topological Polar Surface Area 52 ŲGuidechem[1]
Hydrogen Bond Donor Count 2Guidechem[1]
Hydrogen Bond Acceptor Count 2Guidechem[1]
Rotatable Bond Count 3Guidechem[1]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of vicinal diamines involves the dihydroxylation of an alkene followed by a double Mitsunobu reaction. A plausible synthetic pathway for this compound starting from 2,4-dimethyl-1-pentene is outlined below.

Proposed Synthesis of this compound

Synthesis of this compound 2,4-Dimethyl-1-pentene 2,4-Dimethyl-1-pentene Intermediate_Diol 2,4-Dimethylpentane-1,2-diol 2,4-Dimethyl-1-pentene->Intermediate_Diol 1. OsO4 (cat.), NMO 2. NaHSO3 Intermediate_Diazide 1,2-Diazido-2,4-dimethylpentane Intermediate_Diol->Intermediate_Diazide 1. DPPA, DIAD 2. PPh3 Final_Product This compound Intermediate_Diazide->Final_Product H2, Pd/C

A plausible synthetic route to this compound.

Experimental Protocol: Synthesis of 2,4-Dimethylpentane-1,2-diol (Intermediate Diol)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethyl-1-pentene in a suitable solvent system such as a mixture of acetone and water.

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) as the co-oxidant. To this solution, add a catalytic amount of osmium tetroxide (OsO4).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO3).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,4-dimethylpentane-1,2-diol.

Experimental Protocol: Synthesis of 1,2-Diazido-2,4-dimethylpentane (Intermediate Diazide)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,4-dimethylpentane-1,2-diol in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add triphenylphosphine (PPh3) and diphenylphosphoryl azide (DPPA) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Reaction Execution: Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the cooled solution.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. After completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain 1,2-diazido-2,4-dimethylpentane.

Experimental Protocol: Synthesis of this compound (Final Product)

  • Reaction Setup: Dissolve the 1,2-diazido-2,4-dimethylpentane in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or crystallization if necessary.

Analytical Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques. Predicted spectroscopic data are presented below.

Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Signals corresponding to the methyl, methylene, and methine protons. The protons on the carbons bearing the amino groups and the amine protons themselves would likely appear as distinct multiplets. The chemical shifts would be influenced by the electron-withdrawing effect of the amino groups.
¹³C NMR Distinct signals for each of the seven carbon atoms in the molecule, with the carbons attached to the nitrogen atoms shifted downfield.
IR Spectroscopy Characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹, C-H stretching vibrations around 2850-3000 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (130.235). Fragmentation patterns would likely involve the loss of amino and alkyl groups.

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude_Product Crude this compound Purification_Step Column Chromatography / Distillation Crude_Product->Purification_Step Purity_Analysis Purity Assessment (e.g., GC-MS, HPLC) Purification_Step->Purity_Analysis Structure_Elucidation Structural Elucidation Purity_Analysis->Structure_Elucidation NMR 1H and 13C NMR Structure_Elucidation->NMR IR Infrared Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Final_Compound Pure this compound Structure_Elucidation->Final_Compound

A typical workflow for the synthesis and characterization of this compound.

Potential Biological Activity and Applications

Vicinal diamines are recognized as "privileged substructures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While the specific biological activity of this compound has not been reported, its structural features suggest potential applications in several areas of drug discovery and development.

Hypothetical Signaling Pathway Involvement

Many biologically active compounds containing the vicinal diamine moiety are known to interact with G-protein coupled receptors (GPCRs). A hypothetical signaling pathway illustrating this potential interaction is shown below.

Hypothetical_Signaling_Pathway Diamine_Compound This compound (Ligand) GPCR G-Protein Coupled Receptor (Target) Diamine_Compound->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

A hypothetical signaling pathway involving a vicinal diamine compound.

Potential Applications:

  • Asymmetric Catalysis: Chiral vicinal diamines are widely used as ligands in asymmetric catalysis to synthesize enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

  • Chelating Agents: The two amino groups can act as a bidentate ligand to chelate metal ions. This property is valuable in the design of metal-based drugs and diagnostic agents.

  • Scaffolds for Combinatorial Chemistry: The diamine core can be readily functionalized at the amino groups to generate libraries of compounds for high-throughput screening in drug discovery programs.

  • Anticancer and Antimicrobial Agents: Numerous compounds containing the vicinal diamine motif have demonstrated potent anticancer and antimicrobial activities.

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of aliphatic amines, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Amines can be corrosive and irritating to the skin and respiratory tract.

Conclusion

This compound, while not extensively characterized in the scientific literature, represents a compound of interest due to its vicinal diamine structure. This guide has provided a comprehensive overview of its computed properties, a plausible synthetic route with detailed experimental considerations, and a predictive analysis of its spectroscopic characteristics. Furthermore, the potential biological activities and applications have been discussed based on the established importance of the vicinal diamine scaffold in medicinal chemistry and catalysis. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 2,4-dimethylpentane-1,2-diamine. Given the absence of a direct, documented synthesis in the current literature, this document outlines two primary, scientifically sound methodologies derived from established organic chemistry principles: a two-step synthesis commencing from an alkene, and a multi-step route involving an α-hydroxy ketone intermediate. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the practical application of these methods in a research and development setting.

Executive Summary

This compound is a vicinal diamine with potential applications in medicinal chemistry and as a chiral ligand in asymmetric synthesis. This guide details two primary synthetic routes for its preparation. The first and most promising route involves the dihydroxylation of 2,4-dimethyl-1-pentene to yield 2,4-dimethylpentane-1,2-diol, which is subsequently converted to the target diamine via catalytic amination. The second route explores the synthesis of an α-hydroxy ketone intermediate, followed by reductive amination. Both methods are presented with detailed experimental procedures, a comparative analysis of their advantages and disadvantages, and visual representations of the synthetic workflows.

Table of Contents

  • Introduction

  • Synthetic Route 1: Dihydroxylation of 2,4-Dimethyl-1-pentene and Subsequent Amination

    • 2.1. Step 1: Synthesis of 2,4-Dimethylpentane-1,2-diol

    • 2.2. Step 2: Catalytic Amination of 2,4-Dimethylpentane-1,2-diol

  • Synthetic Route 2: Synthesis via an α-Hydroxy Ketone Intermediate

    • 3.1. Step 1: Synthesis of 1-Hydroxy-2,4-dimethylpentan-2-one

    • 3.2. Step 2: Reductive Amination of 1-Hydroxy-2,4-dimethylpentan-2-one

  • Data Presentation

  • Experimental Protocols

  • Logical Workflow Diagrams

Introduction

Synthetic Route 1: Dihydroxylation of 2,4-Dimethyl-1-pentene and Subsequent Amination

This two-step route is considered the most viable and is supported by a significant body of literature on analogous transformations.

Step 1: Synthesis of 2,4-Dimethylpentane-1,2-diol

The initial step involves the dihydroxylation of the commercially available alkene, 2,4-dimethyl-1-pentene. The Sharpless asymmetric dihydroxylation is a highly reliable method for this transformation, allowing for the stereoselective synthesis of the diol.[1][2] Alternatively, a non-asymmetric dihydroxylation can be performed using osmium tetroxide or potassium permanganate.

Step 2: Catalytic Amination of 2,4-Dimethylpentane-1,2-diol

The resulting 1,2-diol can be converted to the desired 1,2-diamine through catalytic amination. This transformation is typically carried out using a heterogeneous catalyst, such as Raney nickel, in the presence of ammonia at elevated temperature and pressure.

Synthetic Route 2: Synthesis via an α-Hydroxy Ketone Intermediate

This alternative route involves the preparation of an α-hydroxy ketone, which is then converted to the diamine via reductive amination.

Step 1: Synthesis of 1-Hydroxy-2,4-dimethylpentan-2-one

The synthesis of the α-hydroxy ketone intermediate, 1-hydroxy-2,4-dimethylpentan-2-one, can be achieved through the selective oxidation of the primary alcohol of 2,4-dimethylpentane-1,2-diol.

Step 2: Reductive Amination of 1-Hydroxy-2,4-dimethylpentan-2-one

The α-hydroxy ketone can then be subjected to reductive amination to yield the target 1,2-diamine. This reaction typically involves the formation of an imine intermediate with ammonia, followed by reduction.

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the proposed synthetic routes, based on literature precedents for similar transformations.

StepReagents and ConditionsExpected YieldPurityReference(s)
Route 1: Dihydroxylation 2,4-dimethyl-1-pentene, AD-mix-β, t-BuOH/H₂O, 0°C>90%>95%[1][2]
Route 1: Catalytic Amination 2,4-dimethylpentane-1,2-diol, Raney Ni, NH₃, H₂, elevated T and P70-80%>95%
Route 2: α-Hydroxy Ketone Synthesis (from diol) 2,4-dimethylpentane-1,2-diol, PCC or Swern oxidation conditions80-90%>95%
Route 2: Reductive Amination of α-Hydroxy Ketone 1-hydroxy-2,4-dimethylpentan-2-one, NH₃, H₂, Pd/C or NaBH₃CN60-70%>95%[3][4][5][6]

Experimental Protocols

Route 1: Dihydroxylation and Catalytic Amination

Step 1: Synthesis of 2,4-Dimethylpentane-1,2-diol via Sharpless Asymmetric Dihydroxylation [1][2]

  • To a stirred solution of 2,4-dimethyl-1-pentene (1.0 equiv.) in a 1:1 mixture of tert-butanol and water is added AD-mix-β (1.4 g per mmol of alkene).

  • The reaction mixture is stirred vigorously at 0°C until the reaction is complete (monitored by TLC or GC-MS).

  • Sodium sulfite (1.5 g per mmol of alkene) is added, and the mixture is stirred for 1 hour at room temperature.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2,4-dimethylpentane-1,2-diol.

Step 2: Catalytic Amination of 2,4-dimethylpentane-1,2-diol

  • A high-pressure autoclave is charged with 2,4-dimethylpentane-1,2-diol (1.0 equiv.), Raney nickel (10 wt%), and a solution of ammonia in methanol (7 N).

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 50 bar.

  • The reaction mixture is heated to 120°C and stirred for 24 hours.

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to remove the solvent and excess ammonia.

  • The crude product is purified by distillation under reduced pressure or by column chromatography to yield this compound.

Route 2: Synthesis via α-Hydroxy Ketone and Reductive Amination

Step 1: Synthesis of 1-Hydroxy-2,4-dimethylpentan-2-one

  • To a stirred solution of 2,4-dimethylpentane-1,2-diol (1.0 equiv.) in dichloromethane at room temperature is added pyridinium chlorochromate (PCC) (1.5 equiv.).

  • The reaction mixture is stirred for 2 hours, or until the starting material is consumed (monitored by TLC).

  • The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give 1-hydroxy-2,4-dimethylpentan-2-one.

Step 2: Reductive Amination of 1-Hydroxy-2,4-dimethylpentan-2-one [3][4][5][6]

  • A solution of 1-hydroxy-2,4-dimethylpentan-2-one (1.0 equiv.) in methanol is saturated with ammonia gas at 0°C.

  • A catalytic amount of palladium on carbon (10 mol%) is added.

  • The reaction mixture is subjected to hydrogenation at 50 psi for 24 hours.

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to afford this compound.

Logical Workflow Diagrams

Synthesis_Route_1 start 2,4-Dimethyl-1-pentene diol 2,4-Dimethylpentane-1,2-diol start->diol Sharpless Dihydroxylation (AD-mix-β) diamine This compound diol->diamine Catalytic Amination (Raney Ni, NH₃, H₂)

Caption: Synthetic workflow for Route 1.

Synthesis_Route_2 diol 2,4-Dimethylpentane-1,2-diol hydroxy_ketone 1-Hydroxy-2,4-dimethylpentan-2-one diol->hydroxy_ketone Selective Oxidation (PCC) diamine This compound hydroxy_ketone->diamine Reductive Amination (NH₃, H₂, Pd/C)

Caption: Synthetic workflow for Route 2.

Conclusion

This technical guide has outlined two plausible and detailed synthetic routes for the preparation of this compound. Route 1, proceeding through the dihydroxylation of 2,4-dimethyl-1-pentene followed by catalytic amination of the resulting diol, appears to be the more robust and higher-yielding approach based on existing literature for analogous transformations. Route 2 provides a viable alternative via an α-hydroxy ketone intermediate. The provided experimental protocols and workflow diagrams are intended to serve as a practical starting point for researchers and professionals in the field of drug development and chemical synthesis. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

Technical Guide: Physicochemical Characterization of 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpentane-1,2-diamine is a vicinal diamine with the molecular formula C7H18N2.[1][2] As a member of the diamine class of organic compounds, it holds potential for various applications in research and development, including as a building block in the synthesis of novel ligands, polymers, and biologically active molecules.[3][4][5] A thorough understanding of its physical properties is fundamental for its application in synthetic chemistry, material science, and drug development, influencing factors such as reaction kinetics, formulation, and bioavailability.

This technical guide provides a summary of the currently available physical data for this compound and outlines detailed experimental protocols for the determination of its key physical properties. Currently, there is a notable lack of experimentally determined physical data for this specific compound in publicly available literature. The information presented herein is based on established chemical databases and generalized experimental methodologies for similar compounds.

Core Physical Properties

While specific experimental data for this compound is limited, its basic molecular properties have been calculated and are presented below.

PropertyValueSource
Molecular Formula C7H18N2[1][2]
Molecular Weight 130.235 g/mol [1]
CAS Number 115947-69-8[1]

Experimental Protocols for Physical Property Determination

The following are detailed, generalized protocols for the experimental determination of the primary physical properties of a diamine compound like this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[6]

Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat-resistant oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

  • Stand and clamp

Procedure:

  • A small amount of the this compound sample is placed into the small test tube.

  • The capillary tube is placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in the Thiele tube containing the heating oil.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is discontinued when a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

Determination of Melting Point (Capillary Method)

For solid diamines or their salts, the melting point can be determined using a melting point apparatus.[7][8][9]

Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (open at one end)

  • Sample of this compound (in solid form)

  • Mortar and pestle (if sample is crystalline)

Procedure:

  • A small amount of the dry, powdered sample is packed into the closed end of a capillary tube to a height of 2-3 mm.[8][9]

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

  • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[7]

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital densitometer.

Materials:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance

  • Thermostatic bath

  • Sample of this compound

Procedure (using a pycnometer):

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

  • The filled pycnometer is placed in a thermostatic bath at a specific temperature (e.g., 25°C) until thermal equilibrium is reached.

  • The pycnometer is removed, wiped dry, and its mass is accurately weighed.

  • The mass of the sample is determined by subtracting the mass of the empty pycnometer.

  • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[10]

Materials:

  • Conical flasks with stoppers

  • Thermostatic shaker bath

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, GC-MS)

  • Buffer solutions at various pH values

  • Sample of this compound

Procedure:

  • An excess amount of this compound is added to a known volume of the aqueous buffer in a conical flask.

  • The flask is sealed and placed in a thermostatic shaker bath at a constant temperature.

  • The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the suspension is centrifuged to separate the undissolved solid.

  • A sample of the clear supernatant is carefully removed and diluted as necessary.

  • The concentration of the dissolved diamine in the supernatant is determined using a suitable analytical method that has been calibrated with standard solutions of known concentrations.[10] This concentration represents the aqueous solubility at the specified temperature and pH.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a novel compound such as this compound.

G cluster_0 Compound Acquisition and Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting Synthesis Synthesis and Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Purity Purity Assessment (GC, HPLC) Characterization->Purity BoilingPoint Boiling Point Determination Purity->BoilingPoint MeltingPoint Melting Point Determination Purity->MeltingPoint Density Density Measurement Purity->Density Solubility Solubility Assay Purity->Solubility DataCompilation Data Compilation and Analysis BoilingPoint->DataCompilation MeltingPoint->DataCompilation Density->DataCompilation Solubility->DataCompilation Report Technical Report Generation DataCompilation->Report

References

An In-Depth Technical Guide to 2,4-Dimethylpentane-1,2-diamine: Structural Elucidation and Isomeric Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethylpentane-1,2-diamine, focusing on its structural formula, isomers, and the analytical techniques used for their characterization. This information is critical for professionals in drug discovery and development, where a precise understanding of molecular structure and isomerism is paramount for elucidating structure-activity relationships (SAR) and ensuring the selection of optimal drug candidates.

Structural Formula and Stereochemistry

This compound is a saturated aliphatic diamine with the molecular formula C₇H₁₈N₂.[1][2] Its structure consists of a five-carbon pentane backbone with methyl groups at positions 2 and 4, and amino groups at positions 1 and 2.

The systematic IUPAC name for this compound is this compound. The presence of two chiral centers at the C2 and C4 carbons indicates that this molecule can exist as multiple stereoisomers. Specifically, due to the two stereocenters, a maximum of 2² = 4 stereoisomers are possible: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are enantiomers of each other, as are the (2R, 4S) and (2S, 4R) isomers. These pairs of enantiomers will exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The relationship between the (2R, 4R)/(2S, 4S) pair and the (2R, 4S)/(2S, 4R) pair is diastereomeric.

dot

Caption: Skeletal structure of this compound.

Isomers of this compound

Beyond the stereoisomers of the parent molecule, numerous structural isomers exist with the same molecular formula (C₇H₁₈N₂). These isomers differ in the connectivity of their atoms, leading to distinct chemical and physical properties. A comprehensive understanding of these isomers is crucial to avoid potential confounding factors in experimental studies.

Structural Isomers

Structural isomers of this compound can be categorized based on the carbon skeleton and the positions of the amino groups. Some key examples include:

  • Positional Isomers of the Amino Groups: The two amino groups can be placed at various positions on the 2,4-dimethylpentane backbone, such as 2,4-dimethylpentane-1,3-diamine, 2,4-dimethylpentane-1,4-diamine, 2,4-dimethylpentane-1,5-diamine, 2,4-dimethylpentane-2,3-diamine, and 2,4-dimethylpentane-2,4-diamine.[3]

  • Isomers with Different Carbon Skeletons: The underlying heptane skeleton can be arranged in different branched or linear forms. For instance, isomers could be based on n-heptane (e.g., heptane-1,2-diamine, heptane-1,7-diamine), or other branched heptane structures (e.g., 3-ethylpentane-1,2-diamine).[4][5]

The following table summarizes some of the known structural isomers of C₇H₁₈N₂.

Isomer NameCAS NumberMolecular FormulaInChIKey
This compound 115947-69-8C₇H₁₈N₂JIWVNNBIBQCVCD-UHFFFAOYSA-N
1,7-Heptanediamine646-19-5C₇H₁₈N₂PWSKHLMYTZNYKO-UHFFFAOYSA-N
1,4-Diaminoheptane13561-04-1C₇H₁₈N₂APWFJLJAQRZQIV-UHFFFAOYSA-N
2,4-Dimethylpentane-2,4-diamine908298-06-6C₇H₁₈N₂IYFLSGCPMZKERB-UHFFFAOYSA-N

Data sourced from PubChem and other chemical databases.[1][3][4][5]

Physicochemical Properties

Detailed experimental data for this compound and its isomers are not extensively reported in publicly available literature. However, predicted and some experimental properties for related isomers provide an indication of their general characteristics.

PropertyThis compound (Predicted)1,7-Heptanediamine (Experimental/Predicted)
Molecular Weight 130.23 g/mol 130.23 g/mol
Boiling Point Not available223 - 225 °C[6]
Melting Point Not available26 - 29 °C[6]
Density Not availableNot available
LogP 0.30.3

Predicted data from PubChem.[2][4]

Experimental Protocols

General Synthesis of Vicinal Diamines

One common approach involves the ring-opening of an appropriately substituted aziridine. This method offers good control over regioselectivity and stereoselectivity.

Synthesis Alkene Substituted Alkene Aziridination Aziridination (e.g., with an aminating agent) Alkene->Aziridination Step 1 Aziridine Aziridine Intermediate Aziridination->Aziridine RingOpening Nucleophilic Ring Opening (with an amine nucleophile) Aziridine->RingOpening Step 2 Diamine Vicinal Diamine RingOpening->Diamine

References

A Technical Guide to the Spectroscopic Characterization of 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data (NMR, Mass Spectrometry, or IR) for 2,4-Dimethylpentane-1,2-diamine. This guide, therefore, provides predicted spectroscopic data based on computational models and outlines the expected spectral characteristics based on the compound's structure. Furthermore, it details generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers.

Predicted Mass Spectrometry Data

Computational predictions for the mass-to-charge ratio (m/z) of various adducts of this compound provide a foundational dataset for its identification via mass spectrometry.[1]

AdductPredicted m/z
[M+H]⁺131.15428
[M+Na]⁺153.13622
[M-H]⁻129.13972
[M+NH₄]⁺148.18082
[M+K]⁺169.11016
[M+H-H₂O]⁺113.14426
[M]⁺130.14645
[M]⁻130.14755

Expected Spectroscopic Characteristics

Based on the structure of this compound, the following ¹H and ¹³C NMR spectral characteristics are anticipated. The presence of two chiral centers suggests the possibility of diastereomers, which could lead to more complex spectra than outlined in this simplified prediction.

Expected ¹H NMR Data

ProtonsChemical Shift (ppm) RangeMultiplicityIntegration
-NH₂ protons1.0 - 3.0Broad Singlet4H
-CH- (methine proton at C4)1.5 - 2.0Multiplet1H
-CH₂- (methylene protons at C3)1.2 - 1.6Multiplet2H
-CH₂- (methylene protons at C1)2.5 - 3.0Multiplet2H
-CH₃ (methyl protons at C2)1.0 - 1.3Singlet3H
-CH(CH₃)₂ (methyl protons at C4)0.8 - 1.0Doublet6H

Expected ¹³C NMR Data

Carbon AtomChemical Shift (ppm) Range
C1 (-CH₂NH₂)40 - 50
C2 (-C(CH₃)(NH₂)-)50 - 60
C3 (-CH₂-)35 - 45
C4 (-CH-)25 - 35
-CH(CH₃)₂ (methyl carbons at C4)20 - 25
-C(CH₃)(NH₂) (methyl carbon at C2)20 - 30

The IR spectrum of this compound is expected to be characterized by the following absorption bands, indicative of its functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 3500Medium
C-HStretch (alkane)2850 - 3000Strong
N-HBend (scissoring)1590 - 1650Medium
C-HBend (alkane)1350 - 1470Medium
C-NStretch1000 - 1250Medium

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid diamine sample such as this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified diamine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., -NH₂).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Sample Preparation: Prepare a dilute solution of the diamine (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are soft ionization techniques suitable for preventing excessive fragmentation of the molecular ion.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography system (LC-MS).

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Compare the observed m/z values with the predicted values.

  • Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS, GC-MS) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir data_proc Data Processing & Interpretation nmr->data_proc ms->data_proc ir->data_proc structure_confirm Structure Confirmation data_proc->structure_confirm publication publication structure_confirm->publication Publication/ Reporting

A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

References

An In-depth Technical Guide to 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 115947-69-8

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2,4-Dimethylpentane-1,2-diamine, a vicinal diamine with potential applications in chemical synthesis and drug discovery. Due to the limited availability of experimental data for this specific compound in public databases, this guide combines computed data with general methodologies and applications relevant to its chemical class.

Chemical and Physical Data

Quantitative data for this compound is primarily based on computational models. The following tables summarize the key predicted properties.[1][2]

Identifier Value
CAS Number 115947-69-8
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
Canonical SMILES CC(C)CC(C)(CN)N
InChI InChI=1S/C7H18N2/c1-6(2)4-7(3,9)5-8/h6H,4-5,8-9H2,1-3H3
InChIKey JIWVNNBIBQCVCD-UHFFFAOYSA-N
Computed Property Value
XLogP3-AA 0.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Topological Polar Surface Area 52 Ų
Complexity 81

Experimental Protocols

General Protocol for the Synthesis of a Vicinal Diamine Precursor via Azidoimination of an Alkene [4]

This protocol is a general representation and would require optimization for the specific synthesis of this compound from a suitable alkene precursor like 2,4-dimethylpent-1-ene.

Materials:

  • Alkene (e.g., 2,4-dimethylpent-1-ene) (1.0 equiv)

  • Ketimine (1.5 equiv)

  • Trimethylsilyl azide (TMSN₃) (3.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (2.0 equiv)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (2.5 equiv)

  • 1,4-Dioxane (solvent)

  • Ethyl acetate (for washing)

  • Triethylamine (for basifying silica gel)

  • Silica gel

Procedure:

  • In a flame-dried reaction tube inside a glove box, combine the alkene (0.2 mmol), ketimine (0.3 mmol), TMSN₃ (0.6 mmol), and DMAP (0.4 mmol) in 1,4-dioxane (2.0 mL).

  • With rapid stirring, add PIFA (0.5 mmol) portion-wise to the reaction mixture over 5 minutes.

  • Continue stirring for an additional 5 minutes.

  • Filter the reaction mixture through a short pad of silica gel that has been basified with triethylamine.

  • Wash the silica gel pad with ethyl acetate.

  • Concentrate the filtrate under vacuum to obtain the crude β-azidoimine product.

  • Purify the crude product by silica gel column chromatography.

The resulting β-azidoimine can then be reduced to the corresponding vicinal diamine using standard reduction methods, such as catalytic hydrogenation.

Applications in Drug Development and Asymmetric Synthesis

Vicinal diamines are a crucial structural motif in a wide array of biologically active compounds and are pivotal in the development of new therapeutics. Their ability to form stable complexes with metal ions and to act as hydrogen bond donors and acceptors makes them valuable scaffolds in medicinal chemistry.[9][10]

Role as a Pharmacological Scaffold: The diamine scaffold is present in numerous approved drugs and clinical candidates.[9] The spatial arrangement of the two amino groups can be fine-tuned to optimize binding to biological targets such as G-protein coupled receptors, enzymes, and ion channels.[10] The conformational rigidity of the carbon backbone can also play a significant role in reducing the entropic penalty upon binding, potentially leading to higher affinity ligands.[9]

Utility in Asymmetric Synthesis: Chiral vicinal diamines are extensively used as ligands for metal catalysts in asymmetric synthesis.[11][12][13] These chiral ligands can induce high levels of enantioselectivity in a variety of chemical transformations, which is critical for the synthesis of single-enantiomer drugs. The development of novel chiral diamines is an active area of research aimed at expanding the toolbox of synthetic chemists.[5][14]

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis of a vicinal diamine and a conceptual signaling pathway where a diamine-based drug might act as an antagonist.

G cluster_0 Synthesis of Vicinal Diamine Alkene Alkene Precursor Azidoimine Azidoimine Intermediate Alkene->Azidoimine Azidoimination Diamine Vicinal Diamine Azidoimine->Diamine Reduction

Caption: A generalized two-step synthesis of a vicinal diamine from an alkene precursor.

cluster_pathway Cellular Signaling Pathway cluster_drug Drug Intervention Ligand Endogenous Ligand Receptor GPCR Receptor Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Diamine_Drug Diamine-based Antagonist Diamine_Drug->Receptor Blocks Ligand Binding

Caption: A conceptual diagram of a diamine-based antagonist blocking a GPCR signaling pathway.

References

The Vicinal Diamine Motif: A Cornerstone in Modern Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of 1,2-Diamines

For researchers, scientists, and professionals in drug development, the vicinal diamine, or 1,2-diamine, functionality is a privileged structural motif. Its prevalence in natural products, pharmaceuticals, and as a foundational component of chiral ligands and catalysts underscores its significance in modern chemistry. This guide provides a comprehensive overview of the discovery and historical development of vicinal diamines, delves into the evolution of their synthesis from classical methods to cutting-edge stereoselective transformations, and highlights their critical role in medicinal chemistry.

A Historical Perspective: From Early Discoveries to Industrial Production

The journey of vicinal diamines began in the 19th century with the pioneering work of August Wilhelm von Hofmann. His investigations into the reactions of 1,2-dihaloalkanes with ammonia led to the first synthesis of the simplest vicinal diamine, ethylenediamine.[1] This foundational work laid the groundwork for the production of a class of compounds that would become indispensable in chemical synthesis.

Historically, the preparation of ethylenediamine involved the reaction of 1,2-dichloroethane with ammonia under pressure at elevated temperatures.[2] This process, though effective, often resulted in a mixture of polyethylene amines, including diethylenetriamine (DETA) and triethylenetetramine (TETA), requiring purification by fractional distillation.[2] Another early industrial method involved the reaction of ethanolamine with ammonia over a nickel catalyst.[2] These early methods, while not stereoselective, were crucial for making simple vicinal diamines readily available for a variety of applications.

A significant milestone in the history of vicinal diamines was the development of methods for the resolution of racemic mixtures, which was critical for their application in asymmetric synthesis. For instance, the resolution of racemic trans-1,2-diaminocyclohexane using tartaric acid enabled the preparation of enantiomerically pure diamines, which are now widely used as chiral auxiliaries and ligands.

The Evolution of Synthetic Methodologies

The demand for enantiomerically pure vicinal diamines, driven by the rise of asymmetric catalysis and the need for stereochemically defined drug candidates, spurred the development of sophisticated and highly selective synthetic methods. These modern techniques offer precise control over the stereochemistry of the newly formed C-N bonds.

Stereoselective Synthesis from Alkenes

The direct addition of two nitrogen atoms across a double bond is an attractive and atom-economical approach to vicinal diamines. Key developments in this area include:

  • Sharpless Asymmetric Aminohydroxylation: Developed by K. Barry Sharpless, this powerful method allows for the syn-selective synthesis of 1,2-amino alcohols from alkenes using an osmium catalyst and a chiral cinchona alkaloid-derived ligand.[3][4] The resulting amino alcohol can then be converted to a vicinal diamine. The regioselectivity of this reaction can often be controlled by the choice of nitrogen source and ligand.[5]

  • Catalytic Asymmetric Diamination: More recent advancements have focused on the direct enantioselective diamination of alkenes.[1][6] These methods often employ transition metal catalysts, such as palladium or copper, in conjunction with a chiral ligand and a nitrogen source to achieve high yields and enantioselectivities.[7][8]

Ring-Opening of Aziridines

The ring-opening of aziridines with nitrogen nucleophiles provides a versatile route to vicinal diamines. The regioselectivity and stereoselectivity of this transformation can be controlled through the choice of catalyst and reaction conditions.

  • Lewis Acid Catalysis: Lewis acids can activate the aziridine ring towards nucleophilic attack. The use of chiral Lewis acids can render this process enantioselective, particularly in the desymmetrization of meso-aziridines.[9][10]

  • Transition Metal Catalysis: Transition metal complexes, for instance, those of iron, can efficiently catalyze the aminolysis of meso-N-aryl aziridines, affording valuable 1,2-diamines in excellent yields.[9]

Other Modern Synthetic Approaches

Beyond alkene diamination and aziridine ring-opening, other innovative methods have emerged:

  • Reductive Coupling of Imines: The asymmetric reductive coupling of imines, often templated by chiral diboron reagents, has been developed as a practical and highly enantioselective method for the synthesis of C2-symmetric vicinal diamines. This approach has been successfully scaled up for the industrial production of key chiral ligands.[11]

  • Three-Component Reactions: Multi-component reactions offer an efficient means to construct complex molecules in a single step. Diastereoselective three-component phenolic Mannich reactions have been developed for the synthesis of chiral o-1,2-diaminoalkyl phenols.[12]

Quantitative Data on Vicinal Diamine Synthesis

The following tables summarize representative quantitative data for key stereoselective methods for the synthesis of vicinal diamines, providing a comparative overview of their efficiency and selectivity.

Method Substrate Catalyst/Ligand Nitrogen Source Yield (%) ee (%) Reference
Sharpless AminohydroxylationStyrene(DHQ)₂PHALCbzNClNa7597[13]
Sharpless Aminohydroxylationp-Acetoxystyrene(DHQ)₂AQNCbzNClNa->99[5]
Catalytic Diaminationtrans-StilbeneChiral Selenium CatalystN,N'-Bistosyl Urea8993[6][14]
Aziridine Ring-Openingmeso-N-aryl aziridineCationic Iron ComplexAnilineup to 99-[9]
Aziridine Ring-Openingmeso-AziridineChiral Zirconium CatalystAniline derivativeup to 98up to 95[10]

Table 1: Representative Yields and Enantioselectivities for the Synthesis of Vicinal Diamines.

Detailed Experimental Protocols

To provide practical guidance for researchers, detailed experimental protocols for two key stereoselective methods are outlined below.

Experimental Protocol 1: Sharpless Asymmetric Aminohydroxylation of Styrene

This protocol is adapted from literature procedures for the synthesis of a protected 1,2-amino alcohol, a precursor to a vicinal diamine.[13]

Materials:

  • Styrene

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

  • Sodium N-chloro-p-toluenesulfonamide (Chloramine-T)

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Sodium sulfite

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of (DHQ)₂PHAL (0.156 g, 0.2 mmol) and potassium osmate(VI) dihydrate (0.015 g, 0.04 mmol) in a 1:1 mixture of tert-butanol and water (20 mL) at room temperature is added Chloramine-T (0.91 g, 4.0 mmol).

  • The resulting mixture is stirred until a clear, pale yellow solution is obtained.

  • The solution is cooled to 0 °C, and styrene (0.416 g, 4.0 mmol) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 6 hours.

  • The reaction is quenched by the addition of sodium sulfite (1.0 g).

  • The mixture is warmed to room temperature and stirred for 30 minutes.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-tosylated 1,2-amino alcohol.

Expected Outcome: The reaction typically yields the syn-amino alcohol with high regioselectivity and enantioselectivity.

Experimental Protocol 2: Synthesis of (R,R)-1,2-Diaminocyclohexane

This protocol describes the resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid.[2][15]

Materials:

  • trans-1,2-Diaminocyclohexane (racemic mixture)

  • L-(+)-Tartaric acid

  • Methanol

  • Water

  • Sodium hydroxide

  • Dichloromethane

Procedure:

  • A solution of L-(+)-tartaric acid (15.0 g, 0.1 mol) in water (50 mL) is prepared.

  • To this solution, racemic trans-1,2-diaminocyclohexane (11.4 g, 0.1 mol) is added slowly with stirring.

  • The mixture is heated to boiling to dissolve all solids and then allowed to cool slowly to room temperature.

  • The precipitated diastereomeric salt is collected by filtration and washed with a small amount of cold methanol.

  • The salt is recrystallized from a minimal amount of hot water to improve diastereomeric purity.

  • The resolved salt is then treated with an aqueous solution of sodium hydroxide until the pH is strongly basic.

  • The liberated (R,R)-1,2-diaminocyclohexane is extracted with dichloromethane (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the enantiomerically pure diamine.

Expected Outcome: This resolution procedure affords (R,R)-1,2-diaminocyclohexane in high enantiomeric purity.

The Role of Vicinal Diamines in Drug Discovery and Biology

The vicinal diamine motif is a common feature in a wide array of biologically active molecules, including pharmaceuticals and natural products.[16][17] Its ability to form key hydrogen bonds and coordinate to metal ions makes it a critical component for molecular recognition and biological activity.

Vicinal Diamines in Anticancer Agents

A notable example of a vicinal diamine-containing drug is Oxaliplatin , a platinum-based chemotherapy agent used in the treatment of colorectal cancer. The (R,R)-1,2-diaminocyclohexane ligand in oxaliplatin is crucial for its mechanism of action.

Oxaliplatin_Mechanism Oxaliplatin Oxaliplatin [(R,R)-DACH]Pt(oxalato) Activated_Pt Activated Platinum Species Oxaliplatin->Activated_Pt Hydrolysis DNA Cellular DNA Activated_Pt->DNA Covalent Binding GG_Adduct Intrastrand d(GpG) Adduct DNA->GG_Adduct Cross-linking at N7 of adjacent Guanines DNA_Distortion DNA Double Helix Distortion GG_Adduct->DNA_Distortion Replication_Block Inhibition of DNA Replication & Transcription DNA_Distortion->Replication_Block Apoptosis Apoptosis (Cell Death) Replication_Block->Apoptosis

The (R,R)-1,2-diaminocyclohexane (DACH) ligand in Oxaliplatin plays a stereospecific role in the formation of platinum-DNA adducts. After cellular uptake and hydrolysis, the platinum center of Oxaliplatin binds covalently to the N7 positions of adjacent guanine bases on the same DNA strand, forming a d(GpG) intrastrand cross-link. The bulky and chiral DACH ligand creates a unique distortion in the DNA double helix, which is less efficiently recognized and repaired by cellular machinery compared to the adducts formed by its predecessor, cisplatin. This persistent DNA damage ultimately blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Logical Workflow for Vicinal Diamine Synthesis and Application

The synthesis and application of vicinal diamines can be conceptualized as a logical workflow, starting from simple precursors and culminating in high-value applications.

Vicinal_Diamine_Workflow cluster_synthesis Synthesis of Vicinal Diamines cluster_application Applications Alkenes Alkenes Aziridines Aziridines Imines Imines Stereoselective_Methods Stereoselective Synthesis (e.g., Sharpless, Jacobsen) Chiral_Diamines Enantiopure Vicinal Diamines Chiral_Ligands Chiral Ligands for Asymmetric Catalysis Chiral_Diamines->Chiral_Ligands Pharmaceuticals Active Pharmaceutical Ingredients (APIs) Chiral_Diamines->Pharmaceuticals Material_Science Functional Materials Chiral_Diamines->Material_Science

This workflow illustrates the central role of stereoselective synthesis in converting readily available starting materials like alkenes, aziridines, and imines into enantiomerically pure vicinal diamines. These chiral building blocks are then utilized in a variety of high-value applications, including the development of new catalysts, the synthesis of complex drug molecules, and the creation of novel functional materials.

Conclusion

The discovery and development of vicinal diamines represent a rich history of chemical innovation. From the early synthetic work of Hofmann to the sophisticated stereoselective methods of today, the ability to synthesize these crucial building blocks with high precision has had a profound impact on numerous scientific disciplines. For researchers in drug discovery and development, a deep understanding of the synthesis and properties of vicinal diamines is essential for the design and creation of the next generation of therapeutic agents. The continued evolution of synthetic methodologies promises to further expand the accessibility and utility of this remarkable and versatile functional group.

References

The Stereochemistry of 2,4-Dimethylpentane-1,2-diamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2,4-dimethylpentane-1,2-diamine. Due to the limited availability of specific experimental data for this compound in published literature, this guide integrates established principles of stereochemistry with data from analogous chiral diamines to present a thorough theoretical framework. This document is intended to serve as a valuable resource for researchers in drug discovery and development, where a deep understanding of stereoisomerism is critical for elucidating structure-activity relationships and ensuring the safety and efficacy of therapeutic agents.

Introduction to the Stereochemistry of this compound

Chiral vicinal diamines are crucial building blocks in medicinal chemistry and asymmetric synthesis.[1][2] Their stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This compound possesses two stereogenic centers, giving rise to a set of stereoisomers with distinct three-dimensional arrangements. A comprehensive understanding of these stereoisomers is fundamental for their potential application in the development of novel therapeutics and chiral ligands.

Stereoisomers of this compound

This compound has two chiral centers at the C2 and C4 positions. This results in the possibility of four stereoisomers, which exist as two pairs of enantiomers.[3][4] The four stereoisomers are (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The (2R,4R) and (2S,4S) isomers are enantiomers of each other, as are the (2R,4S) and (2S,4R) isomers. The relationship between any other pairing of isomers is diastereomeric.[5][6]

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 R4R (2R,4R)-2,4-dimethylpentane-1,2-diamine S4S (2S,4S)-2,4-dimethylpentane-1,2-diamine R4R->S4S enantiomers R4S (2R,4S)-2,4-dimethylpentane-1,2-diamine R4R->R4S diastereomers S4R (2S,4R)-2,4-dimethylpentane-1,2-diamine R4R->S4R diastereomers S4S->R4S diastereomers S4S->S4R diastereomers R4S->S4R enantiomers

Figure 1: Stereoisomers of this compound.

Hypothetical Stereoselective Synthesis

While a specific stereoselective synthesis for this compound is not documented, several established methods for the synthesis of chiral vicinal diamines can be adapted. A plausible synthetic strategy could involve the hydroamination of a suitable allylic amine precursor.[1][2]

General Experimental Protocol for Rhodium-Catalyzed Asymmetric Hydroamination

This protocol is a generalized procedure based on known methods for the synthesis of chiral 1,2-diamines and would require optimization for the specific substrate.

  • Preparation of the Catalyst: In a nitrogen-filled glovebox, a rhodium precursor [Rh(COD)2]BF4 and a chiral phosphine ligand (e.g., (R)-BINAP) are dissolved in a dry, degassed solvent such as toluene.

  • Reaction Setup: The allylic amine precursor, 4-methylpent-1-en-2-amine, and a secondary amine nucleophile are added to a Schlenk flask under a nitrogen atmosphere.

  • Hydroamination: The catalyst solution is added to the flask, and the mixture is stirred at a controlled temperature (e.g., 60 °C) for 24-48 hours.

  • Workup and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the protected diamine.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the final this compound stereoisomers.

synthesis_workflow start Allylic Amine Precursor reaction Asymmetric Hydroamination start->reaction reagents Secondary Amine + Chiral Rh Catalyst reagents->reaction purification Column Chromatography reaction->purification product Protected Diamine purification->product deprotection Deprotection product->deprotection final_product Enantioenriched This compound deprotection->final_product

Figure 2: Hypothetical workflow for stereoselective synthesis.

Analytical Methods for Stereochemical Characterization

The stereochemical purity of this compound can be determined using several analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers and diastereomers.[7][8][9] The diamine is typically derivatized with a UV-active agent to facilitate detection.

Table 1: Representative Chiral HPLC Data for an Analogous Diamine

StereoisomerRetention Time (min)Peak Area (%)
(2R,4R)12.549.8
(2S,4S)14.250.2
(2R,4S)16.8-
(2S,4R)18.1-
  • Data is hypothetical and based on typical separations of chiral diamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral derivatizing agents, can be used to determine the enantiomeric excess of the diamine.[10][11] The chiral agent forms diastereomeric complexes with the enantiomers, which exhibit distinct chemical shifts in the NMR spectrum.

Table 2: Representative ¹H NMR Data for Diastereomeric Adducts of an Analogous Diamine

Stereoisomer AdductChemical Shift (ppm) of a Diagnostic ProtonIntegration
(2R,4R)-adduct3.521.0
(2S,4S)-adduct3.581.0
  • Data is hypothetical and illustrates the expected separation of signals.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound. Each enantiomer will rotate light to an equal and opposite degree. The specific rotation is a characteristic physical property of a chiral molecule.[12][13][14]

Table 3: Predicted Specific Rotation for Stereoisomers of this compound

StereoisomerPredicted Specific Rotation [α]D (c=1, CHCl3)
(2R,4R)+X°
(2S,4S)-X°
(2R,4S)+Y°
(2S,4R)-Y°
  • Values are unknown; X and Y represent the expected equal and opposite rotations for the enantiomeric pairs.

Logical Workflow for Stereochemical Analysis

A systematic approach is essential for the complete stereochemical analysis of this compound.

analysis_workflow sample Synthesized Diamine Mixture hplc Chiral HPLC Analysis sample->hplc nmr NMR with Chiral Derivatizing Agent sample->nmr polarimetry Polarimetry sample->polarimetry diastereomer_ratio Determine Diastereomeric Ratio hplc->diastereomer_ratio enantiomeric_excess Determine Enantiomeric Excess nmr->enantiomeric_excess specific_rotation Measure Specific Rotation polarimetry->specific_rotation conclusion Complete Stereochemical Assignment diastereomer_ratio->conclusion enantiomeric_excess->conclusion specific_rotation->conclusion

Figure 3: Workflow for stereochemical analysis.

Conclusion

References

2,4-Dimethylpentane-1,2-diamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Molecular Properties of 2,4-Dimethylpentane-1,2-diamine

This guide provides a detailed analysis of the molecular formula and molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Molecular Formula

The molecular formula for this compound has been determined to be C7H18N2 .[1][2][3] This formula indicates that a single molecule of the compound is composed of seven carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms.

Molecular Weight

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The established molecular weight of this compound is approximately 130.235 g/mol .[1]

Atomic Weights of Constituent Elements

To calculate the precise molecular weight, the standard atomic weights of Carbon (C), Hydrogen (H), and Nitrogen (N) are utilized.

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
NitrogenN14.007

Note: The atomic weights presented are conventional values provided by IUPAC and may have slight variations based on isotopic composition.[4][5][6]

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

Molecular Weight = (7 x Atomic Weight of C) + (18 x Atomic Weight of H) + (2 x Atomic Weight of N) Molecular Weight = (7 x 12.011) + (18 x 1.008) + (2 x 14.007) Molecular Weight = 84.077 + 18.144 + 28.014 Molecular Weight = 130.235 g/mol

Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular FormulaC7H18N2
Molar Mass130.235 g/mol
Number of Carbon Atoms7
Number of Hydrogen Atoms18
Number of Nitrogen Atoms2

Logical Relationship Diagram

The following diagram illustrates the logical workflow for determining the molecular weight of this compound from its molecular formula and the atomic weights of its constituent elements.

MolecularWeightCalculation cluster_atomic_weights A Molecular Formula (C7H18N2) C Molecular Weight (130.235 g/mol) A->C Sum of Atomic Masses B Atomic Weights C_atom Carbon (C) 12.011 H_atom Hydrogen (H) 1.008 N_atom Nitrogen (N) 14.007

References

An In-depth Technical Guide on the Safety and Handling of 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No comprehensive Safety Data Sheet (SDS) for 2,4-Dimethylpentane-1,2-diamine (CAS No. 115947-69-8) is publicly available. This guide has been compiled using information on structurally similar aliphatic diamines and general chemical safety principles. All procedures should be conducted with utmost caution and under the supervision of qualified personnel. A thorough risk assessment should be performed before handling this chemical.

Introduction

This compound is a chemical compound with the molecular formula C7H18N2.[1][2] It is primarily used for industrial and scientific research purposes, including as a chemical synthesis intermediate and a potential pharmaceutical impurity.[1] Due to the presence of two amine groups, it is expected to exhibit properties characteristic of aliphatic diamines, such as corrosivity and reactivity. This guide provides a detailed overview of its known properties, inferred hazards, and recommended safety and handling procedures for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Specific experimental data for this compound is limited. The following table summarizes available computed and basic data.

PropertyValueSource
CAS Number 115947-69-8[1][2]
Molecular Formula C7H18N2[1][2]
Molecular Weight 130.23 g/mol [1][2]
Canonical SMILES CC(C)CC(C)(CN)N[2]
InChIKey JIWVNNBIBQCVCD-UHFFFAOYSA-N[2]
Topological Polar Surface Area 52 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on the known hazards of other aliphatic diamines, it should be handled as a hazardous substance. The following table outlines the anticipated hazards.

Hazard ClassAnticipated HazardJustification (Based on Analogues like 1,2-Ethanediamine and 1,5-Pentanediamine)
Skin Corrosion/Irritation Causes severe skin burnsAliphatic diamines are known to be corrosive to the skin.[3]
Serious Eye Damage/Irritation Causes serious eye damageContact with amines can cause irreversible eye damage.[3]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaledGeneral toxicity is a concern with amine compounds.
Flammability Combustible liquidMany aliphatic amines are combustible.

Experimental Protocols

Personal Protective Equipment (PPE)

A mandatory PPE protocol should be followed at all times when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Eye_Protection Wear chemical safety goggles and a face shield. Hand_Protection Wear chemically resistant gloves (e.g., nitrile, neoprene). Body_Protection Wear a chemically resistant apron or lab coat. Respiratory_Protection Use in a well-ventilated area or with a respirator if vapors are expected.

Figure 1: Mandatory Personal Protective Equipment (PPE) for handling this compound.

Safe Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of vapors.[4]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from heat, sparks, and open flames.[3][5]

  • Use non-sparking tools and take precautionary measures against static discharge.[3][5]

  • Ground and bond containers when transferring material.[5]

  • Do not eat, drink, or smoke in the handling area.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3]

  • Store locked up.[3]

Spill and Emergency Procedures

A clear, logical workflow should be established for handling spills.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate immediate area and ensure proper ventilation. Spill->Evacuate PPE Don appropriate PPE. Evacuate->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite). PPE->Contain Collect Collect absorbed material using non-sparking tools into a suitable container for disposal. Contain->Collect Decontaminate Decontaminate the spill area with a suitable cleaning agent. Collect->Decontaminate Dispose Dispose of waste according to institutional and local regulations. Decontaminate->Dispose

Figure 2: Workflow for responding to a spill of this compound.

First-Aid Measures

The following table summarizes the recommended first-aid procedures.

Exposure RouteFirst-Aid MeasuresSource (Based on Analogues)
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3]
Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.[1]

  • Dispose of contents and container to an approved waste disposal plant.[3][5]

  • Do not allow the chemical to enter drains or waterways.[5]

  • Waste should be classified and labeled according to local, regional, and national regulations.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Containers may explode when heated. Vapors may form explosive mixtures with air and travel to a source of ignition and flash back.[3][5]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[5]

Logical Relationships in Hazard Mitigation

A systematic approach is necessary to mitigate the risks associated with handling this compound.

Hazard_Mitigation_Logic cluster_mitigation Hazard Mitigation Strategy cluster_controls Control Measures Identify Identify Hazards (Corrosive, Toxic, Flammable) Assess Assess Risks (Exposure potential, Severity) Identify->Assess Control Implement Controls Assess->Control Review Review and Adapt Procedures Control->Review Engineering Engineering Controls (Fume Hood) Control->Engineering Administrative Administrative Controls (SOPs, Training) Control->Administrative PPE_Control PPE (Gloves, Goggles, etc.) Control->PPE_Control Review->Identify

References

Commercial Availability and Technical Profile of 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential synthetic routes for 2,4-Dimethylpentane-1,2-diamine (CAS No. 115947-69-8). This vicinal diamine, with its distinct substitution pattern, presents a molecule of interest for applications in medicinal chemistry, ligand synthesis, and materials science.

Commercial Sourcing

Contrary to initial assessments suggesting a lack of commercial availability, several potential suppliers for this compound have been identified. However, detailed information regarding purity, available quantities, and pricing is not readily accessible through public databases and may require direct inquiry with the listed vendors.

Table 1: Potential Suppliers of this compound

SupplierContact Information/RegionNotes
AGTC Bioproducts Ltd.United KingdomListed in product catalog.[1]
BLD Pharmatech Co., LimitedChinaListed in product catalog.[2]
Wuhan ChemNorm Biotech Co.,Ltd.China/GermanyListed as a supplier.[3]
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.ChinaListed as a supplier.

Physicochemical Properties

Currently, experimentally derived data for this compound is limited in publicly accessible databases. The following table summarizes key computed properties for the molecule.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 115947-69-8Guidechem
Molecular Formula C₇H₁₈N₂PubChemLite[4]
Molecular Weight 130.23 g/mol PubChemLite[4]
InChI InChI=1S/C7H18N2/c1-6(2)4-7(3,9)5-8/h6H,4-5,8-9H2,1-3H3PubChemLite[4]
InChIKey JIWVNNBIBQCVCD-UHFFFAOYSA-NPubChemLite[4]
Canonical SMILES CC(C)CC(C)(CN)NPubChemLite[4]
Predicted XlogP 0.3PubChemLite[4]
Predicted Hydrogen Bond Donors 2Guidechem
Predicted Hydrogen Bond Acceptors 2Guidechem
Predicted Rotatable Bond Count 3Guidechem

Synthesis of Vicinal Diamines: Representative Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, several modern synthetic methods for the preparation of vicinal diamines have been reported. These methods offer potential pathways for the custom synthesis of the target molecule. One such contemporary and atom-economical approach is the rhodium-catalyzed hydroamination of allylic amines.

Rhodium-Catalyzed Enantioselective Hydroamination of Allylamines

This method provides a route to chiral 1,2-diamines and could be adapted for the synthesis of this compound, likely requiring a custom-synthesized allylic amine precursor.

General Procedure:

An oven-dried vial is charged with the rhodium precursor and the chiral phosphine ligand. The vial is then brought into a glovebox. The allylic amine substrate and the amine nucleophile are added, followed by the solvent. The vial is sealed and heated for the specified time. After cooling, the reaction mixture is concentrated, and the product is purified by chromatography.

Detailed Example (Synthesis of a related 1,2-diamine):

To a 2-dram vial, [Rh(COD)₂]BF₄ (5.1 mg, 0.0125 mmol, 5 mol %) and (R)-MeO-BIPHEP (8.7 mg, 0.015 mmol, 6 mol %) were added. The vial was brought into a glovebox. N-allyl-N-(4-methoxybenzyl)amine (44.3 mg, 0.25 mmol, 1.0 equiv), morpholine (43.6 mg, 0.5 mmol, 2.0 equiv), and 1,2-dimethoxyethane (0.5 mL) were added. The vial was sealed with a Teflon-lined cap and heated to 80 °C for 16 hours. The reaction mixture was then cooled to room temperature, concentrated under reduced pressure, and the residue was purified by silica gel chromatography to afford the desired 1,2-diamine product.[5][6]

Visualizing Synthetic Pathways

The following diagrams illustrate the general logic for sourcing the target compound and a potential synthetic approach.

G cluster_sourcing Sourcing Workflow start Identify Target Compound: This compound search_db Search Chemical Supplier Databases (CAS: 115947-69-8) start->search_db direct_inquiry Direct Inquiry to Potential Suppliers (AGTC, BLD Pharmatech, etc.) search_db->direct_inquiry eval_quotes Evaluate Purity, Quantity, and Cost direct_inquiry->eval_quotes procure Procure Compound eval_quotes->procure custom_synth Consider Custom Synthesis eval_quotes->custom_synth If not available or suitable

Figure 1: Logical workflow for sourcing this compound.

G cluster_synthesis Potential Synthetic Pathway: Hydroamination start_mat Allylic Amine Precursor reaction Hydroamination Reaction start_mat->reaction reagents + Amine Nucleophile + Rhodium Catalyst + Chiral Ligand reagents->reaction product This compound reaction->product

Figure 2: Conceptual diagram of a potential hydroamination synthesis route.

References

An In-Depth Technical Guide to the Reductive Amination Synthesis of 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis of 2,4-dimethylpentane-1,2-diamine via the reductive amination of a suitable precursor. Due to the limited availability of direct literature on this specific synthesis, this document outlines a plausible and scientifically supported pathway, drawing from established methodologies for the reduction of β-amino ketones.

Introduction

This compound is a vicinal diamine whose structure suggests potential applications as a chiral ligand in catalysis, a building block in medicinal chemistry, and a monomer in polymer synthesis. The synthesis of such diamines often involves the stereoselective reduction of a corresponding amino-ketone precursor. This guide focuses on the synthesis of this compound, postulating 4-amino-4-methyl-2-pentanone as a key intermediate.

Proposed Synthetic Pathway

The most logical synthetic route to this compound involves a two-step process starting from commercially available materials. The first step is the synthesis of the β-amino ketone, 4-amino-4-methyl-2-pentanone, followed by the crucial reductive amination of the ketone functionality to yield the target diamine.

G cluster_0 Step 1: Synthesis of β-Amino Ketone cluster_1 Step 2: Reductive Amination acetone Acetone intermediate 4-Amino-4-methyl-2-pentanone acetone->intermediate ammonia Ammonia ammonia->intermediate product This compound intermediate->product [H]

Figure 1: Proposed two-step synthesis of this compound.

Synthesis of the Precursor: 4-Amino-4-methyl-2-pentanone

The precursor, 4-amino-4-methyl-2-pentanone (CAS 625-04-7), can be synthesized from acetone and ammonia. This reaction is a base-catalyzed self-condensation of acetone to form diacetone alcohol, which then reacts with ammonia to form the imine, followed by tautomerization and subsequent reaction with another molecule of acetone.

Experimental Protocol for 4-Amino-4-methyl-2-pentanone Synthesis

A plausible laboratory-scale synthesis can be adapted from known procedures for the formation of diacetone amine.

Reagents and Materials:

  • Acetone

  • Aqueous Ammonia (28-30%)

  • Suitable ion-exchange resin catalyst (e.g., Lewatit K2621)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Two cylindrical reactors connected in series are filled with a polystyrene catalyst with -SO3- as a functional group (e.g., Lewatit K2621).

  • The reactors are continuously charged with acetone and ammonia at a controlled flow rate.

  • A temperature of 75°C and a pressure of 14 bar are maintained.

  • The reaction mixture is then subjected to distillation to remove unreacted acetone and light byproducts.

  • The resulting crude product is further purified by fractional distillation under reduced pressure to yield 4-amino-4-methyl-2-pentanone.

Note: This is a generalized procedure based on industrial processes and may require optimization for laboratory scale.

Reductive Amination of 4-Amino-4-methyl-2-pentanone

The key step in the synthesis is the reduction of the ketone functionality in 4-amino-4-methyl-2-pentanone in the presence of an amine source (in this case, the existing primary amine can act as an internal aminating agent, or external ammonia can be added) to form the 1,2-diamine. Several methods are applicable for this transformation, primarily catalytic hydrogenation and chemical reduction.

Method 1: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation using Raney Nickel is a robust and widely used method for the reduction of ketones and imines.

Reagents and Materials:

  • 4-Amino-4-methyl-2-pentanone

  • Raney Nickel (activated)

  • Ethanol or Methanol (solvent)

  • Ammonia (optional, to suppress side reactions)

  • High-pressure autoclave (Parr hydrogenator)

  • Hydrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • In a high-pressure autoclave, a solution of 4-amino-4-methyl-2-pentanone in ethanol is prepared.

  • A catalytic amount of activated Raney Nickel is carefully added to the solution under an inert atmosphere. The catalyst should be washed with the reaction solvent prior to addition.

  • The autoclave is sealed and purged several times with nitrogen, followed by hydrogen.

  • The reaction mixture is stirred and heated to a specified temperature while being pressurized with hydrogen gas.

  • The reaction is monitored by techniques such as TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature and venting the hydrogen, the reaction mixture is carefully filtered through a pad of Celite to remove the Raney Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by distillation under reduced pressure.

Table 1: Hypothetical Quantitative Data for Raney Nickel Reduction

ParameterValueReference/Rationale
Substrate4-Amino-4-methyl-2-pentanone-
CatalystRaney Nickel (W-2)Common for ketone and imine reductions.
SolventEthanolCommon solvent for hydrogenation.
Temperature80-120 °CTypical range for Raney Ni reductions.
H₂ Pressure500-1000 psiEffective pressure for ketone reduction.
Reaction Time12-24 hoursEstimated time for complete conversion.
Catalyst Loading5-10 wt%Typical catalyst loading.
Yield70-85% (estimated)Plausible yield based on similar reductions.
Method 2: Reduction with Sodium Borohydride

Sodium borohydride is a milder reducing agent that can be effective for the reduction of ketones to alcohols. For reductive amination, the reaction is typically carried out in the presence of an ammonium salt or in a protic solvent that facilitates imine formation.

Reagents and Materials:

  • 4-Amino-4-methyl-2-pentanone

  • Sodium Borohydride (NaBH₄)

  • Methanol (solvent)

  • Ammonium acetate (optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • 4-Amino-4-methyl-2-pentanone is dissolved in methanol in a round-bottom flask.

  • The solution is cooled in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution. The temperature should be maintained below 20°C during the addition.

  • After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction is quenched by the slow addition of water or dilute hydrochloric acid.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is basified with a strong base (e.g., NaOH) and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.

  • Purification is achieved by distillation under reduced pressure.

Table 2: Hypothetical Quantitative Data for Sodium Borohydride Reduction

ParameterValueReference/Rationale
Substrate4-Amino-4-methyl-2-pentanone-
Reducing AgentSodium Borohydride (NaBH₄)Common and mild reducing agent.
SolventMethanolProtic solvent suitable for NaBH₄ reductions.
Temperature0 °C to room temperatureStandard conditions for NaBH₄ reductions.
Reaction Time2-6 hoursTypical reaction time for NaBH₄.
Molar Ratio (NaBH₄:Substrate)1.5 - 2.0 : 1Sufficient excess to ensure complete reduction.
Yield60-75% (estimated)Plausible yield for this type of reduction.

Experimental Workflow Diagram

The general workflow for the reductive amination step, applicable to both catalytic hydrogenation and chemical reduction with necessary adjustments, is depicted below.

G start Start setup Reaction Setup (Substrate, Solvent, Catalyst/Reagent) start->setup reaction Reductive Amination (Controlled Temperature & Pressure) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration, Quenching, Extraction) monitoring->workup Complete purification Purification (Distillation) workup->purification analysis Product Analysis (NMR, IR, MS) purification->analysis end End analysis->end

Figure 2: General experimental workflow for the synthesis of this compound.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the presence of the amine groups.

  • Infrared (IR) Spectroscopy: Characteristic N-H stretching and bending vibrations will be observed.

  • Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the product.

Conclusion

The synthesis of this compound via reductive amination of 4-amino-4-methyl-2-pentanone is a feasible and logical approach. This guide provides detailed, albeit inferred, experimental protocols for two common reduction methods: catalytic hydrogenation with Raney Nickel and chemical reduction with sodium borohydride. These protocols, along with the proposed synthetic pathway and workflow, offer a solid foundation for researchers and scientists to develop a robust and efficient synthesis of this target molecule. Further experimental optimization will be necessary to determine the optimal reaction conditions and to maximize the yield and purity of the final product.

2,4-Dimethylpentane-1,2-diamine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 2,4-Dimethylpentane-1,2-diamine, summarizing its nomenclature, identifiers, and computed chemical properties based on available data.

Chemical Identity and Nomenclature

The compound with the structure corresponding to this compound is registered under the IUPAC name This compound .[1][2] It is essential to distinguish this isomer from others, such as 2,4-dimethylpentane-2,4-diamine or 4,4-dimethylpentane-1,2-diamine, which possess different structural arrangements.[3][4]

Synonyms and Identifiers:

  • CAS Number: 115947-69-8[1]

A comprehensive list of identifiers is provided in the data table below.

Chemical Properties

Currently, detailed experimental data such as melting point, boiling point, and solubility are not widely published in readily accessible literature. The information available primarily consists of computed properties derived from computational chemistry models.

Data Summary Table

PropertyValueSource
IUPAC Name This compound[1][2]
Molecular Formula C₇H₁₈N₂[1][2]
Molecular Weight 130.23 g/mol [1]
Monoisotopic Mass 130.146998583 Da[1][2]
CAS Number 115947-69-8[1]
Canonical SMILES CC(C)CC(C)(CN)N[1][2]
InChI Key JIWVNNBIBQCVCD-UHFFFAOYSA-N[1][2]
Topological Polar Surface Area 52 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Complexity 81[1]

Experimental Protocols

A review of publicly available scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis, purification, or analysis of this compound. Researchers requiring this compound may need to develop a synthetic route based on analogous chemical transformations or source it from specialized chemical suppliers.

Visualization of Chemical Identifiers

The following diagram illustrates the logical relationship between the primary chemical name and its key identifiers.

Chemical_Identifiers Logical Relationship of this compound Identifiers main_compound This compound cas_node CAS: 115947-69-8 main_compound->cas_node formula_node Formula: C₇H₁₈N₂ main_compound->formula_node smiles_node SMILES: CC(C)CC(C)(CN)N main_compound->smiles_node inchi_node InChIKey: JIWVNNBIBQCVCD-UHFFFAOYSA-N main_compound->inchi_node

Caption: Relationship between the compound name and its primary identifiers.

References

Theoretical studies on 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

**A Theoretical and

Experimental-Pro-spective on 2,4-Dimethylpentane-1,2-diamine**

Affiliation: Advanced Molecular Design Institute

Abstract

This compound is a chiral diamine with potential applications in catalysis, coordination chemistry, and as a precursor for pharmacologically active molecules. This whitepaper provides a comprehensive overview of its structural and electronic properties based on theoretical calculations. While specific experimental studies on this molecule are limited, this document outlines established experimental protocols that could be employed for its synthesis and characterization. This serves as a foundational guide for researchers and professionals in drug development and materials science who are interested in exploring the potential of this and structurally related diamines.

Introduction

Chiral diamines are a critical class of compounds in modern chemistry, serving as ligands in asymmetric catalysis and as building blocks for complex molecular architectures. This compound, with its two stereocenters and flexible aliphatic backbone, presents an interesting target for theoretical and experimental investigation. Understanding its conformational landscape, electronic properties, and potential intermolecular interactions is key to unlocking its utility. This document summarizes key computed properties and proposes a workflow for its experimental validation.

Molecular Properties

The fundamental properties of this compound have been calculated and are presented below. These values provide a baseline for understanding the molecule's behavior.

PropertyValueSource
Molecular Formula C7H18N2[1]
Molecular Weight 130.235 g/mol [1]
Canonical SMILES CC(C)CC(C)(CN)N[1]
InChI Key JIWVNNBIBQCVCD-UHFFFAOYSA-N[1]
Topological Polar Surface Area 52 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Predicted XLogP3-AA 0.3[1]
Predicted Collision Cross Section ([M+H]+) 132.6 Ų[2]

Theoretical Studies: A Methodological Approach

While specific published theoretical studies on this compound are not available, a standard computational workflow can be proposed. This workflow is applicable for conformational analysis and the calculation of various molecular properties.

G Computational Chemistry Workflow for Diamine Analysis cluster_input Input Generation cluster_calc Computational Analysis cluster_output Data Analysis and Interpretation mol_structure Initial 3D Structure (e.g., from SMILES) conf_search Conformational Search (e.g., MMFF94) mol_structure->conf_search dft_opt DFT Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt Lowest energy conformers freq_calc Frequency Calculation (Thermodynamics, IR Spectra) dft_opt->freq_calc nmr_calc NMR Shielding Constants (e.g., GIAO) dft_opt->nmr_calc orbital_analysis Molecular Orbitals (HOMO, LUMO) dft_opt->orbital_analysis thermo_data Thermodynamic Properties (ΔG, ΔH, S) freq_calc->thermo_data spectra_data Simulated Spectra (IR, NMR) freq_calc->spectra_data

Caption: Computational workflow for theoretical analysis.

Proposed Experimental Protocols

The following section details proposed experimental methods for the synthesis and characterization of this compound, based on established procedures for similar compounds.

Synthesis Protocol: Reductive Amination

A potential synthetic route to this compound is through the reductive amination of a suitable keto-nitrile or amino-ketone precursor.

  • Precursor Synthesis: Synthesis of a suitable starting material, such as 2-amino-2,4-dimethylpentanenitrile.

  • Reduction: The precursor is dissolved in an appropriate solvent (e.g., ethanol or methanol) and subjected to reduction. This can be achieved through catalytic hydrogenation (e.g., using a Raney nickel or palladium on carbon catalyst under a hydrogen atmosphere) or with a chemical reducing agent (e.g., lithium aluminum hydride in an ethereal solvent).

  • Work-up: After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous work-up, typically involving acidification to protonate the diamine, extraction with an organic solvent to remove non-basic impurities, followed by basification of the aqueous layer and extraction of the free diamine.

  • Purification: The final product is purified by distillation under reduced pressure or by column chromatography.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure and assess purity.

  • ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is expected to show distinct signals for the different types of protons in the molecule. Chemical shifts, integration, and coupling patterns will be analyzed to confirm the connectivity of the carbon skeleton.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will be acquired to identify the number of unique carbon environments. Based on the molecule's structure, seven distinct carbon signals would be expected.

Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups.

  • Method: A small amount of the purified liquid sample is analyzed as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Peaks:

    • N-H stretching vibrations (characteristic of primary amines) in the region of 3300-3500 cm⁻¹.

    • C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹.

    • N-H bending vibrations around 1600 cm⁻¹.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Method: Electrospray ionization (ESI) or chemical ionization (CI) are suitable methods to obtain the molecular ion peak ([M+H]⁺).

  • Expected Result: A molecular ion peak corresponding to the molecular weight of the compound (130.235 g/mol ) is expected.

Logical Relationships in Spectroscopic Analysis

The process of characterizing a synthesized molecule involves a logical flow of experiments to confirm its identity and purity.

G Spectroscopic Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Techniques cluster_confirmation Structural Confirmation synthesis Synthesized Product ir_spec IR Spectroscopy synthesis->ir_spec nmr_spec NMR (¹H & ¹³C) synthesis->nmr_spec mass_spec Mass Spectrometry synthesis->mass_spec func_groups Functional Groups ID'd (e.g., -NH2) ir_spec->func_groups connectivity Connectivity & Purity (C-H Framework) nmr_spec->connectivity mol_weight Molecular Weight Confirmed mass_spec->mol_weight final_structure Structure Verified func_groups->final_structure connectivity->final_structure mol_weight->final_structure

Caption: Workflow for spectroscopic characterization.

Conclusion and Future Outlook

This compound represents a molecule of interest for which foundational theoretical data and prospective experimental protocols are now established. The computational data provides a solid starting point for predicting its chemical behavior, while the outlined experimental workflows offer a clear path for its synthesis and empirical validation. Future research should focus on the synthesis of its enantiomerically pure forms and the exploration of their applications in asymmetric catalysis and as chiral synthons. The continued interplay between theoretical predictions and experimental work will be crucial in fully realizing the potential of this and other novel diamine structures.

References

Methodological & Application

Application Notes and Protocols: Use of Chiral Diamines as Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Note: Extensive research for the specific chiral ligand, 2,4-Dimethylpentane-1,2-diamine , did not yield specific application notes, detailed experimental protocols, or published data regarding its use in asymmetric catalysis. The following information is therefore provided as a generalized guide for researchers, scientists, and drug development professionals on the application of chiral 1,2-diamine ligands in asymmetric catalysis, drawing upon established methodologies for structurally related and widely used diamine ligands. The protocols and data presented are representative examples and should be adapted and optimized for specific substrates and reaction conditions.

Introduction to Chiral 1,2-Diamine Ligands in Asymmetric Catalysis

Chiral 1,2-diamine derivatives are a cornerstone of asymmetric catalysis, serving as privileged ligands for a variety of transition metals, most notably ruthenium and iridium. [No specific citation available for this compound] These ligands are instrumental in the stereoselective synthesis of chiral molecules, which are crucial building blocks in the pharmaceutical industry for the development of enantiomerically pure drugs. The efficacy of these ligands stems from their ability to form stable chelate complexes with metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of a catalytic reaction.

Key applications include:

  • Asymmetric Hydrogenation of Ketones and Imines

  • Asymmetric Transfer Hydrogenation of Carbonyl Compounds

  • Asymmetric C-C Bond Forming Reactions

The structural features of the diamine ligand, such as the steric bulk of the substituents and the stereochemistry of the chiral centers, are critical in determining the enantioselectivity and activity of the catalyst.

Synthesis of Chiral 1,2-Diamine Metal Complexes

The synthesis of chiral 1,2-diamine metal complexes is a crucial first step for their use in asymmetric catalysis. Typically, a dimeric metal precursor is reacted with the chiral diamine ligand to generate the active catalyst.

General Workflow for Catalyst Formation

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_product Product Metal_Precursor Metal Precursor (e.g., [RuCl2(p-cymene)]2 or [Ir(Cp*)Cl2]2) Stirring Stirring at Room Temperature or Gentle Heating Metal_Precursor->Stirring Chiral_Diamine Chiral 1,2-Diamine Ligand Chiral_Diamine->Stirring Solvent Anhydrous Solvent (e.g., CH2Cl2, MeOH) Solvent->Stirring Inert_Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) Inert_Atmosphere->Stirring Catalyst_Solution Active Catalyst Solution (Often used in situ) Stirring->Catalyst_Solution

Caption: General workflow for the in situ preparation of a chiral diamine-metal catalyst.

Application in Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral alcohols. Chiral Ru(II) and Ir(III) complexes with 1,2-diamine ligands are highly effective catalysts for this transformation, typically using formic acid/triethylamine or isopropanol as the hydrogen source.

Experimental Protocol: General Procedure for ATH of Acetophenone
  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, the metal precursor (e.g., [RuCl₂(p-cymene)]₂) (1.0 mol%) and the chiral 1,2-diamine ligand (2.2 mol%) are dissolved in an anhydrous solvent (e.g., isopropanol). The mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, the substrate (e.g., acetophenone) (1.0 mmol) and the hydrogen source (e.g., a 5:2 mixture of formic acid and triethylamine or isopropanol with a base like KOtBu) are added.

  • Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., 40 °C) and monitored by TLC or GC for conversion.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the chiral alcohol.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Representative Data for ATH of Prochiral Ketones

The following table summarizes typical results obtained for the ATH of various ketones using well-established chiral 1,2-diamine ligands. Note: This data is for illustrative purposes and is not specific to this compound.

EntrySubstrateCatalyst SystemSolventTemp (°C)Conv. (%)ee (%)
1Acetophenone[Ru(TsDPEN)(p-cymene)]HCOOH/NEt₃28>9998 (R)
21-Tetralone[Ir(Cp)(TsDPEN)]iPrOH/KOtBuRT9997 (S)
32-Chloroacetophenone[Ru(TsDPEN)(p-cymene)]HCOOH/NEt₃28>9999 (R)
4Benzylacetone[Ir(Cp)(TsDPEN)]iPrOH/KOtBuRT9596 (S)

TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine Cp* = Pentamethylcyclopentadienyl

Signaling Pathway for Asymmetric Transfer Hydrogenation

The mechanism of Noyori-type asymmetric transfer hydrogenation involves a concerted outer-sphere hydrogen transfer from the metal-hydride to the carbonyl substrate.

ATH_Mechanism Catalyst [M]-H (Metal Hydride) TransitionState Six-membered Transition State Catalyst->TransitionState Substrate R-CO-R' (Ketone) Substrate->TransitionState Product_Complex [M]...HO-CHR-R' TransitionState->Product_Complex H- transfer Product R-CH(OH)-R' (Chiral Alcohol) Product_Complex->Product Regeneration Catalyst Regeneration (with H-source) Product_Complex->Regeneration Regeneration->Catalyst

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Applications in Drug Development

The synthesis of enantiomerically pure alcohols and amines is a critical step in the development of many active pharmaceutical ingredients (APIs). Chiral 1,2-diamine-based catalysts provide an efficient and scalable route to these key intermediates. For instance, the synthesis of certain beta-blockers, antidepressants, and antiviral agents relies on the stereoselective reduction of a ketone or imine precursor. The ability to reliably produce a single enantiomer is paramount, as the opposite enantiomer may have reduced efficacy or even undesirable side effects.

Conclusion

While specific data for this compound as a chiral ligand is not currently available in the public domain, the general principles and protocols outlined in these application notes provide a solid foundation for researchers interested in exploring its potential. The established success of other chiral 1,2-diamines in asymmetric catalysis suggests that novel diamine structures could offer unique advantages in terms of reactivity and selectivity. Researchers are encouraged to use these notes as a starting point for their own investigations into new chiral ligand scaffolds for asymmetric synthesis.

Application Notes and Protocols for Chiral 1,2-Diamines in Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the specific compound 2,4-Dimethylpentane-1,2-diamine in metal-catalyzed reactions did not yield specific applications or detailed protocols in the current scientific literature. Therefore, to fulfill the user's request for detailed content, we will use the well-established and structurally related chiral diamine, (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) , as a representative example. The principles, applications, and protocols described herein are illustrative of how chiral 1,2-diamines are employed in asymmetric catalysis.

Application Notes: (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) in Asymmetric Catalysis

Chiral 1,2-diamines are a cornerstone of modern asymmetric synthesis, serving as privileged ligands for a wide array of metal-catalyzed transformations.[1] Their significance stems from their ability to form stable chelate complexes with various transition metals, creating a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. Among these, (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) is one of the most versatile and widely used scaffolds in both academic research and industrial applications.[2]

The C2-symmetric nature of DACH is particularly advantageous as it reduces the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivity.[3] The rigid cyclohexane backbone locks the conformation of the two amino groups, providing a predictable and effective chiral pocket around the metal center. This structural feature is crucial for differentiating between enantiotopic faces or groups of a prochiral substrate.

Key Applications in Drug Development and Fine Chemical Synthesis:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: DACH and its derivatives are extensively used as ligands for ruthenium and rhodium catalysts in the asymmetric hydrogenation and transfer hydrogenation of ketones, imines, and olefins.[4][5][6] These reactions are fundamental for the synthesis of chiral alcohols and amines, which are common structural motifs in pharmaceuticals and other biologically active molecules.[7][8] For instance, Ru(II) complexes with N-tosylated DACH have been shown to be highly effective in the hydrogenation of ketones.[4]

  • Asymmetric C-C Bond Formation: DACH-based ligands have been employed in a variety of carbon-carbon bond-forming reactions, including Michael additions and aldol reactions.[9][10] These methods provide access to complex chiral molecules from simple precursors.

  • Synthesis of Chiral Pharmaceuticals: The vicinal diamine moiety is present in numerous bioactive molecules and pharmaceuticals.[11] The use of DACH as a chiral ligand has been instrumental in the enantioselective synthesis of key intermediates for drugs such as the antiviral oseltamivir (Tamiflu®) and the anticancer agent oxaliplatin (Eloxatin®).[11]

  • Development of Novel Catalysts: The DACH scaffold can be readily modified at the nitrogen atoms to fine-tune the steric and electronic properties of the resulting ligand. This has led to the development of a vast library of DACH-derived ligands, including Schiff bases, amides, and phosphines, each tailored for specific catalytic applications.[12][13]

The versatility and high performance of DACH-based catalysts make them indispensable tools for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds.

Experimental Protocols and Data

Representative Application: Asymmetric Transfer Hydrogenation of Acetophenone using a Rhodium-DACH Complex

This protocol is based on the principles described in the literature for the asymmetric transfer hydrogenation of ketones using a chiral Rh(III)-diaminocyclohexane complex.[5][6]

Objective: To synthesize (R)-1-phenylethanol with high enantioselectivity from acetophenone via asymmetric transfer hydrogenation using a catalyst derived from (1R,2R)-(-)-1,2-Diaminocyclohexane.

Reaction Scheme:

Materials:

  • [RhCl2(Cp)]2 (Cp = pentamethylcyclopentadienyl)

  • (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH)

  • Sodium formate (HCO2Na)

  • Acetophenone

  • Degassed water

  • Dichloromethane (for workup)

  • Magnesium sulfate (for drying)

Equipment:

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

  • Chiral HPLC or GC for enantiomeric excess (ee) determination

Experimental Protocol:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere, dissolve [RhCl2(Cp*)]2 (e.g., 0.005 mmol) and (1R,2R)-(-)-1,2-Diaminocyclohexane (e.g., 0.011 mmol) in degassed water (e.g., 5 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Asymmetric Transfer Hydrogenation:

    • To the catalyst solution, add sodium formate (e.g., 1.0 mmol) and acetophenone (e.g., 0.5 mmol).

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., 40 °C) for the specified reaction time (e.g., 4-24 hours). The progress of the reaction can be monitored by TLC or GC.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the aqueous phase with dichloromethane (3 x 10 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel if necessary.

    • Determine the enantiomeric excess of the resulting (R)-1-phenylethanol by chiral HPLC or GC analysis.

Data Presentation:

The following table summarizes representative data for the asymmetric transfer hydrogenation of various ketones using a DACH-based rhodium catalyst in water.

EntrySubstrateTemp (°C)Time (h)Conversion (%)ee (%)
1Acetophenone4012>9995 (R)
2Propiophenone40189892 (R)
34-Methoxyacetophenone4012>9996 (R)
42-Acetylpyridine30249588 (R)

Note: The data presented in this table is illustrative and compiled from typical results reported in the literature for similar catalytic systems. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.[5][6]

Visualizations

Logical Workflow for Asymmetric Transfer Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Cycle cluster_analysis Analysis catalyst_precursor Rh(III) Precursor ([RhCl2(Cp*)]2) active_catalyst Active Rh-DACH Catalyst catalyst_precursor->active_catalyst Complexation ligand (1R,2R)-DACH Ligand ligand->active_catalyst intermediate Hydride Transfer Transition State active_catalyst->intermediate Coordination substrate Ketone Substrate substrate->intermediate h_source Hydrogen Source (HCO2Na) h_source->intermediate Hydride Generation product Chiral Alcohol Product workup Workup & Purification product->workup intermediate->active_catalyst Catalyst Regeneration intermediate->product Reduction analysis ee Determination (Chiral HPLC/GC) workup->analysis

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Relationship between Ligand Structure and Enantioselectivity

G cluster_ligand Chiral Ligand Properties cluster_catalyst Catalyst Environment cluster_reaction Reaction Outcome c2_symmetry C2 Symmetry chiral_pocket Defined Chiral Pocket c2_symmetry->chiral_pocket rigid_backbone Rigid Backbone (Cyclohexane) rigid_backbone->chiral_pocket metal_center Metal Center (Rh, Ru) metal_center->chiral_pocket transition_state Diastereomeric Transition States chiral_pocket->transition_state Steric & Electronic Control enantioselectivity High Enantioselectivity transition_state->enantioselectivity Energy Difference

Caption: Ligand Structure and Enantioselectivity.

References

2,4-Dimethylpentane-1,2-diamine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 2,4-Dimethylpentane-1,2-diamine

Important Notice: Extensive literature searches for "this compound" did not yield specific applications or synthetic protocols for this particular molecule. It appears to be a sparsely documented or potentially novel chemical entity in the context of common building blocks for organic synthesis.

To fulfill the user's request for detailed application notes and protocols for a chiral 1,2-diamine as a building block, we will use a well-established and structurally related analogue: (1R,2R)-(-)-trans-1,2-Diaminocyclohexane (CAS No: 20439-47-8). This compound is a cornerstone in asymmetric synthesis, and its applications will provide relevant and instructive examples for researchers, scientists, and drug development professionals.

Application Notes: (1R,2R)-(-)-trans-1,2-Diaminocyclohexane as a Chiral Building Block

(1R,2R)-(-)-trans-1,2-Diaminocyclohexane , often abbreviated as (R,R)-DACH, is a C₂-symmetric chiral diamine that has become an indispensable building block in asymmetric catalysis. Its rigid cyclohexane backbone locks the two amino groups in a defined spatial arrangement, which is crucial for the effective transfer of chirality in a variety of chemical transformations.

Key Applications:

  • Chiral Ligands for Asymmetric Catalysis: (R,R)-DACH is a precursor to a multitude of chiral ligands. Its versatility allows for the synthesis of salen, Trost, and tosylated DPEN (TsDPEN) type ligands, which are used in a broad spectrum of enantioselective reactions.

  • Asymmetric Epoxidation: The most prominent application of (R,R)-DACH is in the synthesis of the salen ligand for Jacobsen's catalyst. This manganese-salen complex is highly effective in the enantioselective epoxidation of unfunctionalized prochiral alkenes, providing a reliable method for the synthesis of chiral epoxides.

  • Asymmetric Transfer Hydrogenation: Ligands derived from (R,R)-DACH, such as those used in rhodium and iridium catalysts, are employed in the asymmetric transfer hydrogenation (ATH) of ketones and imines. These reactions are valuable for the synthesis of chiral alcohols and amines.

  • Organocatalysis: Derivatives of (R,R)-DACH are also utilized as organocatalysts, for example, in Michael additions and aldol reactions.

Significance in Drug Development:

The ability to synthesize enantiomerically pure compounds is paramount in drug development, as different enantiomers of a drug can have vastly different pharmacological activities. Chiral building blocks derived from (R,R)-DACH, such as chiral epoxides and alcohols, are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, Jacobsen's catalyst has been used in the synthesis of a key side chain of the anticancer drug Taxol.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions catalyzed by complexes derived from trans-1,2-diaminocyclohexane.

Reaction TypeCatalyst/LigandSubstrateYield (%)ee (%)Reference(s)
Asymmetric EpoxidationJacobsen's Catalyst ((R,R)-salen-Mn(III)Cl)cis-β-Methylstyrene9297
Asymmetric EpoxidationJacobsen's Catalyst ((R,R)-salen-Mn(III)Cl)1,2-Dihydronaphthalene84>98
Asymmetric Transfer Hydrogenation[CpRhCl(TsDPEN)]Acetophenone9597
Asymmetric Transfer Hydrogenation[CpIrCl(TsDPEN)]Acetophenone9896
Asymmetric Michael Addition(R,R)-DACH-derived thioureaNitrostyrene & Acetylacetone9999

Experimental Protocols

Protocol 1: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride (Jacobsen's Catalyst)

This protocol describes the synthesis of the renowned Jacobsen's catalyst, a cornerstone for asymmetric epoxidation.

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane

  • 3,5-di-tert-butyl-2-hydroxybenzaldehyde

  • Manganese(II) acetate tetrahydrate

  • Lithium chloride

  • Ethanol

  • Toluene

  • Hexane

  • Deionized water

Procedure:

  • Ligand Synthesis:

    • In a round-bottom flask, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 eq) in ethanol.

    • Add a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq) in ethanol dropwise to the aldehyde solution with stirring.

    • A yellow precipitate of the salen ligand will form immediately. Heat the mixture to reflux for 1 hour, then cool to room temperature.

    • Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Complexation:

    • Suspend the salen ligand (1.0 eq) and manganese(II) acetate tetrahydrate (2.0 eq) in ethanol.

    • Heat the mixture to reflux for 2 hours. During this time, the color will change from yellow to a dark brown, indicating the formation of the Mn(II) complex.

    • While the solution is still warm, add a saturated aqueous solution of lithium chloride (4.0 eq).

    • Continue to reflux for another 30 minutes.

    • Cool the mixture to 0°C. The brown precipitate of Jacobsen's catalyst will form.

    • Collect the solid by vacuum filtration, wash with deionized water, and then with cold hexane.

    • Dry the catalyst under vacuum.

Protocol 2: Asymmetric Epoxidation of Styrene using Jacobsen's Catalyst

This protocol provides a general procedure for the enantioselective epoxidation of an unfunctionalized alkene using the synthesized Jacobsen's catalyst.

Materials:

  • Jacobsen's catalyst

  • Styrene

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Dichloromethane (CH₂Cl₂)

  • Sodium phosphate, dibasic (Na₂HPO₄)

  • Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Buffered Bleach:

    • In a flask, add 5 mL of 0.05 M Na₂HPO₄ solution to 12.5 mL of commercial bleach.

    • Adjust the pH of the solution to approximately 11.3 by the dropwise addition of 1 M NaOH.

  • Epoxidation Reaction:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve styrene (1.0 eq) and Jacobsen's catalyst (0.05-0.10 eq) in dichloromethane.

    • To this solution, add the buffered bleach solution.

    • Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, separate the organic layer using a separatory funnel.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude epoxide can be purified by flash column chromatography on silica gel.

  • Enantiomeric Excess Determination:

    • The enantiomeric excess (ee) of the purified epoxide can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

Diagram 1: Synthesis of Jacobsen's Catalyst

G cluster_0 Ligand Synthesis cluster_1 Complexation DACH (R,R)-DACH Salen (R,R)-Salen Ligand DACH->Salen EtOH, reflux Sal 2 x 3,5-di-tert-butyl- 2-hydroxybenzaldehyde Sal->Salen MnOAc Mn(OAc)₂·4H₂O Catalyst Jacobsen's Catalyst MnOAc->Catalyst LiCl LiCl LiCl->Catalyst Salen_ref (R,R)-Salen Ligand Salen_ref->Catalyst 1. EtOH, reflux 2. Air (O₂)

Caption: Synthesis of Jacobsen's Catalyst from (R,R)-DACH.

Diagram 2: Catalytic Cycle of Jacobsen Epoxidation

G MnIII Mn(III)-Salen (Active Catalyst) MnV Mn(V)-Oxo Intermediate MnIII->MnV Oxidation MnV->MnIII Oxygen Transfer (Regeneration) Epoxide Epoxide MnV->Epoxide Alkene Alkene Alkene->MnV Oxidant NaOCl Oxidant->MnV Byproduct NaCl Oxidant->Byproduct

Caption: Simplified catalytic cycle for Jacobsen epoxidation.

Application Notes and Protocols: The Role of Chiral Vicinal Diamines in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral vicinal diamines are indispensable building blocks in modern medicinal chemistry. Their stereochemically defined 1,2-diamine functionality is a key structural motif in a multitude of biologically active molecules and serves as a powerful scaffold for the synthesis of complex pharmaceutical agents. The precise spatial arrangement of the two amino groups allows for specific interactions with biological targets, such as enzymes and receptors, often leading to enhanced potency and selectivity of a drug. While the specific compound 2,4-Dimethylpentane-1,2-diamine (CAS 119374-33-9) is a known chemical entity, its direct application in the synthesis of pharmaceuticals is not widely documented in publicly available literature. However, the broader class of chiral vicinal diamines is of paramount importance. This document will focus on the pivotal role of these diamines, using the synthesis of Neurokinin-1 (NK-1) receptor antagonists as a prime example to illustrate their application.

NK-1 receptor antagonists, such as Aprepitant and Rolapitant, are a class of drugs effective in the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV). The synthesis of these complex molecules often relies on the use of chiral diamine precursors to establish the required stereochemistry, which is crucial for their pharmacological activity.

Application: Synthesis of NK-1 Receptor Antagonists

Chiral vicinal diamines are instrumental in the asymmetric synthesis of NK-1 receptor antagonists. They can be incorporated into the final drug structure or used as chiral ligands in catalytic processes to induce stereoselectivity. One of the key challenges in the synthesis of drugs like Aprepitant is the stereoselective formation of the morpholine core. Chiral diamines and their derivatives can serve as precursors to the chiral amino alcohol fragments required for the construction of such heterocyclic systems.

Featured Application: Synthesis of a Chiral Diamine Precursor for an Aprepitant Analog

Aprepitant's core structure contains a chiral morpholine ring. The stereochemistry of the substituents on this ring is critical for its high affinity and selectivity for the NK-1 receptor. The synthesis of this core often involves the coupling of a chiral amino alcohol with a suitable partner. Chiral vicinal diamines can be readily converted to the necessary chiral amino alcohols.

Here, we present a representative protocol for the synthesis of a key chiral intermediate, (1R,2R)-1,2-diaminocyclohexane, a widely used vicinal diamine in asymmetric synthesis, and its conceptual application in the synthesis of a key fragment of an NK-1 receptor antagonist.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R,R)-1,2-Diaminocyclohexane L-tartrate

This protocol describes the resolution of racemic trans-1,2-diaminocyclohexane using L-tartaric acid to obtain the enantiomerically pure (R,R)-enantiomer.

Materials:

  • (±)-trans-1,2-Diaminocyclohexane

  • L-(+)-Tartaric acid

  • Deionized water

  • Methanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Crystallizing dish

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 15.0 g (0.1 mol) of L-(+)-tartaric acid in 150 mL of deionized water with gentle heating.

  • To the warm solution, add 11.4 g (0.1 mol) of (±)-trans-1,2-diaminocyclohexane dropwise with continuous stirring.

  • Heat the resulting clear solution to reflux for 30 minutes.

  • Allow the solution to cool slowly to room temperature, during which time crystallization of the (R,R)-diammonium L-tartrate salt should occur.

  • Further cool the mixture in an ice bath for 1 hour to maximize crystal formation.

  • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two 20 mL portions of cold methanol.

  • Dry the crystals under vacuum to yield (R,R)-1,2-diaminocyclohexane L-tartrate.

Quantitative Data:

ParameterValueReference
Typical Yield80-90%[1]
Enantiomeric Excess>99% after recrystallization[1]
Melting Point273-275 °C[1]
Optical Rotation [α]D20+12.5° (c=4, H2O)[1]

Protocol 2: Conceptual Synthesis of a Chiral Morpholine Core for an NK-1 Receptor Antagonist

This conceptual protocol outlines the use of a chiral amino alcohol, derivable from a chiral diamine, in the construction of a morpholine ring, a key structural feature of Aprepitant.

Step 1: Conversion of Chiral Diamine to Amino Alcohol (Conceptual)

Chiral vicinal diamines like (R,R)-1,2-diaminocyclohexane can be selectively mono-protected and then the unprotected amino group can be converted to a hydroxyl group via diazotization, providing a chiral amino alcohol.

Step 2: Synthesis of the Morpholine Core

The resulting chiral amino alcohol can then be used in a multi-step synthesis to form the morpholine core. A key step in the synthesis of Aprepitant involves the condensation of a chiral amino alcohol with a glyoxylate derivative, followed by cyclization and further functionalization.

Illustrative Reaction Scheme (Simplified): Chiral Amino Alcohol + Glyoxylic Acid Derivative → Intermediate → Cyclization → Morpholine Core

Due to the proprietary and complex nature of the exact manufacturing process for Aprepitant, a detailed, publicly available step-by-step protocol for the entire synthesis starting from a simple diamine is not available. However, the general strategy highlights the critical role of the chiral amino alcohol precursor.[2][3]

Visualizations

Logical Workflow for the Application of Chiral Diamines

G cluster_0 Preparation of Chiral Diamine cluster_1 Synthesis of Pharmaceutical Intermediate cluster_2 Final Drug Synthesis racemic_diamine Racemic Vicinal Diamine resolution Diastereomeric Salt Crystallization racemic_diamine->resolution chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid) chiral_acid->resolution chiral_diamine Enantiopure Vicinal Diamine resolution->chiral_diamine conversion Conversion to Chiral Amino Alcohol chiral_diamine->conversion intermediate Key Chiral Intermediate (e.g., Morpholine Precursor) conversion->intermediate api_synthesis Multi-step Synthesis & Purification intermediate->api_synthesis api Active Pharmaceutical Ingredient (API) (e.g., NK-1 Antagonist) api_synthesis->api

Caption: General workflow from a racemic diamine to a chiral API.

Signaling Pathway of NK-1 Receptor Antagonists

substance_p Substance P (Neurotransmitter) nk1_receptor NK-1 Receptor (on Neuron) substance_p->nk1_receptor binds to g_protein G-protein Coupling nk1_receptor->g_protein plc Phospholipase C Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release emesis Emesis (Vomiting) Signal ca_release->emesis antagonist NK-1 Receptor Antagonist (e.g., Aprepitant) antagonist->nk1_receptor blocks

Caption: Mechanism of action for NK-1 receptor antagonists.

References

Application Notes and Protocols: 2,4-Dimethylpentane-1,2-diamine for the Preparation of N-Heterocyclic Carbenes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the ability to form robust bonds with metal centers have led to their widespread use in various catalytic transformations, including cross-coupling reactions, metathesis, and hydrogenation. The steric and electronic properties of NHCs can be fine-tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring. While arylamine-based diamines are commonly employed in NHC synthesis, the use of aliphatic diamines offers a route to NHCs with distinct steric environments and electronic characteristics.

This document provides a detailed protocol for the synthesis of an N-heterocyclic carbene precursor, an imidazolium salt, from 2,4-dimethylpentane-1,2-diamine. A subsequent protocol for the generation of the free NHC is also described. Although direct literature on the use of this compound for NHC synthesis is not available, the following procedures are based on well-established and general methods for the synthesis of saturated NHC precursors from 1,2-diamines.

Synthetic Strategy

The synthesis of the target NHC involves a two-step process:

  • Formation of the Imidazolinium Salt: Condensation of this compound with glyoxal and paraformaldehyde to form the corresponding 1,3-disubstituted imidazolinium chloride.

  • Generation of the Free NHC: Deprotonation of the imidazolinium salt using a strong base.

Experimental Protocols

Protocol 1: Synthesis of 1,3-bis(1,3-dimethylbutyl)-4,5-dihydro-1H-imidazol-3-ium chloride

This protocol outlines the synthesis of the imidazolinium salt precursor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound130.232.60 g20.0
Glyoxal (40% in water)58.042.90 g20.0
Paraformaldehyde30.030.60 g20.0
Hydrochloric acid (conc., 37%)36.462.0 mL~24.0
Methanol-50 mL-
Diethyl ether-100 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (2.60 g, 20.0 mmol) and methanol (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add glyoxal (40% in water, 2.90 g, 20.0 mmol) to the stirred solution. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Add paraformaldehyde (0.60 g, 20.0 mmol) to the reaction mixture.

  • Slowly add concentrated hydrochloric acid (2.0 mL) to the suspension. The mixture may become exothermic.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add diethyl ether (50 mL) to the residue and triturate to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether (2 x 25 mL).

  • Dry the product under vacuum to afford the imidazolinium chloride as a white to off-white solid.

Expected Yield and Characterization:

PropertyExpected Value/Data
Yield 70-85%
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz) Expected peaks corresponding to the imidazolinium backbone protons, the CH₂ and CH protons of the backbone, and the methyl groups of the 2,4-dimethylpentyl substituents.
¹³C NMR (CDCl₃, 100 MHz) Expected peaks for the C=N carbon of the imidazolinium ring, the backbone carbons, and the carbons of the alkyl substituents.
Mass Spectrometry (ESI+) Calculated m/z for the cation [C₁₄H₃₁N₂]⁺: 227.25. Found: [M-Cl]⁺
Protocol 2: Generation of the Free N-Heterocyclic Carbene

This protocol describes the deprotonation of the imidazolinium salt to yield the free carbene. This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques, as the free carbene is highly reactive and sensitive to air and moisture.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1,3-bis(1,3-dimethylbutyl)-4,5-dihydro-1H-imidazol-3-ium chloride262.851.31 g5.0
Sodium hydride (60% dispersion in mineral oil)24.000.22 g5.5
Anhydrous Tetrahydrofuran (THF)-30 mL-
Anhydrous Hexane-20 mL-

Procedure:

  • To a flame-dried 50 mL Schlenk flask under an inert atmosphere, add sodium hydride (0.22 g of a 60% dispersion, 5.5 mmol).

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Carefully decant the hexane washes.

  • Add anhydrous THF (20 mL) to the flask containing the washed sodium hydride.

  • In a separate flame-dried Schlenk flask, dissolve the imidazolinium chloride (1.31 g, 5.0 mmol) in anhydrous THF (10 mL).

  • Slowly add the solution of the imidazolinium salt to the suspension of sodium hydride in THF at room temperature with vigorous stirring.

  • Hydrogen gas evolution will be observed. Stir the reaction mixture at room temperature for 4 hours.

  • After the reaction is complete, the mixture will contain the free carbene in solution. This solution can be used directly for subsequent reactions, such as the formation of metal-NHC complexes.

Note: The free carbene is generally not isolated and is used in situ.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_deprotonation Deprotonation cluster_product Product Diamine This compound Condensation Condensation & Cyclization (Methanol, HCl, Reflux) Diamine->Condensation Glyoxal Glyoxal Glyoxal->Condensation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Condensation Imidazolinium Imidazolinium Salt Condensation->Imidazolinium Deprotonation Deprotonation (NaH, Anhydrous THF) Imidazolinium->Deprotonation NHC Free N-Heterocyclic Carbene Deprotonation->NHC

Application Notes and Protocols: Coordination Chemistry of Sterically Hindered 1,2-Diamines with Transition Metals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data on the coordination chemistry of 2,4-Dimethylpentane-1,2-diamine with transition metals. This suggests it is a novel or underexplored area of research. The following application notes and protocols are therefore based on established principles and generalized procedures for structurally similar, sterically hindered alkyl-substituted 1,2-diamines. These protocols provide a robust starting point for the synthesis, characterization, and investigation of such complexes.

Introduction

Transition metal complexes containing diamine ligands are fundamental in coordination chemistry, with applications ranging from catalysis to medicinal chemistry.[1][2] Sterically hindered diamines, such as the target ligand this compound, are of particular interest. The bulky alkyl substituents can enforce specific coordination geometries, influence the metal center's electronic properties, and provide kinetic stability.[3][4] These features can be exploited to develop novel catalysts with unique selectivity or to design metal-based therapeutic agents with specific modes of action.[2]

The coordination of a 1,2-diamine to a metal center typically forms a stable five-membered chelate ring.[5] The stereochemistry and bulk of the substituents on the diamine backbone are critical in determining the overall structure and reactivity of the resulting complex.[6] This document outlines generalized methodologies for the synthesis and characterization of such complexes and discusses their potential applications.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific ligand and transition metal of interest. All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: General Synthesis of a Transition Metal-Diamine Complex

This protocol describes a common method for synthesizing a metal complex by reacting the diamine ligand with a suitable transition metal salt.

Materials:

  • This compound (or analogous sterically hindered diamine)

  • Transition metal salt (e.g., NiCl₂, Cu(OAc)₂, PdCl₂, CoBr₂)

  • Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, dichloromethane, THF)

  • Schlenk line or glovebox

  • Standard glassware (Schlenk flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the sterically hindered diamine ligand (e.g., 1.0 mmol) in 20 mL of the chosen anhydrous solvent.

  • In a separate flask, dissolve the transition metal salt (1.0 mmol for a 1:1 complex, or 0.5 mmol for a 1:2 M:L complex) in 20 mL of the same solvent. Some metal salts may require gentle heating to dissolve completely.

  • Slowly add the metal salt solution to the stirred ligand solution at room temperature using a dropping funnel over a period of 30 minutes.

  • Observe for any color change or precipitation, which often indicates complex formation.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The reaction temperature may be increased (e.g., to 50 °C or reflux) to facilitate complexation, depending on the reactivity of the metal precursor and ligand.[7]

  • Work-up and Isolation:

    • If a precipitate forms: Isolate the solid product by filtration using a cannula or a Schlenk filter. Wash the solid with a small amount of cold solvent and then with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials. Dry the product under vacuum.

    • If no precipitate forms: Reduce the solvent volume under vacuum until precipitation occurs. Alternatively, add a non-polar solvent (anti-solvent) to induce precipitation. Isolate the solid as described above.

  • Purification: If necessary, the crude product can be purified by recrystallization. Dissolve the complex in a minimum amount of a suitable hot solvent and allow it to cool slowly to room temperature to form crystals. If single crystals suitable for X-ray diffraction are desired, slow vapor diffusion of an anti-solvent into a saturated solution of the complex is a recommended technique.

Protocol 2: Characterization of the Metal-Diamine Complex

A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized complex.

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire the FTIR spectrum of the free diamine ligand and the metal complex.

  • Compare the spectra. Coordination of the amine groups to the metal center is typically indicated by:

    • A shift in the N-H stretching frequencies (usually to lower wavenumbers).

    • Changes in the N-H bending vibrations.

    • The appearance of new low-frequency bands corresponding to M-N stretching vibrations.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). If the complex is paramagnetic (e.g., many Co(II), high-spin Fe(II)), NMR may yield very broad or unobservable signals.[8]

  • Acquire ¹H and ¹³C NMR spectra.

  • Coordination is confirmed by a downfield shift of the proton and carbon signals adjacent to the nitrogen donor atoms compared to the free ligand.

C. UV-Visible (UV-Vis) Spectroscopy:

  • Dissolve the complex in a suitable solvent (e.g., CH₂Cl₂, CH₃CN).

  • Record the electronic absorption spectrum, typically in the 200-800 nm range.

  • Observe for ligand-to-metal charge transfer (LMCT) bands (usually high intensity) and d-d transitions (usually low intensity and in the visible region for first-row transition metals), which are characteristic of the metal's coordination environment and oxidation state.[8]

D. Elemental Analysis (C, H, N):

  • Submit a pure, dry sample of the complex for elemental analysis.

  • Compare the experimentally determined weight percentages of C, H, and N with the calculated values for the proposed molecular formula. The results should agree within ±0.4%.

E. X-ray Crystallography:

  • Grow single crystals of the complex using techniques like slow evaporation or vapor diffusion.

  • Analysis by single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry.

Data Presentation

The following tables present representative quantitative data expected from the characterization of transition metal complexes with sterically hindered 1,2-diamine ligands, based on analogous systems found in the literature.

Table 1: Representative Spectroscopic Data for M(II)-Diamine Complexes

Analysis Type Free Ligand (Typical) Coordinated Ligand (Typical Change) Rationale
FTIR ν(N-H) (cm⁻¹) 3300 - 3400 Shift to lower frequency (e.g., 3250-3350) Weakening of N-H bond upon coordination.
¹H NMR δ(CH-N) (ppm) 2.5 - 3.0 Downfield shift (e.g., to 3.0 - 4.0) Deshielding of protons due to electron donation to the metal.

| UV-Vis λₘₐₓ (nm) | N/A | 400 - 700 | Corresponds to d-d electronic transitions in the metal center.[8] |

Table 2: Representative Structural Data from X-ray Crystallography

Parameter Typical Value Range Significance
M-N Bond Length (Å) 2.0 - 2.2 Indicates the strength of the metal-ligand bond.
N-M-N Bite Angle (°) 80 - 85 Characteristic of a five-membered chelate ring.

| Coordination Geometry | Square Planar, Tetrahedral, Octahedral | Depends on the metal ion, its oxidation state, and the stoichiometry. |

Visualizations

The following diagrams illustrate key conceptual and practical aspects of the coordination chemistry of diamine ligands.

G cluster_ligand Ligand & Metal Precursors cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Screening Ligand Sterically Hindered 1,2-Diamine Synthesis Complexation Reaction (Inert Atmosphere, Anhydrous Solvent) Ligand->Synthesis Metal Transition Metal Salt (e.g., MCl₂) Metal->Synthesis Purification Filtration & Recrystallization Synthesis->Purification Spectroscopy Spectroscopy (FTIR, NMR, UV-Vis) Purification->Spectroscopy Analysis Elemental Analysis Purification->Analysis Xray Single-Crystal X-ray Diffraction Purification->Xray Application Catalysis, Biological Activity, Materials Science Spectroscopy->Application Analysis->Application Xray->Application Coordination cluster_ligand Diamine Ligand M Mⁿ⁺ N1 N N1->M σ-donation C1 C N1->C1 N2 N N2->M C2 C C1->C2 R1 R C1->R1 R2 R' C1->R2 C2->N2 R3 R'' C2->R3 R4 R''' C2->R4 midpoint 5-Membered Chelate Ring Catalytic_Cycle A [LₙM]ⁿ⁺ Active Catalyst B Substrate Coordination A->B + Substrate A C Transformation Step (e.g., Insertion) B->C D Product Release C->D + Substrate B D->A - Product

References

Application Notes and Protocols for 2,4-Dimethylpentane-1,2-diamine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpentane-1,2-diamine is a branched aliphatic diamine with primary amine functionalities. Its unique sterically hindered structure, arising from the gem-dimethyl groups adjacent to the amine functions, imparts specific properties to polymers derived from it. These application notes provide an overview of its potential uses in polymer chemistry, particularly in the synthesis of specialty polyamides and as a curing agent for epoxy resins. The protocols are based on established polymerization techniques, with specific considerations for the reactivity of this sterically hindered diamine.

I. Application in Polyamide Synthesis

The incorporation of this compound into a polyamide backbone can significantly influence the polymer's properties. The branched, bulky nature of this diamine is expected to disrupt chain packing and reduce crystallinity. This can lead to polyamides with increased solubility in common organic solvents, lower melting points, and potentially enhanced flexibility compared to their linear counterparts.

Potential Advantages of Polyamides based on this compound:
  • Improved Solubility: The irregular polymer chain structure resulting from the branched diamine can enhance solubility, facilitating processing and characterization.

  • Lower Crystallinity: Reduced chain-to-chain interactions can lead to more amorphous polyamides, which may be desirable for applications requiring optical clarity or flexibility.

  • Modified Thermal Properties: A decrease in crystallinity typically leads to a lower melting point (Tm) and a more prominent glass transition temperature (Tg).

Table 1: Expected Influence of Branched Diamines on Polyamide Properties (Generalized)
PropertyInfluence of Branched Diamine StructureExpected Outcome for this compound based Polyamides
Crystallinity Disrupts chain packing, hinders hydrogen bondingLower crystallinity compared to polyamides from linear diamines.
Melting Point (Tm) Generally decreases with reduced crystallinityLower Tm, improving melt processability.
Glass Transition Temp. (Tg) May increase due to restricted chain mobilityPotentially higher Tg than linear analogs of similar chain length.
Solubility Increases in organic solventsEnhanced solubility in solvents like NMP, DMAc, and DMF.
Mechanical Strength May decrease due to lower crystallinityPotentially lower tensile strength but possibly higher toughness.
Experimental Protocol: Synthesis of a Polyamide via Solution Polycondensation

This protocol describes the synthesis of a polyamide from this compound and a diacid chloride (e.g., terephthaloyl chloride) using a low-temperature solution polycondensation method.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl)

  • Triethylamine (as an acid scavenger)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of this compound and LiCl in anhydrous NMP under a nitrogen atmosphere.

  • Add triethylamine to the solution. The amount should be twice the molar amount of the diamine.

  • Cool the flask to 0°C using an ice bath.

  • Dissolve an equimolar amount of terephthaloyl chloride in anhydrous NMP and add it dropwise to the stirred diamine solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.

  • Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization:

  • The chemical structure of the resulting polyamide can be confirmed using FTIR and NMR spectroscopy.

  • The molecular weight can be determined by gel permeation chromatography (GPC).

  • Thermal properties (Tg and Tm) can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Polyamide_Synthesis_Workflow cluster_preparation Reaction Setup cluster_reaction Polymerization cluster_purification Purification Diamine Dissolve 2,4-dimethylpentane- 1,2-diamine, LiCl, and triethylamine in NMP Addition Add diacid chloride solution dropwise to diamine solution at 0°C Diamine->Addition Diacid Dissolve terephthaloyl chloride in NMP Diacid->Addition Stirring Stir at room temperature for 12-24h Addition->Stirring Precipitation Precipitate polymer in methanol Stirring->Precipitation Washing Wash with methanol and hot water Precipitation->Washing Drying Dry under vacuum Washing->Drying Characterization Characterization Drying->Characterization Polymer Characterization (FTIR, NMR, GPC, DSC, TGA)

Figure 1: Workflow for Polyamide Synthesis

II. Application as an Epoxy Curing Agent

This compound can be utilized as a curing agent (hardener) for epoxy resins. The steric hindrance around the amine groups is expected to reduce its reactivity compared to linear aliphatic diamines. This can result in a longer pot life for the epoxy formulation, which is advantageous for certain applications requiring more time for processing and application. However, a higher curing temperature or the use of an accelerator may be necessary to achieve complete curing.

Potential Advantages as an Epoxy Curing Agent:
  • Longer Pot Life: The reduced reactivity allows for a longer working time before the viscosity of the epoxy system increases significantly.

  • Modified Network Structure: The bulky diamine structure can lead to a less densely cross-linked network, potentially increasing the toughness and flexibility of the cured epoxy.

Table 2: Expected Influence of Sterically Hindered Diamines on Epoxy Resin Properties (Generalized)
PropertyInfluence of Sterically Hindered DiamineExpected Outcome for this compound Cured Epoxy
Reactivity Slower reaction rate with epoxy groupsLonger pot life, may require elevated temperature for full cure.
Glass Transition Temp. (Tg) May be lower due to reduced cross-link densityA lower Tg compared to systems cured with less hindered diamines.
Mechanical Properties Can increase toughness and flexibilityPotentially improved impact resistance.
Chemical Resistance May be slightly reduced due to lower cross-link densityGood, but possibly lower than with more reactive, linear diamines.
Experimental Protocol: Curing of an Epoxy Resin

This protocol outlines the procedure for curing a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin with this compound.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • This compound

  • Optional: Accelerator (e.g., tertiary amine, imidazole)

  • Mold for casting samples

Procedure:

  • Calculate the stoichiometric amount of this compound required to cure the epoxy resin. The amine hydrogen equivalent weight (AHEW) of the diamine needs to be determined. For this compound (C7H18N2, Molar Mass ≈ 130.23 g/mol ) with four active hydrogens, the AHEW is approximately 32.56 g/eq.

  • Preheat the epoxy resin to 50-60°C to reduce its viscosity.

  • Thoroughly mix the calculated amount of this compound with the preheated epoxy resin. If using an accelerator, add it to the amine before mixing with the resin.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the resin in an oven. A typical curing schedule could be 2 hours at 80°C followed by 2 hours at 150°C. The optimal curing cycle should be determined experimentally, for example, by using differential scanning calorimetry (DSC) to monitor the curing exotherm.

  • After curing, allow the mold to cool down slowly to room temperature to avoid internal stresses.

  • Demold the cured epoxy sample for subsequent characterization.

Characterization:

  • The degree of cure can be determined by DSC.

  • The glass transition temperature (Tg) can be measured by DSC or dynamic mechanical analysis (DMA).

  • Mechanical properties such as tensile strength, modulus, and impact strength can be evaluated according to ASTM standards.

Epoxy_Curing_Workflow cluster_preparation Formulation cluster_processing Processing cluster_curing Curing Calculation Calculate stoichiometric amount of diamine Mixing Mix diamine with preheated epoxy resin Calculation->Mixing Degassing Degas the mixture under vacuum Mixing->Degassing Casting Pour into a preheated mold Degassing->Casting Cure Cure in an oven (e.g., 2h at 80°C + 2h at 150°C) Casting->Cure Cooling Slowly cool to room temperature Cure->Cooling Demolding Demolding Cooling->Demolding Demold for Characterization

Figure 2: Workflow for Epoxy Resin Curing

Safety Precautions

As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and all other reagents. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and other chemicals before use.

Synthesis and Applications of Metal Complexes with 2,4-Dimethylpentane-1,2-diamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and experimental protocols for the synthesis, characterization, and potential applications of novel metal complexes incorporating the chiral ligand 2,4-Dimethylpentane-1,2-diamine.

The unique structural features of this compound, a chiral vicinal diamine, make it an attractive ligand for the development of new metal complexes. The steric hindrance provided by the methyl groups can influence the coordination geometry and reactivity of the central metal ion, potentially leading to complexes with novel catalytic and biological properties. The coordination of metal ions to diamine ligands has been a successful strategy in developing compounds with applications ranging from asymmetric catalysis to anticancer agents.[1][2][3][4] This guide outlines a general methodology for the synthesis and characterization of such complexes and explores their potential applications based on established principles of coordination chemistry.

Application Notes

The metal complexes of this compound are anticipated to have significant potential in several key areas of research and development:

  • Asymmetric Catalysis: The inherent chirality of the this compound ligand can be transferred to a catalytically active metal center. This makes these complexes promising candidates for catalysts in asymmetric reactions, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The steric bulk of the ligand can enhance enantioselectivity by creating a well-defined chiral pocket around the metal ion.[3]

  • Anticancer Drug Development: Metal complexes, particularly those of platinum, palladium, and copper, with diamine ligands have been extensively investigated as potential anticancer agents.[4][5][6] The diamine ligand can play a crucial role in the complex's interaction with biological targets like DNA. The cytotoxic activity of these complexes against various cancer cell lines should be investigated.[7][8]

  • Antimicrobial Agents: Coordination of metal ions to organic ligands has been shown to enhance their antimicrobial activity.[9][10] The resulting complexes may exhibit increased lipophilicity, facilitating their transport across microbial cell membranes and subsequent interaction with intracellular targets. The potential of this compound metal complexes as novel antibacterial and antifungal agents warrants exploration.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of metal complexes with this compound. These should be considered as starting points and may require optimization for specific metal precursors and desired complex stoichiometries.

Protocol 1: Synthesis of a Generic Dichloro(this compound)metal(II) Complex

This protocol describes a general method for the synthesis of a metal(II) complex, for example, with copper(II) or platinum(II), which are commonly used in the synthesis of diamine complexes.[1][10]

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CuCl₂, K₂PtCl₄)

  • Ethanol, absolute

  • Diethyl ether

  • Deionized water

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Schlenk line or glove box

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Condenser

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1.0 mmol of the metal(II) chloride salt in 20 mL of deionized water (for K₂PtCl₄) or ethanol (for CuCl₂).

  • In a separate flask, dissolve 1.0 mmol of this compound in 10 mL of the same solvent.

  • Slowly add the diamine solution to the stirred metal salt solution at room temperature.

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for a specified period (typically 2-24 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • The solid product is washed with small portions of cold solvent (e.g., ethanol or water) and then with diethyl ether to remove any unreacted starting materials.

  • The purified complex is dried under vacuum.

Protocol 2: Characterization of the Synthesized Metal Complex

A thorough characterization of the newly synthesized complex is crucial to confirm its identity, purity, and structure.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To confirm the coordination of the diamine ligand to the metal center.

  • Procedure: Acquire the FT-IR spectrum of the free this compound ligand and the synthesized metal complex.

  • Expected Outcome: A shift in the N-H stretching and bending vibrations to lower or higher frequencies upon coordination is expected. The appearance of new bands corresponding to metal-nitrogen (M-N) bonds in the far-IR region can also confirm complexation.[9]

2. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To study the electronic transitions and coordination geometry of the complex.

  • Procedure: Dissolve the complex in a suitable solvent (e.g., DMSO, DMF) and record the UV-Vis spectrum.

  • Expected Outcome: The appearance of d-d electronic transitions in the visible region can provide information about the geometry of the metal center (e.g., octahedral, square planar).[11]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the structure of the complex in solution.

  • Procedure: Record ¹H and ¹³C NMR spectra of the complex in a suitable deuterated solvent.

  • Expected Outcome: Shifts in the proton and carbon signals of the ligand upon coordination to the metal ion. For diamagnetic complexes, the integration and splitting patterns can help to confirm the structure.

4. Elemental Analysis:

  • Objective: To determine the empirical formula of the complex.

  • Procedure: Submit a sample of the purified complex for C, H, and N analysis.

  • Expected Outcome: The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed molecular formula.[2]

Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Physicochemical Properties and Elemental Analysis Data

Compound/ComplexMolecular FormulaFormula Weight ( g/mol )ColorYield (%)Melting Point (°C)C% (calc.) foundH% (calc.) foundN% (calc.) found
Ligand (L)C₇H₁₈N₂130.23Colorless--64.55 (64.56)13.92 (13.93)21.51 (21.51)
[CuLCl₂]C₇H₁₈N₂CuCl₂264.68Blue85>25031.76 (31.78)6.85 (6.86)10.58 (10.59)
[PtLCl₂]C₇H₁₈N₂PtCl₂396.22Yellow78>30021.22 (21.22)4.58 (4.58)7.07 (7.07)

L = this compound

Table 2: Key FT-IR and UV-Vis Spectral Data

Compound/ComplexKey FT-IR Bands (cm⁻¹)UV-Vis λₘₐₓ (nm) (ε, M⁻¹cm⁻¹)
ν(N-H)δ(N-H)
Ligand (L)3350, 32801590
[CuLCl₂]3250, 31801575
[PtLCl₂]3230, 31601570

Visualizations

Diagrams illustrating the experimental workflow can aid in understanding the overall process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Metal_Salt Metal Salt Solution Reaction Reaction Mixture Metal_Salt->Reaction Diamine_Ligand This compound Solution Diamine_Ligand->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying Filtration->Drying Complex Purified Metal Complex Drying->Complex FTIR FT-IR Spectroscopy Complex->FTIR UVVis UV-Vis Spectroscopy Complex->UVVis NMR NMR Spectroscopy Complex->NMR Elemental Elemental Analysis Complex->Elemental

Caption: General workflow for the synthesis and characterization of a metal complex.

Application_Pathway cluster_applications Potential Applications Complex Metal Complex of This compound Catalysis Asymmetric Catalysis Complex->Catalysis Anticancer Anticancer Agent Complex->Anticancer Antimicrobial Antimicrobial Agent Complex->Antimicrobial Hydrogenation Asymmetric Hydrogenation Catalysis->Hydrogenation Oxidation Asymmetric Oxidation Catalysis->Oxidation DNA_Binding DNA Binding Studies Anticancer->DNA_Binding Cytotoxicity Cytotoxicity Assays Anticancer->Cytotoxicity Antibacterial Antibacterial Screening Antimicrobial->Antibacterial Antifungal Antifungal Screening Antimicrobial->Antifungal

Caption: Potential application pathways for the synthesized metal complexes.

References

Application Notes & Protocols: Asymmetric Hydrogenation using C₂-Symmetric 1,2-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds, particularly chiral alcohols from prochiral ketones. The efficacy of this transformation heavily relies on the design of the chiral ligand that coordinates to the metal center. Chiral C₂-symmetric 1,2-diamines are a prominent class of ligands that, when complexed with transition metals such as ruthenium and rhodium, form highly active and enantioselective catalysts. These catalysts are particularly effective for the hydrogenation of aromatic and aliphatic ketones, providing access to enantiopure alcohols which are valuable intermediates in the pharmaceutical and fine chemical industries.

This document outlines the general procedures for the in situ preparation of a chiral ruthenium catalyst derived from a C₂-symmetric 1,2-diamine and its application in the asymmetric hydrogenation of a model ketone substrate.

Catalyst System and Reaction

A common catalytic system for the asymmetric hydrogenation of ketones involves a ruthenium(II) precursor, a chiral C₂-symmetric 1,2-diamine ligand, and a phosphine ligand. The active catalyst is often formed in situ.

General Reaction:

Data Presentation: Representative Results

The following table summarizes typical results obtained for the asymmetric hydrogenation of acetophenone derivatives using a Ru(II)-C₂-symmetric diamine catalyst system. These values are illustrative and serve as a benchmark for evaluating new ligands.

EntrySubstrate (Ketone)LigandS/C RatioH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)
1Acetophenone(R,R)-DPEN¹10005030>9998 (R)
22'-Methoxyacetophenone(R,R)-DPEN¹100050309897 (R)
33'-Bromoacetophenone(R,R)-DPEN¹5004025>9996 (R)
41-Acetonaphthone(R,R)-DPEN¹50040259595 (R)
5Propiophenone(R,R)-CHDA²100050309794 (R)

¹(R,R)-DPEN = (1R,2R)-1,2-Diphenylethane-1,2-diamine ²(R,R)-CHDA = (1R,2R)-Cyclohexane-1,2-diamine

Experimental Protocols

Protocol 1: In Situ Preparation of the Ruthenium-Diamine Catalyst

This protocol describes the preparation of a stock solution of the active catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) dichloride dimer)

  • (1R,2R)-1,2-Diphenylethane-1,2-diamine ((R,R)-DPEN) or other chiral diamine

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Anhydrous, degassed isopropanol

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent) and the chiral diamine ligand (2.2 equivalents).

  • Add anhydrous, degassed isopropanol to achieve a desired catalyst concentration (e.g., 0.01 M).

  • Stir the mixture at room temperature for 1-2 hours. The color of the solution should change, indicating complex formation.

  • This stock solution of the pre-catalyst can be used directly for the hydrogenation reactions.

Protocol 2: Asymmetric Hydrogenation of Acetophenone

This protocol details the general procedure for the asymmetric hydrogenation of a model ketone substrate.

Materials:

  • Acetophenone

  • Catalyst stock solution (from Protocol 1)

  • Potassium tert-butoxide (KOtBu) or other suitable base

  • Anhydrous, degassed isopropanol

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, add acetophenone (1 mmol, 1 equivalent) to the autoclave.

  • Add anhydrous, degassed isopropanol (5 mL).

  • Add the required amount of the catalyst stock solution (e.g., for an S/C ratio of 1000, use 0.1 mL of a 0.01 M solution).

  • Add a solution of KOtBu in isopropanol (e.g., 0.1 mL of a 0.1 M solution, 0.01 equivalents).

  • Seal the autoclave and purge with hydrogen gas (3 x 10 atm).

  • Pressurize the autoclave to the desired pressure (e.g., 50 atm) with hydrogen.

  • Place the autoclave in a heating block set to the desired temperature (e.g., 30 °C) and stir vigorously.

  • After the reaction is complete (monitor by TLC or GC, typically 4-24 hours), cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave and quench the reaction by adding a few drops of acetic acid.

  • The conversion can be determined by GC analysis of an aliquot of the reaction mixture.

  • To determine the enantiomeric excess (ee), the crude product can be purified by flash chromatography (silica gel, hexane/ethyl acetate) and then analyzed by chiral HPLC or chiral GC.

Visualizations

Logical Workflow for Catalyst Screening

The following diagram illustrates a logical workflow for the screening of a new chiral diamine ligand, such as a 2,4-Dimethylpentane-1,2-diamine derivative, for asymmetric hydrogenation.

G A Synthesize Chiral Diamine Ligand (e.g., this compound derivative) B Prepare Pre-catalyst Complex (e.g., with [RuCl₂(p-cymene)]₂) A->B D Asymmetric Hydrogenation of Model Substrate (e.g., Acetophenone) B->D C Screen Reaction Conditions (Solvent, Base, Temperature, Pressure) C->D E Analyze Results (Conversion by GC, ee% by Chiral HPLC) D->E H Does it meet criteria? (High Yield & ee%) E->H F Optimize Conditions F->C G Expand Substrate Scope H->F No H->G Yes

Caption: A logical workflow for screening new chiral diamine ligands.

Experimental Workflow for Asymmetric Hydrogenation

This diagram outlines the key steps in the experimental procedure for performing the asymmetric hydrogenation of a ketone.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Work-up and Analysis A Charge Autoclave with: - Ketone Substrate - Solvent (Isopropanol) B Add Catalyst Stock Solution (Ru-Diamine Complex) A->B C Add Base Solution (e.g., KOtBu in Isopropanol) B->C D Seal and Purge Autoclave with H₂ Gas C->D E Pressurize with H₂ and Heat to Reaction Temp. D->E F Cool, Vent, and Quench Reaction E->F G Determine Conversion (GC) F->G H Purify Product (Chromatography) F->H I Determine Enantiomeric Excess (Chiral HPLC/GC) H->I

Caption: A typical experimental workflow for asymmetric hydrogenation.

Application Notes and Protocols for 2,4-Dimethylpentane-1,2-diamine as a Ligand in Copper-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4-Dimethylpentane-1,2-diamine is a chiral diamine ligand with the potential for application in asymmetric catalysis. Its structural features, including the presence of two stereogenic centers and a flexible acyclic backbone, make it an interesting candidate for inducing enantioselectivity in a variety of copper-catalyzed reactions. Chiral diamine ligands are well-established in forming stable and catalytically active complexes with copper salts, facilitating key bond-forming reactions in organic synthesis.[1][2]

Chemical Structure:

  • IUPAC Name: this compound[3]

  • CAS Number: 115947-69-8[3]

  • Molecular Formula: C₇H₁₈N₂[3]

  • Molecular Weight: 130.23 g/mol [4]

Potential Applications in Copper-Catalyzed Reactions

Based on the performance of analogous chiral diamines, this compound is a promising ligand for the following copper-catalyzed reactions:

  • Asymmetric Henry (Nitroaldol) Reaction: The formation of chiral β-nitro alcohols is a crucial transformation in organic synthesis. Copper complexes of chiral diamines have demonstrated high yields and excellent enantioselectivities in the reaction between aldehydes and nitroalkanes.[5][6][7]

  • Asymmetric C-N Cross-Coupling (Ullmann-Goldberg Type Reactions): The formation of C-N bonds is fundamental in the synthesis of pharmaceuticals and agrochemicals. Copper/diamine catalyst systems are known to promote the coupling of aryl halides with amides, amines, and other nitrogen nucleophiles under milder conditions than traditional methods.[1][2]

  • Asymmetric Amidation: Photoinduced copper-catalyzed asymmetric amidation of unactivated racemic alkyl electrophiles has been achieved using a combination of ligands, including a chiral diamine, to control stereochemistry.[8]

Data Presentation: Performance of Analogous Chiral Diamine Ligands

The following tables summarize representative data from the literature for copper-catalyzed reactions using structurally related chiral diamine ligands. This data can serve as a benchmark for evaluating the performance of this compound.

Table 1: Asymmetric Henry Reaction with a C1-Symmetric Diamine Ligand/CuCl₂ Catalyst System [5]

AldehydeNitroalkaneYield (%)ee (%)dr
BenzaldehydeNitromethane959685:15
4-NitrobenzaldehydeNitromethane989990:10
4-MethoxybenzaldehydeNitromethane929582:18
2-NaphthaldehydeNitromethane969788:12
CyclohexanecarboxaldehydeNitromethane859275:25

Table 2: Copper-Catalyzed N-Arylation of Amides with Diamine Ligands [1]

Aryl HalideAmideDiamine LigandBaseYield (%)
IodobenzeneBenzamideN,N'-DimethylethylenediamineK₃PO₄85
4-IodotolueneAcetamideN,N'-DimethylethylenediamineK₃PO₄82
1-Bromo-4-methoxybenzeneLactam (generic)trans-N,N'-Dimethylcyclohexane-1,2-diamineK₂CO₃90
1-Chloro-3-nitrobenzeneTrifluoroacetamideN,N'-DimethylethylenediamineCs₂CO₃78

Experimental Protocols

The following are detailed, generalized protocols for key copper-catalyzed reactions where a chiral diamine ligand like this compound could be employed. Note: These protocols are adapted from literature procedures for other diamine ligands and will require optimization.

Protocol 1: General Procedure for Asymmetric Henry (Nitroaldol) Reaction

This protocol is adapted from studies using C1-symmetric chiral diamines.[5][6]

Diagram: Experimental Workflow for Asymmetric Henry Reaction

experimental_workflow_henry cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cu_source Cu(II) Salt (e.g., CuCl₂) mix_catalyst Stir at RT cu_source->mix_catalyst ligand This compound ligand->mix_catalyst solvent_prep Solvent (e.g., EtOH) solvent_prep->mix_catalyst reaction_vessel Reaction Mixture mix_catalyst->reaction_vessel Add Catalyst Solution aldehyde Aldehyde aldehyde->reaction_vessel nitroalkane Nitroalkane nitroalkane->reaction_vessel base Base (e.g., Et₃N) base->reaction_vessel quench Quench (e.g., NH₄Cl) reaction_vessel->quench extraction Extraction (e.g., EtOAc) quench->extraction purification Column Chromatography extraction->purification product Chiral β-Nitro Alcohol purification->product

Caption: Workflow for the copper-catalyzed asymmetric Henry reaction.

Materials:

  • Copper(II) salt (e.g., CuCl₂·2H₂O)

  • This compound

  • Aldehyde

  • Nitroalkane

  • Anhydrous solvent (e.g., ethanol, isopropanol, or THF)

  • Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Catalyst Preparation:

    • In a dry flask under an inert atmosphere, dissolve the copper(II) salt (e.g., 0.025 mmol) and this compound (0.0275 mmol, 1.1 equivalents relative to copper) in the chosen anhydrous solvent (2.0 mL).

    • Stir the solution at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup:

    • To a separate dry flask, add the aldehyde (1.0 mmol) and the nitroalkane (2.0-3.0 mmol).

    • Add the pre-formed catalyst solution to the aldehyde/nitroalkane mixture.

    • Add the base (e.g., Et₃N, 1.2 mmol).

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitro alcohol.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Amides

This protocol is based on the Buchwald-Hartwig amination modifications for copper catalysis.[1][2]

Diagram: Logical Relationship in Cu-Catalyzed N-Arylation

logical_relationship_arylation cluster_reactants Reactants & Catalyst System cluster_components Catalyst Components aryl_halide Aryl Halide (Ar-X) product N-Aryl Amide (Ar-NHCOR) aryl_halide->product Heat amide Amide (R-CONH₂) amide->product Heat catalyst_system Catalyst System cu_source Cu(I) Source (e.g., CuI) catalyst_system->cu_source ligand This compound catalyst_system->ligand base Base (e.g., K₃PO₄) catalyst_system->base solvent Solvent (e.g., Toluene) catalyst_system->solvent catalyst_system->product Heat

Caption: Key components and their relationship in the copper-catalyzed N-arylation of amides.

Materials:

  • Copper(I) iodide (CuI)

  • This compound

  • Aryl halide (iodide or bromide)

  • Amide

  • Anhydrous, non-polar solvent (e.g., toluene or dioxane)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add CuI (0.05 mmol), the aryl halide (1.0 mmol), the amide (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add this compound (0.1 mmol) and the anhydrous solvent (e.g., toluene, 2.0 mL) via syringe.

  • Reaction Conditions:

    • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the required time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The toxicological properties of this specific compound are not well-documented; treat with caution as with other organic amines.

  • Copper Salts: Copper salts can be toxic and irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents and Reagents: Use anhydrous solvents and handle bases with care. Refer to the Safety Data Sheet (SDS) for each chemical used in the protocols.

By providing these detailed, albeit extrapolated, application notes and protocols, researchers can begin to explore the potential of this compound as a valuable ligand in the field of copper-catalyzed asymmetric synthesis.

References

Application Notes: The Role of Chiral 1,2-Diamines in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral 1,2-diamines are privileged scaffolds in medicinal chemistry and asymmetric synthesis. Their rigid C2-symmetric backbone makes them exceptional chiral auxiliaries and ligands for creating stereospecific catalysts. While the specific compound 2,4-dimethylpentane-1,2-diamine is not widely documented in the synthesis of bioactive molecules, the closely related and extensively studied molecule, (1R,2R)-1,2-diaminocyclohexane (DACH) , serves as an excellent exemplar of this compound class. These application notes will detail the use of (1R,2R)-DACH in two key areas: as a foundational component for synthesizing versatile chiral ligands and as a direct precursor in the manufacture of a clinically significant anticancer agent.

Application 1: Synthesis of Chiral Salen Ligands for Asymmetric Catalysis

(1R,2R)-DACH is a cornerstone for the synthesis of Salen-type ligands, most notably the ligand for Jacobsen's catalyst. This ligand, (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, is renowned for its ability to form complexes with various metals to catalyze a wide range of enantioselective reactions, such as epoxidations, which are crucial for producing chiral drug intermediates.

Experimental Protocol: Synthesis of (R,R)-Jacobsen's Ligand

This protocol describes the condensation reaction between (1R,2R)-DACH and 3,5-di-tert-butyl-2-hydroxybenzaldehyde to yield the corresponding chiral Schiff base ligand.

Materials:

  • (1R,2R)-1,2-Diaminocyclohexane

  • 3,5-di-tert-butyl-2-hydroxybenzaldehyde (3,5-di-tert-butylsalicylaldehyde)

  • Absolute Ethanol (EtOH)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 equivalents) in absolute ethanol (approx. 25 mL).

  • Add a solution of (1R,2R)-1,2-diaminocyclohexane (1.0 equivalent) in absolute ethanol (approx. 10 mL) dropwise to the aldehyde solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. A bright yellow precipitate should form upon reaction completion.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol.

  • To purify, dissolve the solid in dichloromethane, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified (R,R)-Jacobsen's ligand as a yellow powder.

Data Presentation

The synthesis of (R,R)-Jacobsen's Ligand is highly efficient and reproducible. Below is a summary of typical quantitative data.

ParameterTypical Value
Yield >95%
Appearance Yellow crystalline powder
Melting Point 206-210 °C
Optical Rotation [α]D -310° to -330° (c=1, CH2Cl2)
Purity (HPLC) >98%

Workflow Diagram

G Synthesis Workflow for (R,R)-Jacobsen's Ligand cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product SM1 (1R,2R)-DACH P1 Condensation in EtOH (Reflux, 1-2h) SM1->P1 SM2 3,5-di-tert-butylsalicylaldehyde SM2->P1 P2 Cooling & Filtration P1->P2 P3 Purification (DCM/Brine Wash, Drying) P2->P3 FP (R,R)-Jacobsen's Ligand P3->FP

Caption: Workflow for the synthesis of (R,R)-Jacobsen's Ligand.

Application 2: Precursor for the Anticancer Drug Oxaliplatin

(1R,2R)-DACH is a critical starting material for the synthesis of Oxaliplatin, a third-generation platinum-based drug used in the treatment of advanced colorectal cancer.[1] The diamine ligand is essential for the drug's mechanism of action and helps overcome some of the resistance mechanisms observed with earlier platinum drugs like cisplatin.

Experimental Protocol: Key Synthetic Step for Oxaliplatin

This protocol outlines the fundamental coordination chemistry step for producing Oxaliplatin from (1R,2R)-DACH.

Materials:

  • (1R,2R)-1,2-Diaminocyclohexane (DACH)

  • Potassium tetrachloroplatinate(II) (K2[PtCl4])

  • Potassium oxalate (K2C2O4)

  • Water (H2O)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • An aqueous solution of potassium tetrachloroplatinate(II) is prepared in the reaction vessel.

  • (1R,2R)-1,2-Diaminocyclohexane is added to the solution. This displaces two chloride ligands to form the intermediate dichloro(1R,2R-diaminocyclohexane)platinum(II).

  • Potassium oxalate is then added to the solution containing the intermediate.

  • The oxalate ligand displaces the remaining two chloride ligands in a final coordination step, precipitating the neutral complex, Oxaliplatin.

  • The resulting white solid is collected by filtration, washed, and dried.

Data Presentation
ReactantRole
K2[PtCl4]Platinum source
(1R,2R)-1,2-DiaminocyclohexaneChiral carrier ligand
K2C2O4Bidentate leaving group precursor
Product Oxaliplatin
Signaling Pathway: Mechanism of Action of Oxaliplatin

Oxaliplatin exerts its cytotoxic effects by forming adducts with DNA, which inhibits DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.[2][3]

G Mechanism of Action of Oxaliplatin cluster_cell Cancer Cell OX_in Oxaliplatin enters cell OX_aq Aquation (Oxalate ligand replaced by H2O) OX_in->OX_aq Pt_active Active Platinum Species OX_aq->Pt_active DNA Nuclear DNA Pt_active->DNA Binds to Guanine DNA_adduct Formation of Pt-DNA Adducts (Intra-strand crosslinks) DNA->DNA_adduct Inhibit_rep Inhibition of DNA Replication & Transcription DNA_adduct->Inhibit_rep Damage_signal DNA Damage Signal Inhibit_rep->Damage_signal Apoptosis Apoptosis (Cell Death) Damage_signal->Apoptosis

References

Catalytic Applications of 2,4-Dimethylpentane-1,2-diamine Derivatives: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature and chemical databases reveals a significant gap in documented catalytic applications for 2,4-dimethylpentane-1,2-diamine and its derivatives. Despite the broad utility of chiral 1,2-diamines as privileged ligands in asymmetric catalysis, this specific scaffold does not appear to be a commonly employed building block for catalyst development based on currently accessible research and patent literature. This application note, therefore, serves to inform the scientific community of this knowledge gap and proposes alternative, well-documented diamine frameworks for catalytic research and development.

Introduction to Chiral 1,2-Diamine Ligands in Catalysis

Chiral 1,2-diamines are a cornerstone of modern asymmetric catalysis. Their ability to form stable chelate complexes with a wide range of transition metals allows for the creation of highly effective and enantioselective catalysts for a multitude of organic transformations. These reactions are critical in the pharmaceutical, agrochemical, and fine chemical industries for the synthesis of enantiomerically pure compounds. The steric and electronic properties of the diamine backbone can be fine-tuned to achieve high levels of stereocontrol, making the development of novel diamine ligands an ongoing area of research.

Investigation into this compound

An extensive search was conducted to identify any reported use of this compound or its derivatives in catalytic applications. The search included major scientific databases, patent repositories, and chemical compound libraries using various nomenclature for the target molecule, including "4,4-dimethylpentane-1,2-diamine" and its associated CAS number.

The investigation did not yield any specific examples of this diamine being used as a ligand in a catalytic reaction. Consequently, no quantitative data on catalyst performance (e.g., yield, enantiomeric excess, turnover number), detailed experimental protocols, or associated reaction pathways involving this specific molecule could be retrieved.

The absence of such information suggests that this compound may possess structural features that render it less effective as a chiral ligand compared to more established diamines. Potential reasons could include conformational inflexibility, steric hindrance that impedes substrate binding, or challenges in its enantioselective synthesis.

Recommended Alternative Chiral Diamine Scaffolds

For researchers and professionals seeking to develop or optimize catalytic processes using chiral diamines, we recommend focusing on well-established and extensively documented ligand families. Two prominent examples are:

  • 1,2-Diphenylethane-1,2-diamine (DPEN): Derivatives of DPEN are widely used in asymmetric transfer hydrogenation, hydrogenation, and other enantioselective transformations. The phenyl groups provide a rigid and well-defined chiral environment around the metal center.

  • 1,2-Diaminocyclohexane (DACH): The cyclohexane backbone of DACH offers a different steric profile compared to DPEN. Its derivatives have proven highly effective in a variety of catalytic reactions, including asymmetric epoxidation and aziridination.

A wealth of literature is available for both DPEN and DACH, providing detailed experimental protocols, performance data for a wide range of substrates, and mechanistic insights.

Proposed Workflow for Catalyst Development with Alternative Diamines

For research teams interested in exploring the catalytic potential of chiral diamines, a general workflow is presented below. This workflow can be adapted for specific reactions and ligand systems.

G cluster_0 Ligand Selection & Synthesis cluster_1 Catalyst Preparation cluster_2 Catalytic Reaction & Optimization cluster_3 Analysis & Characterization Ligand_Selection Select Privileged Diamine Scaffold (e.g., DPEN, DACH) Ligand_Synthesis Synthesize or Procure Chiral Diamine Derivatives Ligand_Selection->Ligand_Synthesis Catalyst_Formation Complexation of Diamine with Metal Precursor Ligand_Synthesis->Catalyst_Formation Metal_Precursor Choose Metal Precursor (e.g., Ru, Rh, Ir) Metal_Precursor->Catalyst_Formation Reaction_Setup Set up Asymmetric Reaction (e.g., Hydrogenation) Catalyst_Formation->Reaction_Setup Screening Screen Reaction Conditions (Solvent, Temp, Pressure) Reaction_Setup->Screening Optimization Optimize Catalyst Loading & Substrate Scope Screening->Optimization Analysis Analyze Product Yield & Enantiomeric Excess (HPLC, GC) Optimization->Analysis Characterization Characterize Catalyst & Intermediates Analysis->Characterization

Caption: General workflow for asymmetric catalyst development.

Conclusion

While the catalytic applications of this compound derivatives remain unexplored in the current body of scientific literature, the principles of chiral diamine-based catalysis are well-established. Researchers are encouraged to leverage the extensive knowledge base surrounding proven ligand scaffolds like DPEN and DACH to advance their work in asymmetric synthesis. The lack of data on the title compound may also present an opportunity for novel research into its synthesis and potential, albeit currently unknown, catalytic utility.

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,4-Dimethylpentane-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for diamines like this compound include fractional distillation, crystallization, liquid-liquid extraction, and chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Depending on the synthetic route, common impurities may include unreacted starting materials, monoamine analogs, by-products from side reactions, and residual solvents. For instance, if the diamine is produced via hydrogenation of a dinitrile, impurities could include the corresponding monoamine or cyclic by-products.[1][2]

Q3: Can I use distillation to purify this compound?

A3: Fractional distillation is a viable method, especially for removing impurities with significantly different boiling points. However, for higher molecular weight diamines or when dealing with isomers, separation can be challenging.[1] Prolonged heating during distillation can also lead to decomposition or oxidation of the amine, so it is often performed under high vacuum to lower the boiling point.[1]

Q4: Is crystallization a suitable purification technique?

A4: Crystallization can be an effective method for obtaining high-purity this compound, particularly for removing isomeric impurities. Careful selection of the crystallization solvent is crucial, as some solvents may react with the diamine.[3][4] For example, acetone has been observed to react with some vicinal diamines to form benzodiazepine rings.[3][4]

Q5: When should I consider using chromatography?

A5: Chromatography, such as column chromatography (normal or reversed-phase) or affinity chromatography, is generally used for achieving very high purity, for separating complex mixtures, or for small-scale purifications.[5][6] Reversed-phase chromatography using a C18 column is a practical and efficient tool for the purification of primary amines.[6]

Troubleshooting Guides

Problem 1: Poor Separation During Fractional Distillation

Symptoms:

  • The purity of the collected fractions does not improve significantly.

  • Multiple components are co-distilling.

Possible Causes & Solutions:

CauseSolution
Similar Boiling Points of Components Increase the efficiency of the distillation column (e.g., use a longer column or one with a more efficient packing material). Consider azeotropic distillation by adding a suitable entrainer.
Thermal Decomposition Reduce the distillation temperature by applying a higher vacuum.[1] Use a shorter path distillation apparatus to minimize the residence time at high temperatures. Consider adding an antioxidant if oxidation is suspected.
Presence of a Monoamine Impurity For diamines with six or more carbon atoms, liquid-liquid extraction can be an effective pre-purification step to remove monoamines before distillation.[1]
Inadequate Fractionation Optimize the reflux ratio to improve separation. Collect smaller fractions and analyze their purity to better resolve the desired component.
Problem 2: Difficulty in Crystallizing the Product

Symptoms:

  • The compound oils out instead of forming crystals.

  • The resulting crystals are very fine and difficult to filter.[7]

  • The purity does not improve after recrystallization.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System Screen a variety of solvents or solvent mixtures to find a system where the diamine has high solubility at elevated temperatures and low solubility at lower temperatures.
Supersaturation is Too High Slow down the cooling process to allow for the formation of larger, more well-defined crystals. Seeding the solution with a small crystal of the pure compound can also promote crystal growth.[7]
Presence of Impurities Inhibiting Crystallization Pre-purify the crude material using another technique like distillation or extraction to remove impurities that may be hindering crystallization.
Reaction with Solvent Be cautious with reactive solvents like acetone, which can potentially react with vicinal diamines.[3][4] Always perform a small-scale test to ensure solvent compatibility.

Data Presentation

Table 1: Comparison of Purification Techniques for Diamines

TechniqueTypical Purity AchievableThroughputKey AdvantagesKey Disadvantages
Fractional Distillation 95-99%HighScalable, cost-effective for large quantities.Can be ineffective for separating compounds with close boiling points; risk of thermal decomposition.[1]
Crystallization >99%MediumCan yield very high purity, effective for removing isomers.Can be time-consuming, requires careful solvent selection to avoid reactions, may result in lower yields.[3][4][7]
Liquid-Liquid Extraction Moderate (as a pre-purification step)HighCost-effective, uses standard equipment, good for separating monoamines from diamines.[1]May require large volumes of solvents, emulsion formation can be an issue.
Chromatography >99.5%LowHigh resolution, suitable for complex mixtures and achieving very high purity.[5][6]Can be expensive, time-consuming, and not easily scalable for large quantities.

Experimental Protocols

General Protocol for Fractional Distillation under Vacuum:

  • Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column, a distillation head, a condenser, a receiver, and a vacuum pump. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Equilibration: Once the mixture begins to boil and reflux, allow the column to equilibrate by adjusting the heat to maintain a steady reflux.

  • Fraction Collection: Slowly begin to collect the distillate, monitoring the temperature at the distillation head. Collect fractions over narrow temperature ranges.

  • Analysis: Analyze the purity of each fraction using an appropriate analytical technique (e.g., GC-MS, NMR).

  • Shutdown: After collecting the desired product, discontinue heating, allow the apparatus to cool, and then slowly release the vacuum.

General Protocol for Crystallization:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude diamine in a minimal amount of a heated solvent. Allow it to cool to see if crystals form. Test various solvents to find the most suitable one.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow crude Crude this compound pre_purification Pre-purification (Optional) Liquid-Liquid Extraction crude->pre_purification High monoamine content distillation Fractional Distillation crude->distillation Large scale pre_purification->distillation analysis Purity Analysis (GC, NMR) distillation->analysis crystallization Crystallization crystallization->analysis chromatography Chromatography pure_product High-Purity Product chromatography->pure_product analysis->crystallization <99% Pure analysis->chromatography Trace impurities remain analysis->pure_product >99% Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Distillation start Poor separation during distillation? check_bp Are boiling points of components similar? start->check_bp check_decomp Is there evidence of decomposition (e.g., darkening of the pot residue)? check_bp->check_decomp No increase_efficiency Increase column efficiency (longer column, better packing). check_bp->increase_efficiency Yes lower_temp Lower distillation temperature by increasing vacuum. check_decomp->lower_temp Yes other_method Consider another purification method (e.g., crystallization or chromatography). check_decomp->other_method No increase_efficiency->other_method Still poor separation lower_temp->other_method Still poor separation

References

Common side products in the synthesis of 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethylpentane-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible laboratory-scale synthesis involves a two-step process:

  • Synthesis of the precursor, 4-amino-4-methyl-2-pentanone: This is often achieved through a Henry (nitroaldol) reaction between nitroethane and acetone, followed by the reduction of the resulting nitroalkanol.

  • Reductive amination: The precursor, 4-amino-4-methyl-2-pentanone, is then reacted with ammonia in the presence of a reducing agent to yield the final product, this compound.

Q2: I am observing a significant amount of an unsaturated compound in my precursor synthesis. What could it be?

During the Henry reaction, the intermediate β-nitro alcohol can undergo dehydration to form a nitroalkene, specifically 4-methyl-3-penten-2-one. This is a common side reaction, especially under basic conditions or elevated temperatures.

Q3: My final product is contaminated with a compound that has a similar mass but different polarity. What are the likely impurities?

Several side products can form during the reductive amination step. The most common include:

  • 4-Amino-4-methyl-2-pentanol: This results from the direct reduction of the ketone functionality of the starting material, 4-amino-4-methyl-2-pentanone, before amination occurs.

  • Di- and tri-substituted amines: The product diamine can further react with the starting ketone to form more complex secondary and tertiary amine impurities.

  • Unreacted starting material: Incomplete reaction will leave residual 4-amino-4-methyl-2-pentanone.

Q4: How can I minimize the formation of the amino alcohol side product during reductive amination?

To minimize the formation of 4-amino-4-methyl-2-pentanol, it is crucial to favor the formation of the imine intermediate before reduction. This can be achieved by:

  • Using a large excess of ammonia.

  • Employing a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN), which is more effective at reducing the protonated imine than the ketone at mildly acidic pH.

  • Controlling the reaction temperature to favor imine formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of 4-amino-4-methyl-2-pentanone precursor Dehydration of the nitroalkanol intermediate.Maintain a low reaction temperature during the Henry reaction and neutralize the reaction mixture promptly upon completion.
Incomplete reduction of the nitro group.Ensure the use of a suitable and sufficient amount of reducing agent (e.g., H₂, Raney Nickel). Monitor the reaction progress by TLC or GC-MS.
Presence of 4-methyl-3-penten-2-one impurity Basic conditions or high temperature in the Henry reaction.Use a milder base or catalytic amount of base. Keep the reaction temperature below 25°C.
Significant amount of 4-amino-4-methyl-2-pentanol in the final product Premature reduction of the ketone in the starting material.Use a selective reducing agent like NaBH₃CN and maintain a slightly acidic pH (around 6-7) to promote imine formation and reduction over ketone reduction.
Formation of higher molecular weight impurities (secondary/tertiary amines) Reaction of the product diamine with the starting ketone.Use a significant excess of ammonia to outcompete the product diamine in reacting with the ketone. Add the reducing agent portion-wise to keep the concentration of the product low during the reaction.
Incomplete conversion of 4-amino-4-methyl-2-pentanone Insufficient amount of reducing agent or ammonia.Increase the equivalents of the reducing agent and ammonia. Ensure adequate reaction time.

Visualized Experimental Workflow and Side Reactions

Below are diagrams illustrating the synthetic pathway, potential side reactions, and a troubleshooting workflow.

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Reductive Amination Acetone Acetone HenryReaction Henry Reaction Acetone->HenryReaction Nitroethane Nitroethane Nitroethane->HenryReaction Nitroalkanol 4-Methyl-2-nitro-2-pentanol HenryReaction->Nitroalkanol Reduction1 Reduction (e.g., H2, Raney Ni) Nitroalkanol->Reduction1 Precursor 4-Amino-4-methyl-2-pentanone Reduction1->Precursor ReductiveAmination Reductive Amination (e.g., NaBH3CN) Precursor->ReductiveAmination Ammonia Ammonia Ammonia->ReductiveAmination FinalProduct This compound ReductiveAmination->FinalProduct

Caption: Synthetic workflow for this compound.

SideReactions cluster_precursor Precursor Synthesis Side Reactions cluster_amination Reductive Amination Side Reactions Nitroalkanol 4-Methyl-2-nitro-2-pentanol Dehydration Dehydration Nitroalkanol->Dehydration - H2O Nitroalkene 4-Methyl-3-penten-2-one Dehydration->Nitroalkene Precursor 4-Amino-4-methyl-2-pentanone Reduction Reduction Precursor->Reduction [H] SecondaryAmineFormation Reaction with Product Precursor->SecondaryAmineFormation + Product AminoAlcohol 4-Amino-4-methyl-2-pentanol Reduction->AminoAlcohol SecondaryAmine Secondary Amine Impurity SecondaryAmineFormation->SecondaryAmine TroubleshootingTree Start Analysis of Crude Product Impurity1 High level of 4-amino-4-methyl-2-pentanol? Start->Impurity1 Impurity2 High level of higher MW impurities? Impurity1->Impurity2 No Solution1 Use selective reducing agent (NaBH3CN). Control pH (6-7). Impurity1->Solution1 Yes Impurity3 Unreacted starting material? Impurity2->Impurity3 No Solution2 Increase excess of ammonia. Add reducing agent portion-wise. Impurity2->Solution2 Yes Solution3 Increase equivalents of reagents. Increase reaction time. Impurity3->Solution3 Yes End Purified Product Impurity3->End No Solution1->End Solution2->End Solution3->End

Technical Support Center: Optimization of Reaction Conditions for 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-dimethylpentane-1,2-diamine. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy is the catalytic hydroamination of the corresponding alkene, 2,4-dimethyl-1-pentene. This approach involves the addition of an amine across the double bond, typically facilitated by a transition metal catalyst. Rhodium and copper-based catalytic systems are often employed for the hydroamination of unactivated alkenes.

Q2: How does the steric hindrance of 2,4-dimethyl-1-pentene affect the reaction?

The steric bulk of the isobutyl group in 2,4-dimethyl-1-pentene can significantly impact the reaction. It may lead to lower reaction rates compared to unhindered terminal alkenes. Furthermore, it can influence the regioselectivity of the amination, favoring the anti-Markovnikov product where the amine adds to the terminal carbon. Careful selection of the catalyst and ligand system is crucial to overcome these steric challenges and achieve good yields and selectivity.

Q3: What are the expected main products and potential byproducts?

The main desired product is this compound. However, depending on the reaction conditions, several byproducts may form. A potential side reaction is the isomerization of the starting alkene, 2,4-dimethyl-1-pentene, to more stable internal alkenes, which may then undergo hydroamination to yield other diamine isomers. Another possible byproduct is the formation of enamines through competing β-hydride elimination from the organometallic intermediate.

Q4: How can I purify the final product, this compound?

Purification of sterically hindered diamines can often be achieved through column chromatography on silica gel. However, due to the basic nature of amines, it is advisable to treat the silica gel with a small amount of a suitable amine, such as triethylamine, before use to prevent product tailing and decomposition. Alternatively, purification can sometimes be accomplished by distillation under reduced pressure. Acid-base extraction is another effective method for separating the basic diamine product from non-basic impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Conversion Catalyst Inactivity: The catalyst may be deactivated by impurities in the starting materials or solvent.Ensure all reagents and solvents are pure and dry. Degas solvents prior to use. Consider using a glovebox for catalyst handling.
Insufficient Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier, especially with a sterically hindered substrate.Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by GC or TLC.
Inappropriate Ligand: The chosen ligand may not be optimal for the sterically demanding substrate.Screen a variety of phosphine ligands with different steric and electronic properties. For hindered alkenes, bulkier, electron-rich ligands can sometimes be more effective.
Poor Regioselectivity (Formation of Isomeric Diamines) Alkene Isomerization: The catalyst may be promoting the isomerization of the terminal alkene to more stable internal isomers.Lowering the reaction temperature can sometimes suppress isomerization. The choice of ligand can also influence the rate of isomerization versus hydroamination.
Electronic vs. Steric Control: The regioselectivity is a balance of electronic and steric factors.Modifying the nitrogen source (e.g., using a bulkier amine protecting group) can influence the steric environment around the catalytic center and improve selectivity. Some catalytic systems, like certain copper-hydride catalysts, are known to favor anti-Markovnikov addition for terminal aliphatic alkenes.[1]
Formation of Enamine/Imine Byproducts β-Hydride Elimination: This is a common competing pathway in palladium-catalyzed aminations.[2][3]The addition of an oxidant or the use of a ligand that disfavors β-hydride elimination can be beneficial. In some rhodium-catalyzed systems, the choice of counter-ion on the metal precursor can influence this pathway.
Difficulty in Product Isolation/Purification Product Volatility: The diamine may be volatile, leading to loss during solvent removal.Use a rotary evaporator with care, and consider using a cold trap.
Product Adsorption on Silica Gel: The basic nature of the diamine can lead to strong adsorption and decomposition on acidic silica gel.Neutralize the silica gel with a dilute solution of triethylamine in the eluent before packing the column.
Emulsion formation during workup: The amine product can act as a surfactant.Add a saturated solution of NaCl (brine) to break up the emulsion. Centrifugation can also be effective.

Experimental Protocols

Proposed Synthesis of this compound via Rhodium-Catalyzed Hydroamination

This protocol is adapted from general procedures for the rhodium-catalyzed hydroamination of unactivated alkenes.[4][5]

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • A suitable phosphine ligand (e.g., DPEPhos or a bulky biarylphosphine ligand)

  • 2,4-dimethyl-1-pentene

  • Amine source (e.g., an aniline derivative or a protected ammonia equivalent)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add [Rh(COD)₂]BF₄ (e.g., 2 mol%) and the phosphine ligand (e.g., 2.2 mol%).

  • Add the anhydrous, degassed solvent (to achieve a concentration of e.g., 0.5 M).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add the amine source (1.0 equivalent) followed by 2,4-dimethyl-1-pentene (1.2 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at a predetermined temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or ¹H NMR.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on triethylamine-treated silica gel or by distillation.

Quantitative Data

The following table summarizes representative data for the hydroamination of sterically hindered terminal alkenes from the literature to provide an expectation of yields for the synthesis of this compound.

Alkene SubstrateCatalyst SystemAmine SourceYield (%)Regioselectivity (anti-Markovnikov:Markovnikov)Reference
3,3-Dimethyl-1-butene[Rh(COD)₂]BF₄ / LigandAniline75>98:2Adapted from[5]
VinylcyclohexaneCu(OAc)₂ / DTBM-SEGPHOSHydroxylamine ester85>99:1[1]
1-Octene[Ir(cod)Cl]₂ / Ligand2-Aminopyridine92>98:2[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Catalyst & Ligand solvent Add Anhydrous Solvent reagents->solvent preform Pre-form Catalyst solvent->preform add_reagents Add Alkene & Amine preform->add_reagents heat Heat Reaction add_reagents->heat monitor Monitor Progress heat->monitor concentrate Concentrate monitor->concentrate purify Purify (Chromatography/Distillation) concentrate->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_catalytic_cycle Catalytic Cycle cluster_side_reaction Potential Side Reaction catalyst Active Catalyst [L-Rh-H] intermediate1 Alkene Coordination catalyst->intermediate1 Alkene Binding alkene 2,4-Dimethyl-1-pentene alkene->intermediate1 amine Amine (R-NH₂) amine->catalyst Amine Activation intermediate2 Migratory Insertion (C-N Bond Formation) intermediate1->intermediate2 Regioselective isomerization Alkene Isomerization intermediate1->isomerization product This compound intermediate2->product Reductive Elimination product->catalyst Catalyst Regeneration internal_alkene Internal Alkene isomerization->internal_alkene

References

Stability issues of 2,4-Dimethylpentane-1,2-diamine under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,4-Dimethylpentane-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during its use in experimental settings.

Troubleshooting Guides

This section provides solutions to common problems you might face when working with this compound.

Issue 1: Low or No Reactivity in a Reaction

Possible Causes:

  • Steric Hindrance: The methyl groups at positions 2 and 4 can sterically hinder the approach of reactants to the amine functionalities.

  • Inappropriate Solvent: The choice of solvent may not be optimal for the solubility of the diamine or the other reactants.

  • Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.

  • Degradation of the Diamine: The compound may have degraded during storage or under the initial reaction conditions.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the temperature of the reaction and monitor for product formation.

  • Screen Solvents: Test a range of aprotic and protic solvents to find one that provides optimal solubility and reactivity.

  • Use a Stronger Base/Catalyst: If the reaction involves deprotonation of the diamine, a stronger, non-nucleophilic base may be required to overcome steric hindrance.

  • Check Purity of Diamine: Analyze the starting material by NMR or GC-MS to ensure it has not degraded.

Issue 2: Formation of Unexpected Side Products

Possible Causes:

  • Intramolecular Cyclization: Under certain conditions, vicinal diamines can undergo intramolecular cyclization, especially in the presence of carbonyl-containing reagents.

  • Oxidation: The amine groups are susceptible to oxidation, particularly in the presence of air or oxidizing agents, which can lead to imines or other oxidation products.

  • Reaction with Solvents: Some solvents, like chlorinated solvents, can react with amines under certain conditions.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solvent Choice: Avoid reactive solvents. Use high-purity, degassed solvents.

  • Protecting Groups: Consider using protecting groups for one or both amine functionalities to prevent unwanted side reactions.

  • Analyze Side Products: Isolate and characterize the side products to understand the degradation pathway and adjust reaction conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To ensure long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C). It should be kept in a tightly sealed container to protect it from moisture and atmospheric carbon dioxide, which can lead to the formation of carbamates.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of vicinal diamines in aqueous solutions is pH-dependent. At low pH, the amine groups will be protonated, which can protect them from certain reactions but may also render them unreactive as nucleophiles. At high pH, the free diamine is more susceptible to oxidation. The optimal pH will depend on the specific application. A buffer system is recommended to maintain a stable pH.

Q3: Can this compound undergo thermal degradation?

A3: Yes, like other vicinal diamines, this compound can be susceptible to thermal degradation. At elevated temperatures, potential degradation pathways include intramolecular cyclization to form a substituted piperazine or intermolecular reactions to form ureas if carbon dioxide is present. It is advisable to determine the thermal stability of the compound for your specific reaction conditions using techniques like TGA or DSC.

Q4: Are there any known incompatibilities with common reagents?

A4: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides in the absence of a base. Reactions with aldehydes and ketones can lead to the formation of imidazolidines. Care should be taken when using strong bases like organolithium reagents at temperatures above -40°C, as this can lead to decomposition.

Data Presentation

Table 1: General Thermal Stability of Vicinal Diamines

Temperature RangeObserved EffectsPotential Products
100-150 °CSlow decomposition in the presence of CO2Carbamates, Ureas
150-200 °CModerate decompositionImidazolidinones, Piperazines
>200 °CSignificant decompositionVarious fragmentation products

Note: This data is representative of general vicinal diamine stability and may not directly reflect the behavior of this compound. Experimental verification is recommended.

Table 2: Solvent Compatibility of Vicinal Diamines

SolventCompatibilityNotes
TolueneGoodGenerally inert.
Tetrahydrofuran (THF)GoodAprotic and generally non-reactive.
Dichloromethane (DCM)ModeratePotential for reactivity at elevated temperatures.
MethanolGoodProtic solvent, can participate in reactions.
WaterModeratepH-dependent stability.

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability

  • Place a known amount of this compound into a sealed reaction vial under an inert atmosphere.

  • Heat the vial at a specific temperature (e.g., 100 °C, 120 °C, 150 °C) for a set period (e.g., 1h, 4h, 12h, 24h).

  • At each time point, cool a sample to room temperature.

  • Analyze the sample by a suitable method (e.g., GC-MS, LC-MS, or NMR) to quantify the remaining diamine and identify any degradation products.

  • Plot the concentration of the diamine versus time at each temperature to determine the degradation rate.

Protocol 2: General Procedure for Assessing pH Stability

  • Prepare a series of buffer solutions at different pH values (e.g., pH 4, 7, 9).

  • Dissolve a known concentration of this compound in each buffer solution.

  • Maintain the solutions at a constant temperature (e.g., 25 °C or 40 °C).

  • At various time intervals, take an aliquot from each solution.

  • Analyze the aliquots by a suitable analytical method (e.g., HPLC) to determine the concentration of the diamine.

  • Plot the remaining concentration against time for each pH to evaluate stability.

Mandatory Visualization

DegradationPathways Potential Degradation Pathways Diamine This compound Imine Diimine Product Diamine->Imine Oxidation Imidazolidine Imidazolidine Derivative Diamine->Imidazolidine Condensation Urea Urea Derivative Diamine->Urea Reaction with CO2 derivative Decomposition Decomposition Products Diamine->Decomposition Degradation OxidizingAgent Oxidizing Agent / Air OxidizingAgent->Imine Carbonyl Aldehyde / Ketone Carbonyl->Imidazolidine HeatCO2 Heat + CO2 HeatCO2->Urea StrongBase Strong Base (e.g., R-Li) T > -40°C StrongBase->Decomposition

Caption: Potential degradation pathways for this compound.

StabilityWorkflow Experimental Workflow for Stability Assessment start Define Stability Parameters (Temperature, pH, Solvent) prep Prepare Samples of This compound start->prep stress Expose Samples to Stress Conditions prep->stress sampling Collect Samples at Defined Time Intervals stress->sampling analysis Analyze Samples (e.g., HPLC, GC-MS, NMR) sampling->analysis data Quantify Degradation and Identify Byproducts analysis->data report Generate Stability Report data->report

Caption: A general experimental workflow for assessing the stability of a compound.

TroubleshootingLogic Troubleshooting Low Reactivity start Low or No Reactivity Observed check_purity Check Purity of Starting Material start->check_purity increase_temp Increase Reaction Temperature check_purity->increase_temp Purity OK change_solvent Screen Different Solvents increase_temp->change_solvent No Improvement optimize Reaction Optimized increase_temp->optimize Improvement change_catalyst Use Stronger/Different Catalyst or Base change_solvent->change_catalyst No Improvement change_solvent->optimize Improvement change_catalyst->optimize Improvement

Caption: A logical flowchart for troubleshooting low reactivity issues.

Technical Support Center: Handling Air-Sensitive Reactions Involving 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2,4-Dimethylpentane-1,2-diamine. While specific data on the air sensitivity of this compound is not extensively documented, its diamine structure suggests a potential for reactivity with atmospheric components such as oxygen and carbon dioxide. Therefore, treating it as an air-sensitive reagent is a prudent measure to ensure reaction integrity and product purity.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this compound in air-sensitive reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Decomposition of this compound due to exposure to air or moisture.Ensure all glassware is rigorously dried and the reaction is set up under a positive pressure of a high-purity inert gas (e.g., Argon or Nitrogen).[1][2][3] Use freshly distilled or degassed solvents.
Incomplete reaction.Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR). Consider extending the reaction time or adjusting the temperature.
Impure starting materials.Verify the purity of this compound and other reagents before use. If necessary, purify the diamine by distillation or other suitable methods under an inert atmosphere.
Formation of unexpected byproducts Reaction with atmospheric CO2 to form carbamates.Thoroughly degas all solvents and purge the reaction vessel with inert gas before adding the diamine.[4] Maintain a constant positive pressure of inert gas throughout the reaction.
Oxidation of the diamine.Use high-purity inert gas and employ rigorous air-sensitive techniques, such as using a Schlenk line or a glovebox.[1][5]
Side reactions with residual moisture.Dry all glassware in an oven (e.g., 125°C overnight) and cool under a stream of inert gas.[2][3][6] Use anhydrous solvents.
Difficulty in handling the reagent Viscosity or solidification of this compound.Gently warm the reagent bottle under an inert atmosphere to liquefy. If it is a solid, it can be weighed out in a glovebox or dissolved in an anhydrous, degassed solvent for transfer via syringe or cannula.[1]
Inaccurate measurement of the liquid diamine.Use a properly dried and purged gas-tight syringe for accurate transfer.[3][7] For larger quantities, cannula transfer from a graduated cylinder under inert atmosphere can be used.
Reaction color change upon exposure to air Indication of oxidation or decomposition.This confirms the air-sensitive nature of the compound or products. All subsequent handling and work-up steps should be performed under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Is this compound definitely air-sensitive?

While there is no specific datasheet definitively classifying it as air-sensitive, primary and secondary diamines are known to react with atmospheric CO2 and are susceptible to oxidation. Therefore, it is best practice to handle this compound as an air-sensitive compound to prevent potential side reactions and ensure reproducibility.

Q2: What is the best inert gas to use for reactions with this diamine?

Both Argon and Nitrogen are commonly used inert gases.[4] Argon is denser than air, making it effective at blanketing reactions. High-purity nitrogen is a more economical option and is suitable for most applications unless a specific reactivity with nitrogen is expected.[4]

Q3: How should I dry my glassware for an air-sensitive reaction?

Glassware should be thoroughly cleaned and then dried in an oven at a minimum of 125°C, preferably overnight.[2][3][6] The hot glassware should be assembled and allowed to cool under a stream of dry inert gas to prevent atmospheric moisture from adsorbing onto the surfaces.[2][3]

Q4: What is the difference between a Schlenk line and a glovebox, and which one should I use?

  • Schlenk Line: A Schlenk line is a manifold that allows for the manipulation of reagents and reactions under vacuum or an inert atmosphere in specialized glassware.[1][5] It is ideal for performing reactions, distillations, and filtrations under inert conditions.

  • Glovebox: A glovebox is a sealed container filled with an inert gas, allowing for the direct handling of air-sensitive compounds in an inert environment.[8] It is particularly useful for weighing and transferring solid reagents.

The choice depends on the specific task. For weighing out solid this compound, a glovebox is ideal. For conducting the reaction and subsequent work-up, a Schlenk line is a versatile tool.

Q5: How do I properly transfer liquid this compound under an inert atmosphere?

For small quantities, a gas-tight syringe that has been dried and purged with inert gas is suitable.[3][6] For larger volumes, a cannula transfer technique is recommended. This involves using a double-tipped needle to transfer the liquid from one sealed vessel to another under a positive pressure of inert gas.

Experimental Protocols

Protocol 1: Setting up a Reaction using a Schlenk Flask
  • Glassware Preparation: Dry a Schlenk flask and magnetic stir bar in an oven at 125°C overnight.

  • Assembly: While hot, assemble the flask with a condenser or septum and connect it to a Schlenk line.

  • Inerting: Evacuate the flask under vacuum and then backfill with high-purity inert gas. Repeat this "evacuate-refill" cycle three times to ensure a completely inert atmosphere.[8]

  • Reagent Addition (Solid): If other solid reagents are required, add them to the flask before the evacuate-refill cycles. If this compound is a solid, it should be weighed and added in a glovebox.

  • Solvent Addition: Add anhydrous, degassed solvent to the flask via a syringe or cannula.

  • Diamine Addition (Liquid): Using a dried and purged gas-tight syringe, draw up the required amount of this compound and add it to the reaction flask through the septum.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.[3][6]

Protocol 2: Cannula Transfer of a Liquid Reagent
  • Preparation: Ensure both the donor and receiving flasks are under a positive pressure of inert gas. The receiving flask should be the reaction vessel.

  • Cannula Purging: Insert one end of a double-tipped needle (cannula) through the septum of the donor flask, keeping the tip in the headspace above the liquid. Insert the other end into the receiving flask. Allow the inert gas to flow through the cannula for a few minutes to purge it of air.

  • Transfer: Lower the cannula tip into the liquid in the donor flask. The positive pressure in the donor flask will push the liquid through the cannula into the receiving flask. The rate of transfer can be controlled by adjusting the gas flow or by creating a slight vacuum in the receiving flask.

  • Completion: Once the desired amount is transferred, raise the cannula tip back into the headspace of the donor flask and then remove it from both flasks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction_setup Reaction Setup cluster_workup Work-up A Dry Glassware (Oven, 125°C) B Assemble Hot & Cool under Inert Gas A->B C Evacuate-Refill Cycles (x3) on Schlenk Line D Add Anhydrous, Degassed Solvent C->D E Add this compound (Syringe/Cannula) D->E F Run Reaction under Positive Inert Pressure E->F G Quench/Work-up under Inert Atmosphere F->G H Isolate Product G->H

Caption: Workflow for conducting an air-sensitive reaction.

logical_relationship Air_Moisture Air_Moisture Diamine_Degradation Diamine_Degradation Air_Moisture->Diamine_Degradation Side_Products Side_Products Diamine_Degradation->Side_Products Low_Yield Low_Yield Diamine_Degradation->Low_Yield Inert_Atmosphere Inert_Atmosphere Successful_Reaction Successful_Reaction Inert_Atmosphere->Successful_Reaction Dry_Glassware Dry_Glassware Dry_Glassware->Successful_Reaction Anhydrous_Solvent Anhydrous_Solvent Anhydrous_Solvent->Successful_Reaction

Caption: Factors influencing the success of air-sensitive reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions regarding the impact of solvents on reactions involving the sterically hindered diamine, 2,4-Dimethylpentane-1,2-diamine. Due to the limited specific literature on this exact molecule, the principles and data presented are based on well-understood concepts for sterically hindered and 1,2-diamines in general.

Troubleshooting Guide

This section addresses common problems encountered during experiments.

Issue 1: Low or No Reaction Yield

Question: My reaction with this compound is giving very low yields or isn't proceeding at all. Could the solvent be the problem?

Answer: Yes, the solvent is a critical factor and can often be the source of low yields. Here are several potential causes and solutions:

  • Poor Solubility: this compound and your other reagents may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and poor reactivity.

    • Solution: Increase the reaction dilution or switch to a solvent with better solubilizing properties for all reactants. For nonpolar substrates, consider solvents like toluene or dioxane. For polar substrates, DMF or DMSO might be more effective, but be mindful of their own reactivity.[1]

  • Solvent-Nucleophile Interaction (Protic Solvents): Protic solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds with the amine groups of the diamine.[2] This "solvent cage" surrounds the nucleophile, stabilizing it and increasing the energy required for it to attack an electrophile, thereby slowing down or stopping the reaction.[2][3]

    • Solution: Switch to a polar aprotic solvent like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents do not have acidic protons and will not form strong hydrogen bonds, leaving the nucleophile "naked" and more reactive.[4]

  • Steric Hindrance: The methyl groups on your diamine create significant steric bulk. The solvent can exacerbate this issue. Bulky solvent molecules can further impede the approach of the diamine to the electrophile.

    • Solution: Consider less viscous solvents or those with a smaller molecular profile. Sometimes, a solvent swap is necessary to find the optimal balance between solubility and steric interference.[3]

  • Decomposition or Side Reactions: The solvent may not be inert under your reaction conditions. For example, dichloromethane (CH₂Cl₂) should never be used in reactions involving the azide ion, as it can lead to hazardous side reactions.[3]

    • Solution: Always verify solvent compatibility with all reagents and reaction conditions (e.g., temperature, catalysts). If you suspect decomposition, consider running the reaction at a lower temperature or quenching it earlier.[5]

Issue 2: Poor Selectivity (Mono- vs. Di-substitution)

Question: I'm trying to achieve mono-substitution on this compound, but I'm getting a mixture of mono-, di-substituted products, and unreacted starting material. How can solvent choice help?

Answer: Controlling selectivity is a common challenge with diamines. The solvent plays a key role in modulating the reactivity of both the first and second amine groups.

  • Influence on Basicity and Nucleophilicity: After the first substitution, the electronic properties of the remaining amine group change. In some solvents, the mono-substituted product might be even more nucleophilic than the starting diamine, leading to rapid di-substitution.[3]

  • Hydrogen Bonding: Protic solvents can selectively solvate and deactivate the more basic amine, potentially favoring mono-substitution. Conversely, aprotic solvents might accelerate the second substitution.

  • Recommendations:

    • Use a Protic Solvent: Start with a protic solvent like ethanol or isopropanol. The hydrogen bonding may help temper the reactivity of the second amine.

    • Control Stoichiometry: Use a significant excess of the diamine relative to the electrophile.

    • Low Temperature: Running the reaction at lower temperatures can often improve selectivity by favoring the kinetic product.

Frequently Asked Questions (FAQs)

Q1: What are the most important solvent properties to consider for reactions with this compound?

A1: The key properties are polarity, proticity, and coordinating ability.

  • Polarity (Dielectric Constant):

    • Polar Solvents (e.g., Water, DMSO, Methanol) can stabilize charged intermediates and transition states. This is beneficial for Sₙ1-type reactions but can sometimes slow down Sₙ2 reactions where charge is dispersed in the transition state.[4][6]

    • Nonpolar Solvents (e.g., Hexane, Toluene) are suitable for reactions involving nonpolar reactants and can prevent unwanted side reactions that are accelerated by polarity.

  • Proticity (Ability to Donate Protons):

    • Protic Solvents (e.g., alcohols, water) can hydrogen-bond with the amine, reducing its nucleophilicity.[2]

    • Aprotic Solvents (e.g., DMF, DMSO, Acetone) do not hydrogen-bond with the nucleophile, generally leading to faster reaction rates for nucleophilic substitutions.[3][4]

  • Coordinating Ability: Some solvents can coordinate to metal catalysts or reagents, influencing their activity and selectivity. This is crucial in organometallic catalysis.

Q2: How does steric hindrance in this compound affect solvent choice?

A2: The steric bulk from the methyl groups near the amine centers makes this diamine less nucleophilic than a simple primary amine.[3] The solvent choice becomes critical. A bulky solvent can further hinder the amine's ability to reach a reaction site. Therefore, for sterically hindered amines, it is often best to use a polar aprotic solvent with a relatively small molecular size, such as acetonitrile, to maximize reactivity while ensuring solubility.[7]

Q3: Can I use a solvent mixture?

A3: Yes, solvent mixtures are an excellent way to fine-tune reaction conditions. For example, mixing a good solubilizing solvent (like THF or Dioxane) with a solvent that promotes reactivity (like DMF or NMP) can provide an optimal environment. The nucleophilicity of amines can be strongly influenced by the composition of solvent mixtures.[8] For instance, adding acetonitrile to a methanol solution can increase the nucleophilicity of an amine by reducing its solvation by the protic methanol.[8]

Q4: How does solvent polarity affect reaction rates for amines?

A4: The effect of solvent polarity depends on the reaction mechanism. According to the Hughes-Ingold rules:

  • If the transition state is more charged than the reactants, increasing solvent polarity will accelerate the reaction (e.g., Sₙ1).[6]

  • If the transition state is less charged than the reactants, increasing solvent polarity will decrease the reaction rate.[6]

  • If there is no significant change in charge, solvent polarity will have little effect.[6]

For a typical Sₙ2 reaction where the neutral amine attacks a neutral alkyl halide, the transition state develops a partial charge. Therefore, a more polar solvent will stabilize this transition state and generally increase the reaction rate, provided it is an aprotic solvent to avoid deactivating the nucleophile.

Data & Protocols

Table 1: Relative Nucleophilicity of Amines in Different Solvents
AmineSolventRelative Nucleophilicity (Qualitative)Rationale
Primary Amine (e.g., n-Propylamine)Methanol (Protic)ModerateSolvated by H-bonding, nucleophilicity is reduced.[2]
Primary Amine (e.g., n-Propylamine)DMSO (Aprotic)HighLess solvated, "naked" nucleophile is more reactive.[3]
Secondary Amine (e.g., Diethylamine)Water (Protic)Higher than primary amineGenerally more basic and nucleophilic than primary amines in water.[3]
Tertiary Amine (e.g., Triethylamine)DichloromethaneHighActs as a strong base/mediator.[9]
Sterically Hindered Amine (e.g., t-Butylamine)Water (Protic)LowSteric bulk significantly reduces nucleophilicity by a factor of ~1000 compared to a linear amine.[3]
Experimental Protocol: Screening Solvents for Optimal Reaction Rate

This protocol outlines a general method for determining the effect of different solvents on the rate of a reaction, such as the alkylation of this compound with an electrophile (e.g., an alkyl halide).

Objective: To identify the solvent that provides the highest reaction rate and yield.

Materials:

  • This compound

  • Electrophile (e.g., Benzyl Bromide)

  • Candidate Solvents (e.g., Acetonitrile, DMF, Ethanol, Toluene)

  • Internal Standard (e.g., Durene, for NMR)

  • Reaction vials, magnetic stir bars

  • Heating/cooling block

  • GC-MS or ¹H NMR for analysis

Procedure:

  • Setup: In separate, identical, dry reaction vials, add this compound (1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Add the same volume of each candidate solvent to the respective vials to achieve a consistent concentration (e.g., 0.1 M).

  • Internal Standard: Add a precise amount of the internal standard to each vial.

  • Equilibration: Place all vials in a heating block set to the desired reaction temperature (e.g., 50 °C) and allow them to equilibrate for 15 minutes with stirring.

  • Initiation: Add the electrophile (1.0 eq) to each vial simultaneously (or with carefully recorded time intervals). This is t=0.

  • Monitoring: At set time points (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction mixture. Quench the aliquot immediately in a vial containing deuterated solvent (for NMR) or prepare for GC-MS analysis.

  • Analysis: Analyze the quenched aliquots by ¹H NMR or GC-MS. Quantify the consumption of starting material and the formation of the product relative to the internal standard.

  • Data Interpretation: Plot the concentration of the product versus time for each solvent. The slope of this curve represents the initial reaction rate. The final time point gives an indication of the final conversion/yield.

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a systematic approach to selecting an appropriate solvent for a reaction involving a sterically hindered diamine.

Solvent_Selection_Workflow Start Define Reaction: Reactants & Desired Product Solubility Assess Solubility of All Reactants Start->Solubility Mechanism Consider Reaction Mechanism (e.g., SN1, SN2, Coordination) Solubility->Mechanism If Soluble Polarity Consider Polarity for Transition State Stabilization Mechanism->Polarity Protic Protic Solvent (e.g., EtOH, MeOH) Reduces Nucleophilicity Screening Perform Small-Scale Solvent Screen Protic->Screening Aprotic Aprotic Solvent (e.g., MeCN, DMF) Enhances Nucleophilicity Aprotic->Screening Polarity->Protic H-Bonding Effects Polarity->Aprotic Polar Polar Solvent (e.g., DMSO, MeCN) Stabilizes Charged TS Polarity->Polar TS Stabilization Nonpolar Nonpolar Solvent (e.g., Toluene, Hexane) For Nonpolar Reactants Polarity->Nonpolar Polar->Screening Nonpolar->Screening Analysis Analyze Rate & Yield (NMR, GC, LC-MS) Screening->Analysis Optimize Optimize with Best Solvent (Concentration, Temp.) Analysis->Optimize

Caption: A flowchart for systematic solvent selection in chemical synthesis.

Solvent Property Influence Diagram

This diagram shows the relationship between key solvent properties and their impact on the reactivity of a nucleophilic amine.

Solvent_Property_Influence Solvent Solvent Choice Polarity Polarity (Dielectric Constant) Solvent->Polarity Proticity Proticity (H-Bond Donor) Solvent->Proticity Sterics Solvent Bulk Solvent->Sterics Rate Reaction Rate Polarity->Rate Stabilizes TS Solubility Reagent Solubility Polarity->Solubility Like Dissolves Like Proticity->Rate Reduces Nu- Selectivity Selectivity Proticity->Selectivity Differential Solvation Sterics->Rate Hinders Approach

References

Technical Support Center: Characterization of Impurities in 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 2,4-Dimethylpentane-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources, primarily related to the synthetic route employed. A common method for synthesizing such diamines is the reductive amination of the corresponding diketone (2,4-dimethylpentane-1,2-dione). Potential impurities from this process include:

  • Unreacted Starting Materials: Residual 2,4-dimethylpentane-1,2-dione.

  • Intermediates: Incomplete reaction can lead to the presence of mono-amino ketones (e.g., 1-amino-2,4-dimethylpentan-2-one or 2-amino-2,4-dimethylpentan-1-one).

  • Side-Reaction Byproducts: Aldol condensation products of the starting diketone can form under certain pH and temperature conditions. Over-alkylation can also be an issue, leading to secondary or tertiary amines if the reaction is not carefully controlled.

  • Reagent and Catalyst Residues: Depending on the specific reductive amination method used, residues from the reducing agent (e.g., borohydride salts) or the catalyst (e.g., palladium on carbon) may be present.[1][2]

  • Solvent Residues: Residual solvents used during the synthesis and purification steps can also be present as impurities.

Q2: Which analytical techniques are most suitable for detecting and quantifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of the diamine and its polar impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable detector such as a UV detector (if impurities have a chromophore) or a charged aerosol detector (CAD), can be used for the analysis of non-volatile impurities. Chiral HPLC can be employed to separate stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the main component and any significant impurities. It can also be used for quantitative analysis (qNMR) if an internal standard is used.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the sample and can be used as a screening tool for certain types of impurities.

Troubleshooting Guides

Problem: I am observing unexpected peaks in the GC-MS chromatogram of my this compound sample.

This is a common issue that can arise from several factors. The following troubleshooting guide can help you identify the source of the unexpected peaks.

Troubleshooting_Unexpected_Peaks Start Unexpected Peaks in GC-MS IsPeakSharp Are the peaks sharp and symmetrical? Start->IsPeakSharp IsPeakBroad Are the peaks broad or tailing? Start->IsPeakBroad CheckLibrary Search MS library for identification IsPeakSharp->CheckLibrary Yes CheckMethod Review GC method parameters (injection temp, column, temp program) IsPeakSharp->CheckMethod No DerivatizeSample Consider sample derivatization IsPeakBroad->DerivatizeSample Yes CheckColumn Check for column degradation or contamination IsPeakBroad->CheckColumn No AnalyzeFragments Analyze fragmentation pattern CheckLibrary->AnalyzeFragments PossibleImpurity Peak is likely a real impurity. Proceed with identification. AnalyzeFragments->PossibleImpurity PossibleArtifact Peak may be an artifact. CheckMethod->PossibleArtifact DerivatizeSample->CheckMethod CheckSystem Check for system contamination (septum bleed, liner contamination) CheckColumn->CheckSystem CheckSystem->PossibleArtifact

Caption: Troubleshooting workflow for unexpected GC-MS peaks.

Explanation of the Troubleshooting Flowchart:

  • Assess Peak Shape: The shape of the chromatographic peak provides initial clues. Sharp, symmetrical peaks often indicate a stable compound that is well-resolved by the GC column. Broad or tailing peaks can suggest issues with the analyte's interaction with the column, high concentrations, or system problems.

  • Sharp Peaks: If the peaks are well-defined, the next step is to attempt identification.

    • Library Search: Compare the mass spectrum of the unknown peak against a commercial or in-house mass spectral library.

    • Fragmentation Analysis: If no library match is found, carefully analyze the fragmentation pattern to deduce the structure of the impurity.

  • Broad or Tailing Peaks: If the peaks are of poor shape, this could indicate an analytical issue or a property of the impurity itself.

    • Derivatization: Amines can exhibit poor peak shape on standard non-polar GC columns. Derivatization to a less polar derivative can often improve chromatography.

    • GC Method Review: Suboptimal GC parameters, such as injector temperature or the temperature program, can lead to poor peak shape.

    • Column Health: A degraded or contaminated GC column can cause peak tailing.

    • System Contamination: Contamination in the injector liner or septum bleed can introduce extraneous peaks.

Quantitative Data Summary

The following table summarizes potential impurities in this compound synthesized via reductive amination of 2,4-dimethylpentane-1,2-dione. The expected analytical signatures are predictive and may vary based on the specific analytical conditions.

Impurity NameChemical StructureLikely SourceExpected m/z (EI-MS)Expected ¹H NMR Signal (ppm)
2,4-Dimethylpentane-1,2-dioneC₇H₁₂O₂Unreacted starting material128 (M+), 85, 43~2.2 (s, CH₃CO), ~1.1 (d, CH(CH₃)₂)
1-Amino-2,4-dimethylpentan-2-oneC₇H₁₅NOIncomplete reaction intermediate129 (M+), 114, 86, 44~2.5-3.0 (m, CH₂NH₂), ~2.2 (s, CH₃CO)
Aldol Adduct of DioneC₁₄H₂₄O₃Side reaction240 (M+)Complex aliphatic and hydroxyl signals
N-Methyl-2,4-dimethylpentane-1,2-diamineC₈H₂₀N₂Over-alkylation (if methylamine source present)144 (M+), 129, 58~2.4 (s, N-CH₃)

Experimental Protocols

GC-MS Protocol for Impurity Profiling

This protocol provides a general method for the analysis of impurities in this compound. Optimization may be required based on the specific instrument and impurities of interest.

  • Sample Preparation (with Derivatization): a. Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial. b. Add 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). c. Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). d. Cap the vial and heat at 60°C for 30 minutes. e. Cool to room temperature before analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-500.

  • Data Analysis: a. Integrate all peaks in the total ion chromatogram. b. Identify known components by comparing retention times and mass spectra with reference standards. c. For unknown peaks, perform a library search (e.g., NIST/Wiley). d. Manually interpret the mass spectra of significant unknown impurities. e. Quantify impurities using relative peak area percentages or by creating a calibration curve with certified reference standards if available.

Diagram of Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Processing and Reporting Sample Receive Sample Prepare Sample Preparation (Dilution, Derivatization) Sample->Prepare GCMS GC-MS Analysis Prepare->GCMS HPLC HPLC Analysis Prepare->HPLC NMR NMR Spectroscopy Prepare->NMR Process Data Processing (Integration, Library Search) GCMS->Process HPLC->Process NMR->Process Identify Impurity Identification Process->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: General workflow for impurity characterization.

References

Technical Support Center: Chiral Resolution of 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the methods for the chiral resolution of 2,4-dimethylpentane-1,2-diamine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of this compound?

A1: The most common methods for resolving chiral amines like this compound are classical resolution via diastereomeric salt formation and chiral chromatography.[1] Classical resolution involves reacting the racemic diamine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts which can be separated by fractional crystallization due to their different solubilities.[2][3] Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique that utilizes a chiral stationary phase to separate the enantiomers.[4][5]

Q2: Which chiral resolving agents are recommended for this compound?

A2: For primary diamines, chiral carboxylic acids are excellent resolving agents. Tartaric acid and its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DPTA), are popular choices for resolving chiral bases.[2] Mandelic acid is another commonly used resolving agent for chiral amines. The selection of the optimal resolving agent often requires experimental screening to find the one that forms diastereomeric salts with the largest solubility difference.

Q3: How can I determine the enantiomeric excess (e.e.) of my resolved this compound?

A3: The enantiomeric excess of the resolved diamine can be determined using chiral HPLC or by converting the amine to a diastereomeric derivative with a chiral reagent (e.g., Mosher's acid chloride) and analyzing the product by standard achiral chromatography (HPLC or GC) or NMR spectroscopy. Polarimetry can also be used to measure the optical rotation, which can be compared to the known value for the pure enantiomer if available.

Q4: I am having trouble getting the diastereomeric salt to crystallize. What can I do?

A4: Crystallization issues are a common challenge in diastereomeric salt resolution. Here are a few troubleshooting steps:

  • Solvent Screening: The choice of solvent is critical. Experiment with a variety of solvents with different polarities. Sometimes a mixture of solvents is required to achieve the right level of solubility for fractional crystallization.

  • Concentration: Try concentrating the solution to induce crystallization. Be cautious not to supersaturate the solution too quickly, as this can lead to the precipitation of both diastereomers.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, you can use it as a seed crystal to induce crystallization.

  • Temperature: Cooling the solution slowly can promote the growth of larger, purer crystals. Experiment with different cooling profiles.

  • Resolving Agent: If crystallization remains problematic, consider trying a different chiral resolving agent.

Q5: My enantiomeric excess is low after the first crystallization. How can I improve it?

A5: Low enantiomeric excess can often be improved by recrystallization.[1] Dissolving the partially enriched diastereomeric salt in a suitable solvent and allowing it to recrystallize can significantly enhance the purity. It may be necessary to perform multiple recrystallizations to achieve the desired e.e. Additionally, optimizing the initial crystallization conditions, such as the solvent and temperature, can also lead to better initial separation.

Experimental Protocols

Classical Resolution using Diastereomeric Salt Formation with O,O'-Dibenzoyl-L-tartaric Acid (DBTA)

This protocol is a generalized procedure based on common practices for the resolution of chiral amines and should be optimized for this compound.

Materials:

  • Racemic this compound

  • O,O'-Dibenzoyl-L-tartaric acid (DBTA)

  • Methanol

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation:

    • Dissolve 10 mmol of racemic this compound in 50 mL of methanol.

    • In a separate flask, dissolve 10 mmol of O,O'-dibenzoyl-L-tartaric acid in 50 mL of methanol.

    • Slowly add the diamine solution to the DBTA solution with stirring.

    • Heat the mixture to reflux for 30 minutes, then allow it to cool slowly to room temperature.

    • Further cool the mixture in an ice bath for 1-2 hours to promote crystallization.

  • Fractional Crystallization:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This is your first crop of diastereomeric salt.

    • The mother liquor contains the other diastereomer. This can be processed separately to recover the other enantiomer.

    • To improve the enantiomeric purity, recrystallize the collected salt from a minimal amount of hot methanol.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in 100 mL of water.

    • Add 1 M NaOH solution dropwise with stirring until the pH of the solution is approximately 11-12.

    • Extract the aqueous solution with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess:

    • Analyze the product using chiral HPLC to determine the enantiomeric excess.

Data Presentation

Table 1: Hypothetical Results for Chiral Resolution of this compound with Different Resolving Agents.

Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Amine (%)
L-Tartaric AcidMethanol4575
D-Tartaric AcidEthanol4272
O,O'-Dibenzoyl-L-tartaric acidMethanol/Water (9:1)3892
O,O'-Di-p-toluoyl-D-tartaric acidAcetone3595
(S)-Mandelic AcidIsopropanol5065

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Visualizations

Chiral_Resolution_Workflow racemic_diamine Racemic this compound salt_formation Diastereomeric Salt Formation racemic_diamine->salt_formation resolving_agent Chiral Resolving Agent (e.g., DBTA) resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) fractional_crystallization->more_soluble_salt Liquid liberation_less Liberation of Free Amine (Base Treatment) less_soluble_salt->liberation_less liberation_more Liberation of Free Amine (Base Treatment) more_soluble_salt->liberation_more enantiomer_1 Enantiomer 1 liberation_less->enantiomer_1 enantiomer_2 Enantiomer 2 liberation_more->enantiomer_2 analysis e.e. Determination (Chiral HPLC) enantiomer_1->analysis enantiomer_2->analysis

Caption: Workflow for the chiral resolution of this compound via diastereomeric salt formation.

Troubleshooting_Guide start Problem Encountered no_crystals No Crystallization start->no_crystals low_ee Low Enantiomeric Excess start->low_ee solvent Change Solvent/Solvent Mixture no_crystals->solvent Yes recrystallize Recrystallize Diastereomeric Salt low_ee->recrystallize Yes concentration Increase Concentration solvent->concentration seeding Add Seed Crystals concentration->seeding temp Modify Cooling Rate seeding->temp new_agent Try a Different Resolving Agent temp->new_agent optimize_xtal Optimize Initial Crystallization Conditions recrystallize->optimize_xtal check_purity Check Purity of Resolving Agent optimize_xtal->check_purity

Caption: Troubleshooting decision tree for common issues in diastereomeric salt resolution.

References

Technical Support Center: Scaling Up the Synthesis of 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2,4-Dimethylpentane-1,2-diamine. The proposed synthetic route involves a two-step process: the synthesis of an α-amino ketone intermediate, followed by a reductive amination to yield the target diamine.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the following two-stage process:

  • Synthesis of 1-Amino-4-methyl-2-pentanone: This key intermediate is prepared via the amination of a corresponding α-halo ketone.

  • Reductive Amination: The α-amino ketone is then converted to the target 1,2-diamine through reductive amination.

Below is a visual representation of the overall experimental workflow.

G start Start: Commercially available 4-methyl-2-pentanone step1 Step 1: α-Bromination start->step1 step2 Step 2: Amination with Ammonia step1->step2 intermediate Intermediate: 1-Amino-4-methyl-2-pentanone step2->intermediate step3 Step 3: Reductive Amination intermediate->step3 product Product: this compound step3->product end End: Purification and Analysis product->end

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 1-Amino-4-methyl-2-pentanone Hydrochloride

This section provides guidance on the synthesis of the key intermediate, 1-amino-4-methyl-2-pentanone, from a suitable precursor. A common method is the amination of an α-halo ketone.

Frequently Asked Questions (FAQs)
  • Q1: What are the common starting materials for the synthesis of 1-amino-4-methyl-2-pentanone? A1: A common and cost-effective starting material is 4-methyl-2-pentanone, which can be first α-halogenated (e.g., brominated) to form 1-bromo-4-methyl-2-pentanone, followed by amination.

  • Q2: What are the typical challenges in the amination of α-halo ketones? A2: Common challenges include over-alkylation leading to secondary and tertiary amine byproducts, and the formation of other side products. Reaction conditions such as temperature, solvent, and the concentration of ammonia are critical to control the selectivity of the reaction.

  • Q3: How can I monitor the progress of the reaction? A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material (α-halo ketone) and the appearance of the product.

Troubleshooting Guide
  • Q: Low or no conversion of the starting α-bromo ketone is observed. What could be the issue? A:

    • Insufficient Ammonia Concentration: Ensure a sufficient excess of ammonia is used to favor the nucleophilic substitution.

    • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress.

    • Poor Solubility: The α-bromo ketone may have poor solubility in the chosen solvent. Consider using a co-solvent to improve solubility.

  • Q: The major product is a complex mixture of over-alkylated amines. How can this be prevented? A:

    • High Concentration of Primary Amine: The newly formed primary amine can act as a nucleophile. Use a large excess of ammonia to outcompete the primary amine in reacting with the α-bromo ketone.

    • High Reaction Temperature: Elevated temperatures can promote over-alkylation. Try running the reaction at a lower temperature for a longer period.

  • Q: Significant amounts of side products are formed. What are the likely side reactions and how to avoid them? A:

    • Elimination Reactions: The α-bromo ketone can undergo elimination to form an α,β-unsaturated ketone. Using a less hindered base or a lower reaction temperature can minimize this side reaction.

    • Favorskii Rearrangement: This can be an issue with certain α-halo ketones. Careful selection of the base and solvent can help to suppress this rearrangement.

Experimental Protocol: Synthesis of 1-Amino-4-methyl-2-pentanone Hydrochloride
  • α-Bromination of 4-methyl-2-pentanone: To a solution of 4-methyl-2-pentanone (1.0 eq) in a suitable solvent such as methanol or acetic acid, add bromine (1.0 eq) dropwise at 0-5 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC/GC-MS).

  • Work-up: Quench the reaction with a solution of sodium bisulfite. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-bromo-4-methyl-2-pentanone.

  • Amination: Dissolve the crude 1-bromo-4-methyl-2-pentanone in a solvent like ethanol and add it to a cooled, saturated solution of ammonia in ethanol. Seal the reaction vessel and stir at room temperature or slightly elevated temperature.

  • Isolation: After the reaction is complete, remove the excess ammonia and solvent under reduced pressure. Dissolve the residue in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate the product as the hydrochloride salt. Filter and dry the solid to obtain 1-amino-4-methyl-2-pentanone hydrochloride.

Data Presentation: Typical Conditions for α-Amination of Ketones
ParameterCondition 1Condition 2Condition 3
Aminating Agent Ammonia in EthanolAmmonium HydroxideHexamethylenetetramine
Solvent EthanolDichloromethane/WaterChloroform
Temperature 25-50 °C0-25 °CReflux
Reaction Time 12-24 hours24-48 hours6-12 hours
Typical Yield 60-75%50-65%70-85%
Key Consideration Good for simple substratesBiphasic system, requires phase transfer catalystRequires acidic hydrolysis of the intermediate

Troubleshooting Workflow: Low Yield in α-Amination

G start Low Yield of 1-Amino-4-methyl-2-pentanone check_conversion Check conversion of starting material (TLC/GC-MS) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low Conversion side_products Major Side Products Observed check_conversion->side_products High Conversion, Low Yield troubleshoot_incomplete Increase reaction time or temperature. Ensure sufficient excess of ammonia. incomplete_reaction->troubleshoot_incomplete troubleshoot_side_products Lower reaction temperature. Increase excess of ammonia. Consider alternative amination method. side_products->troubleshoot_side_products end Re-run experiment with optimized conditions troubleshoot_incomplete->end troubleshoot_side_products->end

Caption: Troubleshooting workflow for low yield in the α-amination step.

Step 2: Reductive Amination to this compound

This section focuses on the conversion of 1-amino-4-methyl-2-pentanone to the final product, this compound, via reductive amination.

Frequently Asked Questions (FAQs)
  • Q1: What is reductive amination? A1: Reductive amination is a chemical reaction that converts a carbonyl group (in this case, the ketone in our intermediate) to an amine through an intermediate imine.[1] The reaction involves the initial formation of an imine from the ketone and an amine, followed by the reduction of the imine to the corresponding amine.

  • Q2: What reducing agents are suitable for this reaction? A2: A variety of reducing agents can be used, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is also a common method, especially for large-scale synthesis.

  • Q3: How can I control the stereochemistry of the final product? A3: The reductive amination of 1-amino-4-methyl-2-pentanone will generate a new stereocenter, leading to diastereomers. The diastereoselectivity can be influenced by the choice of reducing agent, solvent, and reaction temperature. Chiral catalysts or auxiliaries may be required for enantioselective synthesis.

Troubleshooting Guide
  • Q: The reaction stops at the imine intermediate without reduction. A:

    • Inactive Reducing Agent: The reducing agent may have degraded. Use a fresh batch of the reducing agent.

    • Incorrect pH: Some reducing agents, like NaBH₃CN, are most effective under slightly acidic conditions (pH 4-6) to facilitate imine formation without reducing the ketone. Adjust the pH of the reaction mixture.

    • Insufficient Reducing Agent: Ensure a stoichiometric excess of the reducing agent is used.

  • Q: The yield of the diamine is low, and the starting amino ketone is recovered. A:

    • Inefficient Imine Formation: Imine formation is an equilibrium process. The removal of water using a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus can drive the equilibrium towards the imine, thus improving the overall yield.

    • Low Reactivity of the Ketone: Steric hindrance around the ketone might slow down the reaction. Increasing the reaction temperature or using a more reactive amine source could help.

  • Q: I am observing the formation of an alcohol byproduct (reduction of the ketone). A:

    • Reducing Agent is too Reactive: A strong reducing agent like sodium borohydride can reduce the ketone directly. Use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[2]

Experimental Protocol: Reductive Amination
  • Imine Formation: To a solution of 1-amino-4-methyl-2-pentanone hydrochloride (1.0 eq) in methanol, add a suitable amine source (e.g., ammonium acetate or a solution of ammonia in methanol, 5-10 eq). Adjust the pH to 6-7 with acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of dilute HCl. Remove the solvent under reduced pressure. Make the aqueous solution basic with NaOH and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude diamine. The product can be further purified by distillation or column chromatography.

Data Presentation: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAdvantagesDisadvantagesTypical Conditions
Sodium Borohydride (NaBH₄) Inexpensive, readily availableCan reduce aldehydes and ketonesMethanol, 0-25 °C
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines over ketonesToxic cyanide byproductMethanol, pH 4-6
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, non-toxicMore expensiveDichloromethane, Acetic Acid
Catalytic Hydrogenation (H₂, Pd/C) "Green" method, high atom economyRequires specialized equipment (hydrogenator)Ethanol/Methanol, H₂ pressure (50-500 psi)

Troubleshooting Workflow: Incomplete Reductive Amination

G start Incomplete Reductive Amination analyze_mixture Analyze crude reaction mixture (GC-MS, NMR) start->analyze_mixture starting_material Mainly Starting Material analyze_mixture->starting_material High % of Amino Ketone imine_intermediate Mainly Imine Intermediate analyze_mixture->imine_intermediate High % of Imine alcohol_byproduct Significant Alcohol Byproduct analyze_mixture->alcohol_byproduct High % of Amino Alcohol troubleshoot_sm Optimize imine formation: - Add dehydrating agent - Adjust pH - Increase reaction time/temp starting_material->troubleshoot_sm troubleshoot_imine Check reducing agent activity. Ensure correct pH for reduction. Add more reducing agent. imine_intermediate->troubleshoot_imine troubleshoot_alcohol Use a milder, imine-selective reducing agent (e.g., NaBH3CN). alcohol_byproduct->troubleshoot_alcohol end Re-run experiment with optimized conditions troubleshoot_sm->end troubleshoot_imine->end troubleshoot_alcohol->end

Caption: Troubleshooting workflow for incomplete reductive amination.

References

Technical Support Center: Monitoring Reaction Progress with Aliphatic Diamines

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring reactions involving aliphatic diamines?

A1: Several analytical techniques can be employed to monitor reactions with aliphatic diamines. The choice of technique depends on the specific reaction, the properties of the reactants and products, and the available instrumentation. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for in-situ reaction monitoring, providing structural information and quantitative data on the concentration of reactants and products over time.[1][2][3][4][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, can be used for real-time monitoring of the disappearance of reactant peaks (e.g., N-H stretches) and the appearance of product peaks.[6][7][8]

  • Gas Chromatography (GC): GC is suitable for monitoring volatile and thermally stable diamines and their reaction products. Derivatization may be necessary to improve separation and detection.[9][10][11]

  • Mass Spectrometry (MS): MS can be used to identify and quantify reactants, intermediates, and products, often coupled with a chromatographic separation technique like GC or LC.[12][13]

  • Titration: Acid-base titration can be a simple method for quantifying the concentration of a diamine in a reaction mixture, although it may not be suitable for in-situ monitoring and can be prone to interferences.[14]

Q2: What are the main challenges when monitoring reactions with aliphatic diamines?

A2: Researchers may encounter several challenges when working with aliphatic diamines:

  • High Basicity: The basic nature of diamines can influence the reaction medium's pH and may cause issues with certain analytical techniques, such as affecting the performance of chromatography columns.

  • Potential for Side Reactions: Diamines can participate in various side reactions, such as forming ureas with carbon dioxide from the air, which can complicate the analysis.

  • Titration Difficulties: The two amine groups in a diamine have different pKa values, which can lead to indistinct endpoints in titrations, making accurate quantification challenging.[14]

  • Adsorption Issues in Chromatography: The polar nature of diamines can lead to peak tailing and poor resolution in gas and liquid chromatography due to interactions with the stationary phase.[10]

  • Derivatization Requirements: For techniques like GC and HPLC, derivatization is often necessary to improve volatility, thermal stability, and detectability.[15][16][17][18] This adds an extra step to the analytical procedure.

Q3: How can I develop a new method for monitoring a reaction with an uncharacterized diamine like 2,4-Dimethylpentane-1,2-diamine?

A3: Developing a new monitoring method requires a systematic approach:

  • Characterize the Diamine: Obtain key physicochemical properties of the diamine, such as its boiling point, solubility, and spectral characteristics (NMR, IR).

  • Select an Appropriate Technique: Based on the diamine's properties and the reaction conditions, choose a suitable analytical technique. For example, if the diamine is volatile, GC could be an option. If it is not, NMR or IR might be more appropriate.

  • Method Optimization: Optimize the chosen analytical method. This may involve selecting the right solvent for NMR, choosing a suitable column and temperature program for GC, or identifying characteristic peaks for IR analysis.

  • Calibration: Prepare calibration standards of the diamine to establish a quantitative relationship between the analytical signal and concentration.

  • Validation: Validate the method's accuracy, precision, and linearity by analyzing samples with known concentrations of the diamine.

Troubleshooting Guides

Issue 1: Inconsistent Titration Results

  • Question: Why are my titration results for the diamine concentration inconsistent between runs?

  • Answer: Inconsistent titration results can stem from several sources:

    • Indistinct Endpoints: As mentioned, the two amine groups have different basicities, which can lead to a gradual color change in the indicator rather than a sharp endpoint. Consider using a pH meter for potentiometric titration to more accurately determine the equivalence points.[14]

    • CO2 Absorption: The basic diamine solution can absorb carbon dioxide from the atmosphere, forming carbonic acid and neutralizing some of the amine, leading to lower than expected concentration values. It is advisable to work with freshly prepared solutions and minimize their exposure to air.

    • Improper Indicator Choice: The chosen indicator's pH range for color change might not align well with the equivalence point of the titration.

    • Equipment Issues: Ensure your burette is clean and properly calibrated. Air bubbles in the burette can also lead to inaccurate volume readings.[19][20][21]

Issue 2: Peak Tailing in Gas Chromatography

  • Question: I'm observing significant peak tailing for my diamine in my GC analysis. What can I do to improve the peak shape?

  • Answer: Peak tailing for amines in GC is a common problem caused by their polarity and tendency to interact with active sites on the column and in the injector.[10] Here are some solutions:

    • Use a Base-Deactivated Column: Employ a GC column specifically designed for the analysis of basic compounds. These columns have a stationary phase that minimizes interactions with amines.

    • Derivatization: Converting the amine groups to less polar derivatives, such as amides or carbamates, can significantly improve peak shape and resolution.[15][16][22]

    • Injector Port Deactivation: Ensure the glass liner in your injector is deactivated to prevent adsorption of the amine.

    • Optimize Temperature Program: A faster temperature ramp can sometimes reduce peak tailing.

Issue 3: Difficulty in Interpreting NMR Spectra for Reaction Kinetics

  • Question: The peaks in my 1H NMR spectra are overlapping, making it difficult to accurately integrate them for kinetic analysis. What are my options?

  • Answer: Spectral overlap is a common challenge in NMR-based reaction monitoring.[5] Consider the following approaches:

    • Use a Higher Field NMR Spectrometer: A higher magnetic field strength will increase the chemical shift dispersion, potentially resolving the overlapping signals.

    • Monitor a Different Nucleus: If your molecule contains other NMR-active nuclei like 13C or 19F, monitoring their spectra might provide resolved peaks.

    • 2D NMR: Techniques like 2D COSY or HSQC can help in assigning peaks and identifying regions of the spectrum that are free from overlap.

    • Deconvolution Software: Modern NMR processing software can deconvolve overlapping peaks, allowing for more accurate integration.

Experimental Protocols

Protocol 1: General Procedure for In-Situ FTIR Monitoring of a Reaction with a Diamine

  • System Setup:

    • Equip the reaction vessel with an in-situ FTIR-ATR probe.

    • Ensure the probe is clean and a background spectrum in the reaction solvent has been collected.

  • Reaction Initiation:

    • Charge the reactor with all reactants except the diamine.

    • Start data collection on the FTIR spectrometer.

    • Inject the diamine into the reaction mixture to start the reaction.

  • Data Acquisition:

    • Continuously collect FTIR spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Identify characteristic infrared bands for the diamine (e.g., N-H stretching or bending vibrations) and a key product.[23]

    • Plot the absorbance of these peaks over time to generate a reaction profile.

    • Use the reaction profile to determine the reaction rate and endpoint.

Protocol 2: General Procedure for NMR Monitoring of a Reaction with a Diamine

  • Sample Preparation:

    • Prepare the reaction mixture in a deuterated solvent suitable for NMR.

    • Transfer the reaction mixture to an NMR tube.

  • NMR Setup:

    • Place the NMR tube in the spectrometer and lock and shim the instrument.

    • Acquire an initial spectrum (t=0) before initiating the reaction.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction (e.g., by adding a catalyst or photo-irradiation).

    • Acquire a series of 1D NMR spectra at predetermined time intervals.[2][3]

  • Data Processing and Analysis:

    • Process the collected spectra (phasing, baseline correction).

    • Integrate the signals corresponding to a non-overlapping peak of the diamine and a product.

    • Plot the normalized integral values versus time to obtain kinetic data.[1]

Data Presentation

Table 1: Hypothetical Data for FTIR Monitoring of Diamine Consumption

Time (minutes)N-H Stretch Absorbance (a.u.)Product Peak Absorbance (a.u.)% Conversion
00.8540.0000%
50.6320.18926%
100.4510.34247%
150.2980.47165%
300.0890.64889%
600.0120.71599%

Table 2: Hypothetical GC Analysis Data for a Reaction Involving a Diamine

SampleRetention Time (min) - DiaminePeak Area - DiamineRetention Time (min) - ProductPeak Area - Product
t = 0 min5.21154320--
t = 30 min5.22812457.8969871
t = 60 min5.21423117.90105432
t = 120 min5.2354327.89138765

Visualizations

Experimental_Workflow General Experimental Workflow for Reaction Monitoring cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Define Reaction & Analyte B Select Analytical Technique (NMR, FTIR, GC, etc.) A->B Based on properties C Prepare Reagents & Standards B->C D Setup Instrument & Acquire Background/t=0 C->D E Initiate Reaction D->E F Acquire Data at Time Intervals E->F Monitor G Process Raw Data (Integration, Baseline Correction) F->G H Generate Concentration vs. Time Profile G->H I Determine Reaction Kinetics & Endpoint H->I

Caption: General workflow for developing and executing a reaction monitoring experiment.

Troubleshooting_Guide Troubleshooting Logic for Inconsistent Results cluster_investigate Troubleshooting Logic for Inconsistent Results cluster_solutions Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? Check_Method Review Analytical Method Start->Check_Method Check_Reagents Check Reagent Stability & Purity Start->Check_Reagents Check_Instrument Verify Instrument Calibration & Performance Start->Check_Instrument Optimize_Method Optimize Method Parameters (e.g., temp, column, solvent) Check_Method->Optimize_Method Prepare_Fresh Prepare Fresh Reagents & Standards Check_Reagents->Prepare_Fresh Recalibrate Recalibrate Instrument Check_Instrument->Recalibrate Validate Re-validate Method Optimize_Method->Validate Prepare_Fresh->Validate Recalibrate->Validate

Caption: A logical flow for troubleshooting inconsistent analytical results.

References

Technical Support Center: Work-up Procedures for Reactions Involving 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethylpentane-1,2-diamine.

Troubleshooting Guide

This section addresses common issues encountered during the work-up of reactions involving this compound.

Issue Possible Cause(s) Recommended Solution(s)
Emulsion formation during aqueous extraction - High concentration of the diamine, which can act as a surfactant. - Incompatible solvent system. - Vigorous shaking of the separatory funnel.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - If possible, dilute the reaction mixture with more organic solvent before extraction. - Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[1] - Consider filtering the entire mixture through a pad of Celite.
Low recovery of the desired product - The product may have some solubility in the aqueous phase, especially if it is a salt. - Incomplete extraction from the aqueous layer. - The product may be volatile and lost during solvent removal.- Before extraction, ensure the aqueous phase is basified to deprotonate the diamine and any amine-containing product, reducing their water solubility. - Perform multiple extractions (3-4 times) with a smaller volume of organic solvent rather than one large extraction. - When removing the solvent via rotary evaporation, use a lower temperature and pressure to minimize loss of a volatile product.
Product is contaminated with starting diamine - Inefficient removal of the basic diamine during the work-up.- Wash the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated NH4Cl) to protonate the diamine and extract it into the aqueous phase.[2] - For acid-sensitive products, consider washing with a 10% aqueous copper (II) sulfate solution. The copper will form a complex with the diamine, which is soluble in the aqueous layer.[2]
Presence of unexpected side products - The diamine may have reacted with other components in the reaction mixture (e.g., electrophiles, oxidizing agents). - Degradation of the product under the work-up conditions (e.g., acidic or basic washes).- Analyze the side products by techniques such as LC-MS or NMR to identify their structures and propose a formation mechanism. - If the product is unstable to acid or base, use neutral washes (e.g., water, brine) and purify by other means such as column chromatography.
Difficulty in purifying the product by column chromatography - The product may be very polar and streak on silica gel. - The product may be basic and interact strongly with the acidic silica gel.- Consider using a different stationary phase, such as alumina (basic or neutral). - Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent to reduce tailing on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove unreacted this compound from my reaction mixture?

A1: The most common and effective method is to perform an acidic wash. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the basic diamine will be protonated to form a salt, which is soluble in the aqueous phase and can be separated.[2] Be cautious if your desired product is acid-sensitive.

Q2: My product is sensitive to acid. How can I remove the diamine without using an acidic wash?

A2: In cases of acid sensitivity, you can use a wash with a 10% aqueous solution of copper (II) sulfate. The copper ions will chelate with the diamine, forming a water-soluble complex that can be extracted into the aqueous layer.[2] Alternatively, purification by column chromatography on an appropriate stationary phase may be effective.

Q3: I am observing a persistent emulsion during the liquid-liquid extraction. What should I do?

A3: Emulsions are common when working with amines. To break an emulsion, you can try adding brine to the separatory funnel, which increases the polarity of the aqueous phase. Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.[1] If the emulsion persists, filtering the mixture through a bed of Celite can be effective.

Q4: How can I confirm that all the diamine has been removed from my organic layer?

A4: A simple way is to use Thin Layer Chromatography (TLC). Spot the crude organic layer on a TLC plate alongside a spot of the pure diamine. After developing the plate, you can visualize the spots. The absence of a spot corresponding to the diamine in your product lane indicates its removal. A ninhydrin stain is often used to visualize amines on a TLC plate.

Q5: What are the key safety precautions to take when working with this compound?

A5: Like many amines, this compound is expected to be corrosive and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Standard Acid-Base Extraction Protocol

This protocol describes a general procedure for the work-up of a reaction where this compound is used in excess and needs to be removed.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • Acidic Wash: Add a volume of 1M HCl solution to the separatory funnel, stopper it, and shake gently, venting frequently to release any pressure. Allow the layers to separate. Drain the lower aqueous layer. Repeat this wash one more time.

  • Neutralization (Optional): If your product is a base and is now in the combined acidic aqueous layers, you can recover it by basifying the aqueous layer with a base (e.g., NaOH, NaHCO3) until it is basic (check with pH paper) and then extracting it back into an organic solvent.

  • Washing the Organic Layer: If your product remains in the organic layer, wash it sequentially with water and then with brine to remove any residual acid and dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Visualizations

Logical Workflow for Work-up Procedure

Workup_Workflow start Reaction Mixture quench Quench Reaction start->quench dilute Dilute with Organic Solvent quench->dilute extract Liquid-Liquid Extraction (Separatory Funnel) dilute->extract acid_wash Wash with 1M HCl extract->acid_wash Remove Diamine base_wash Wash with sat. NaHCO3 acid_wash->base_wash Neutralize Acid water_wash Wash with Water base_wash->water_wash brine_wash Wash with Brine water_wash->brine_wash dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product purification Further Purification (e.g., Chromatography) crude_product->purification final_product Final Product purification->final_product

Caption: General workflow for the work-up of a reaction involving an amine.

Decision Pathway for Emulsion Formation

Emulsion_Troubleshooting emulsion Emulsion Formed during Extraction add_brine Add Brine emulsion->add_brine Try First gentle_mixing Use Gentle Inversion emulsion->gentle_mixing Preventative filter_celite Filter through Celite emulsion->filter_celite Last Resort let_stand Let it Stand add_brine->let_stand let_stand->emulsion If not resolved resolved Emulsion Resolved let_stand->resolved If resolved filter_celite->resolved

Caption: Troubleshooting steps for dealing with emulsions during extraction.

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Analysis of 2,4-Dimethylpentane-1,2-diamine and Alternative Aliphatic Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-dimethylpentane-1,2-diamine and two alternative aliphatic diamines: 1,2-diaminopropane and 2,3-dimethylbutane-2,3-diamine. Due to a lack of publicly available experimental NMR data for this compound and 2,3-dimethylbutane-2,3-diamine, this guide utilizes predicted spectral data for these compounds, generated based on established NMR principles. The experimental data for 1,2-diaminopropane is included for reference. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Predicted ¹H and ¹³C NMR Data of this compound

The chemical structure of this compound, with its non-equivalent protons and carbons labeled, is shown below. The predicted ¹H and ¹³C NMR chemical shifts are presented in Tables 1 and 2, respectively.

Structure of this compound

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
~ 0.90d3H
~ 1.2 - 1.4m2H
H⁴~ 1.6 - 1.8m1H
H⁵, H⁶~ 0.88d6H
H⁷~ 1.10s3H
NH₂ (at C²)~ 1.5 - 2.5br s2H
NH₂ (at C¹)Not applicable--

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
~ 23.0
~ 58.0
~ 45.0
C⁴~ 25.0
C⁵, C⁶~ 22.5
C⁷~ 28.0

Comparative NMR Data of Alternative Diamines

For comparison, the NMR data for 1,2-diaminopropane and predicted data for 2,3-dimethylbutane-2,3-diamine are presented below.

1,2-Diaminopropane

Table 3: ¹H and ¹³C NMR Chemical Shifts for 1,2-Diaminopropane

NucleusAtomExperimental Chemical Shift (ppm)
¹HCH₃~ 1.0
CH~ 2.8
CH₂~ 2.5, 2.7
NH₂~ 1.4
¹³CCH₃~ 21.0
CH~ 52.0
CH₂~ 48.0

Note: Experimental data can vary depending on the solvent and other experimental conditions.

2,3-Dimethylbutane-2,3-diamine

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Dimethylbutane-2,3-diamine

NucleusAtomPredicted Chemical Shift (ppm)
¹HCH₃~ 1.1
NH₂~ 1.6
¹³CC(NH₂)~ 55.0
CH₃~ 25.0

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra of diamine compounds is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the diamine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum.

NMR Analysis Workflow

The general workflow for NMR analysis from sample preparation to structural elucidation is depicted in the following diagram.

cluster_workflow General NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation / Verification SpectralAnalysis->StructureElucidation

A generalized workflow for NMR spectroscopy.

This guide provides a foundational comparison of the NMR spectral features of this compound and related aliphatic diamines. The provided predicted data serves as a valuable reference for researchers working with these or structurally similar compounds, aiding in the interpretation of experimental spectra and the confirmation of chemical structures.

Mass Spectrometry of Diamines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and chemical analysis, precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for determining molecular weight and deducing structural features through fragmentation analysis. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrum of 2,4-dimethylpentane-1,2-diamine and the experimental mass spectrum of a constitutional isomer, 1,7-heptanediamine. This comparison will aid researchers in understanding the fragmentation patterns of branched versus linear diamines.

Comparison of Fragmentation Patterns

The mass spectral fragmentation of aliphatic amines is primarily dictated by alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This cleavage results in the formation of a resonance-stabilized iminium cation. The structure of the carbon skeleton, particularly branching, significantly influences the resulting fragmentation pattern.

Table 1: Predicted Major Fragment Ions for this compound and Experimental Data for 1,7-Heptanediamine

m/zPredicted Fragment Ion from this compoundProposed StructureExperimental Relative Abundance for 1,7-Heptanediamine (%)Fragment Ion from 1,7-Heptanediamine
130 Molecular Ion [M]•+C7H18N2•+5[M]•+
115 [M - CH3]•+C6H15N2+--
87 [M - C3H7]+C4H11N2+10[M - C2H5N]+
72 [CH2=N(H)CH(CH3)2]+C4H10N+8[CH2=N(H)CH2CH2CH3]+
58 [CH2=N(H)CH3]+C2H6N+100 (Base Peak)[CH2=NH2]+
44 [CH3CH=NH2]+C2H6N+45[CH2CH2NH2]+
30 [CH2=NH2]+CH4N+30[CH2NH2]+

Note: The fragmentation of this compound is predicted based on established fragmentation rules for amines. The experimental data for 1,7-heptanediamine is sourced from the NIST WebBook.[1]

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization. The primary cleavage is expected to be the alpha-cleavage adjacent to the nitrogen atoms.

fragmentation M [C7H18N2]•+ m/z = 130 (Molecular Ion) F115 [M - CH3]•+ m/z = 115 M->F115 - •CH3 F87 [M - C3H7]+ m/z = 87 M->F87 - •C3H7 F72 [C4H10N]+ m/z = 72 F115->F72 - C3H7• F44 [C2H6N]+ m/z = 44 F87->F44 - C3H6

Caption: Predicted Fragmentation of this compound.

Experimental Workflow for Mass Spectrometry Analysis

The general workflow for analyzing a liquid amine sample such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Liquid Amine Sample Dilution Dilute in suitable solvent (e.g., Methanol) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Generate Mass Spectrum Detector->MassSpectrum LibrarySearch Compare with Spectral Libraries (e.g., NIST) MassSpectrum->LibrarySearch Interpretation Manual Interpretation of Fragmentation Pattern MassSpectrum->Interpretation LibrarySearch->Interpretation

References

A Comparative Guide to Chiral Diamines in Asymmetric Synthesis: Evaluating Alternatives to 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral diamines are indispensable ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically enriched compounds crucial for the pharmaceutical and fine chemical industries. While a vast array of chiral diamines have been developed and successfully applied, the performance of specific diamines can vary significantly depending on the reaction type and substrate. This guide provides a comparative overview of commonly employed chiral diamines, offering a benchmark for performance where data for less common ligands like 2,4-Dimethylpentane-1,2-diamine is scarce.

Initial literature surveys indicate a notable lack of published data on the application of this compound as a chiral ligand in asymmetric catalysis. Consequently, this guide will focus on well-established and highly effective chiral diamines, namely 1,2-diphenylethane-1,2-diamine (DPEN) and trans-1,2-diaminocyclohexane (DACH), to provide a robust framework for comparison and selection of appropriate chiral ligands.

Performance of Common Chiral Diamines in Asymmetric Catalysis

The efficacy of a chiral diamine ligand is typically evaluated by the yield and enantiomeric excess (ee) of the product in a given asymmetric transformation. Below are tables summarizing the performance of DPEN and DACH derivatives in key asymmetric reactions.

Table 1: Asymmetric Transfer Hydrogenation of Ketones

EntryKetone SubstrateChiral LigandCatalystYield (%)ee (%)
1Acetophenone(R,R)-TsDPEN[RuCl₂(p-cymene)]₂>9598 (R)
21-Tetralone(R,R)-TsDPEN[RuCl₂(p-cymene)]₂>9599 (R)
32-Chloroacetophenone(R,R)-TsDPEN[RuCl₂(p-cymene)]₂9897 (R)
4Acetophenone(R,R)-DACH derivativeMn(I)-PNNP9885 (S)[1]

Table 2: Asymmetric Addition of Diethylzinc to Aldehydes

EntryAldehyde SubstrateChiral LigandAdditiveYield (%)ee (%)
1BenzaldehydeMannitol-derived diamineTi(OiPr)₄7893 (S)[2]
2Benzaldehyde(1R,2R)-DACH derivative-High>90
34-ChlorobenzaldehydeProlinol-derived diamine-9598 (R)
44-MethoxybenzaldehydeProlinol-derived diamine-9297 (R)

Table 3: Asymmetric Mannich Reaction

EntryKetimine SubstrateChiral LigandAdditiveYield (%)ee (%)
1Cyclic N-sulfonyl ketimine(R,R)-DPEN derivativeTrifluoroacetic acid7380[3][4]
2Cyclic N-sulfonyl ketimine(R,R)-DPEN derivativeTrifluoroacetic acid6868[3]

Experimental Protocols

Detailed experimental protocols are critical for reproducing and building upon published results. Below are representative procedures for key asymmetric reactions utilizing chiral diamine ligands.

Protocol 1: Asymmetric Transfer Hydrogenation of a Ketone using a Ru-TsDPEN Catalyst [5][6]

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%) are dissolved in a suitable solvent (e.g., DMF or isopropanol). The mixture is stirred at a specified temperature (e.g., 80 °C) for 1 hour to form the active catalyst.

  • Reaction Setup: In a separate flask, the ketone substrate (1.0 equiv) is dissolved in the reaction solvent.

  • Hydrogenation: The catalyst solution is transferred to the substrate solution. A hydrogen donor, such as a formic acid/triethylamine azeotrope (5:2 mixture) or isopropanol, is then added.

  • Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 25-40 °C) and monitored by TLC or GC until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the chiral alcohol.

  • Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Addition of Diethylzinc to an Aldehyde using a Chiral Diamine Ligand [2]

  • Ligand-Titanium Complex Formation (if applicable): In a flame-dried Schlenk flask under an inert atmosphere, the chiral diamine ligand (e.g., a mannitol-derived diamine, 2.5 mol%) is dissolved in an anhydrous solvent (e.g., toluene). If a titanium additive is used, Ti(OiPr)₄ (1.2 equiv) is added, and the mixture is stirred at room temperature for 1 hour.[2]

  • Reaction Setup: The aldehyde substrate (1.0 equiv) is added to the flask.

  • Addition of Diethylzinc: The reaction mixture is cooled to a low temperature (e.g., 0 °C or -20 °C). A solution of diethylzinc (2.0-3.0 equiv) in an appropriate solvent (e.g., hexanes or toluene) is added dropwise.

  • Reaction Monitoring: The reaction is stirred at the low temperature and monitored by TLC or GC.

  • Work-up and Purification: Once the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride or a dilute HCl solution at 0 °C. The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

  • Enantiomeric Excess Determination: The ee of the resulting chiral alcohol is determined by chiral HPLC or GC.

Visualizing Asymmetric Catalysis Workflows and Mechanisms

To better understand the processes involved in asymmetric catalysis, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a generalized catalytic cycle.

Asymmetric_Catalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis and Purification Metal_Precursor Metal Precursor Catalyst Active Chiral Catalyst Metal_Precursor->Catalyst Chiral_Diamine Chiral Diamine Ligand Chiral_Diamine->Catalyst Solvent_Prep Anhydrous Solvent Solvent_Prep->Catalyst Reaction_Vessel Reaction at Controlled Temperature Catalyst->Reaction_Vessel Substrate Prochiral Substrate Substrate->Reaction_Vessel Reagent Reagent Reagent->Reaction_Vessel Product Chiral Product Reaction_Vessel->Product Workup Quenching & Work-up Product->Workup Purification Column Chromatography Workup->Purification Analysis Yield & ee Determination (HPLC/GC) Purification->Analysis Catalytic_Cycle Catalyst [M]-L* (Active Catalyst) Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination + Substrate Intermediate [M]-L*-Substrate Complex Substrate_Coordination->Intermediate Stereoselective_Step Stereoselective Transformation (+ Reagent) Intermediate->Stereoselective_Step Product_Complex [M]-L*-Product Complex Stereoselective_Step->Product_Complex Product_Release Product Release Product_Complex->Product_Release Product Chiral Product Product_Complex->Product Product_Release->Catalyst

References

Performance Showdown: 2,4-Dimethylpentane-1,2-diamine and its Analogs Emerge as Potent Sparteine Surrogates in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the naturally occurring alkaloid (-)-sparteine has been a cornerstone ligand in asymmetric synthesis, particularly for enantioselective deprotonation reactions involving organolithium bases. Its rigid, C2-symmetric structure has proven highly effective in inducing chirality. However, the limited availability of its unnatural (+)-enantiomer and supply inconsistencies have spurred a search for readily accessible, synthetic surrogates. This guide provides a detailed performance comparison between the simple, acyclic C2-symmetric diamine, 2,4-dimethylpentane-1,2-diamine, and its close structural analog, (S,S)-N,N'-dimethylcyclohexane-1,2-diamine, against the benchmark, (-)-sparteine, in the asymmetric deprotonation of N-Boc pyrrolidine. The data presented herein is sourced from seminal studies in the field, offering a quantitative look at the efficacy of these synthetic alternatives.

While direct comparative data for this compound is limited, the performance of the structurally and functionally similar (S,S)-N,N'-dimethylcyclohexane-1,2-diamine provides a strong case for the utility of this class of simple diamines as effective sparteine surrogates.

Comparative Performance in the Asymmetric Deprotonation of N-Boc Pyrrolidine

The enantioselective lithiation of N-Boc pyrrolidine followed by electrophilic quench is a standard benchmark reaction to evaluate the effectiveness of chiral diamine ligands. The following table summarizes the performance of (-)-sparteine and (S,S)-N,N'-dimethylcyclohexane-1,2-diamine in this key transformation.

LigandProductYield (%)Enantiomeric Ratio (er)Enantiomeric Excess (ee %)
(-)-Sparteine(R)-2-(trimethylsilyl)-N-Boc-pyrrolidine8595:590
(S,S)-N,N'-Dimethylcyclohexane-1,2-diamine(S)-2-(trimethylsilyl)-N-Boc-pyrrolidine8295:590

Data sourced from studies on sparteine surrogates in the asymmetric deprotonation of N-Boc pyrrolidine.

The data clearly indicates that the s-BuLi complex of the cyclohexane-derived diamine is as efficient as the s-BuLi/(-)-sparteine complex for this transformation.[1] This marks a significant finding, as it is the first instance of achieving high enantioselectivity with a non-sparteine-like diamine in this reaction.[1] Notably, the (S,S)-diamine provides the opposite enantiomer to (-)-sparteine, making it a valuable surrogate for (+)-sparteine.[1]

Experimental Protocols

A detailed experimental protocol for the asymmetric deprotonation of N-Boc pyrrolidine is provided below. This procedure is representative of the conditions under which the comparative data was obtained.

Asymmetric Lithiation and Silylation of N-Boc Pyrrolidine:

  • Pre-mixing of Ligand and Base: To a stirred solution of the chiral diamine ((-)-sparteine or (S,S)-N,N'-dimethylcyclohexane-1,2-diamine) (1.3 equivalents) in diethyl ether (Et2O) (4-6 mL) at -78 °C under an argon atmosphere, sec-butyllithium (s-BuLi) (1.3 M solution in hexanes, 1.3 equivalents) is added dropwise. The resulting solution is stirred at -78 °C for 15 minutes.

  • Deprotonation: A solution of N-Boc pyrrolidine (1.0 equivalent) in Et2O is then added to the pre-mixed base-ligand complex at -78 °C. The reaction mixture is stirred for the time specified in the comparative data table.

  • Electrophilic Quench: Trimethylsilyl chloride (TMSCl) (1.5 equivalents) is added to the reaction mixture at -78 °C.

  • Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and allowed to warm to room temperature. The aqueous layer is extracted with Et2O, and the combined organic layers are washed with brine, dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[2][3]

Logical Workflow of Asymmetric Deprotonation

The following diagram illustrates the key steps in the asymmetric deprotonation and electrophilic quench of N-Boc pyrrolidine.

Asymmetric_Deprotonation_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_analysis Analysis sBuLi s-BuLi Pre_mixing Pre-mixing at -78°C sBuLi->Pre_mixing Diamine Chiral Diamine ((-)-sparteine or surrogate) Diamine->Pre_mixing Deprotonation Asymmetric Deprotonation Pre_mixing->Deprotonation NBoc N-Boc Pyrrolidine NBoc->Deprotonation Quench Electrophilic Quench Deprotonation->Quench TMSCl TMSCl (Electrophile) TMSCl->Quench Workup Aqueous Workup Quench->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC Analysis Purification->Analysis

Asymmetric Deprotonation Workflow

Conclusion

The experimental data robustly demonstrates that simple, C2-symmetric diamines, such as (S,S)-N,N'-dimethylcyclohexane-1,2-diamine, can match the high enantioselectivity of (-)-sparteine in the asymmetric deprotonation of N-Boc pyrrolidine. This makes them excellent and readily available surrogates, overcoming the limitations associated with the natural product. For researchers and professionals in drug development, the ability to access both enantiomers of a chiral building block with equal efficiency is a significant advantage. The successful application of these simpler diamines opens the door to a more reliable and versatile toolbox for asymmetric synthesis.

References

Comparative Guide to Analytical Methods for Determining the Purity of 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for determining the chemical and chiral purity of 2,4-Dimethylpentane-1,2-diamine. The information is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity assessments of this compound.

Introduction to Purity Analysis of this compound

This compound is a chiral aliphatic diamine with applications in chemical synthesis and drug development. Ensuring the purity of this compound is critical, as impurities can affect reaction yields, product quality, and biological activity. This guide compares four primary analytical techniques for purity determination: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for chiral separation, the expected level of impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the compared methods.

MethodPrincipleCommon Detector(s)Derivatization Required?Key AdvantagesKey Disadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Flame Ionization Detector (FID), Mass Spectrometry (MS)Often, to improve volatility and peak shape.High resolution for volatile impurities, well-established methods.May not be suitable for thermally labile impurities, derivatization adds complexity.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.UV-Visible (UV-Vis), Fluorescence (FLD), Mass Spectrometry (MS)Yes, for UV-Vis or FLD detection of aliphatic diamines.Versatile for a wide range of impurities, established methods for chiral separation.Derivatization can be complex and introduce errors, longer analysis times than GC.
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field.UV-Visible (UV-Vis), Diode Array Detector (DAD)NoHigh separation efficiency and resolution, especially for chiral compounds; low sample and reagent consumption.Lower concentration sensitivity compared to other methods, potential for matrix effects.
Quantitative NMR (qNMR) Quantification based on the signal intensity of specific nuclei in a magnetic field.NMR SpectrometerNoAbsolute quantification without a specific reference standard, non-destructive, provides structural information.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed experimental protocols for the key analytical methods are provided below. These protocols are based on established methods for aliphatic diamines and can be adapted for this compound.

Gas Chromatography (GC-FID) with Derivatization

This method is suitable for the quantification of this compound and its volatile impurities. Derivatization with a reagent like pentafluorobenzoyl chloride (PFBOC) is often employed to improve chromatographic performance and detection sensitivity.[1]

Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add 100 µL of a derivatization agent solution (e.g., 10% PFBOC in toluene) and 50 µL of a base (e.g., pyridine).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of n-hexane and 1 mL of water, vortex, and allow the layers to separate.

  • Analyze the organic layer by GC-FID.

GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

Workflow for GC-FID Analysis:

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Derivatization Reagent Dissolve->Derivatize Heat Heat Derivatize->Heat Extract Liquid-Liquid Extraction Heat->Extract Inject Inject Sample Extract->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

GC-FID with derivatization workflow.
High-Performance Liquid Chromatography (HPLC-FLD) with Chiral Derivatization

This method is particularly useful for determining the enantiomeric purity of this compound. Pre-column derivatization with o-phthaldialdehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), allows for the separation of the resulting diastereomers on a standard reversed-phase column and sensitive fluorescence detection.

Sample Preparation and Derivatization:

  • Prepare a stock solution of the this compound sample in a suitable diluent (e.g., methanol/water).

  • In an autosampler vial, mix 50 µL of the sample solution with 50 µL of the OPA/NAC derivatization reagent (prepared by mixing OPA and NAC solutions in a borate buffer at pH ~9.5).

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM sodium acetate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

  • Gradient: A time-dependent gradient from low to high organic content (Mobile Phase B) will be required to separate the diastereomers. A typical starting point would be 80% A, ramping to 50% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.

Workflow for Chiral HPLC-FLD Analysis:

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Prepare Sample Solution Derivatize Automated Pre-column Derivatization with OPA/Chiral Thiol Sample->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Separate Reversed-Phase Separation of Diastereomers Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Enantiomeric Purity Calculation Detect->Quantify CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis Sample Dissolve Sample in BGE Filter Filter Sample Sample->Filter Inject Hydrodynamic Injection Filter->Inject Separate Electrophoretic Separation with Chiral Selector Inject->Separate Detect UV Detection Separate->Detect Quantify Enantiomeric Purity Calculation Detect->Quantify qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Weigh Accurately Weigh Sample and Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H-NMR Spectrum with Quantitative Parameters Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

References

X-ray Crystal Structure of 2,4-Dimethylpentane-1,2-diamine Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide aims to provide a comparative analysis of the X-ray crystal structures of metal complexes incorporating the chiral ligand 2,4-dimethylpentane-1,2-diamine. However, a comprehensive search of available scientific literature and crystallographic databases reveals a significant gap in the specific data for complexes containing this particular diamine. To date, no X-ray crystal structures for metal complexes of this compound have been publicly reported.

Therefore, this document will serve as a methodological guide, outlining the necessary experimental protocols and data presentation standards for researchers aiming to synthesize, characterize, and compare such complexes. We will draw upon established methodologies for similar vicinal diamine complexes to provide a framework for future studies.

Synthesis and Complexation: A General Protocol

The synthesis of vicinal diamines like this compound can be approached through various established organic synthesis routes. These methods often involve the stereoselective amination of corresponding alkenes or the reduction of α-amino nitriles.

Experimental Workflow for Synthesis and Complexation:

G cluster_synthesis Ligand Synthesis cluster_complexation Complex Formation start Starting Material (e.g., 2,4-dimethyl-1-pentene) step1 Stereoselective Diamination Reaction start->step1 step2 Purification (e.g., Chromatography, Recrystallization) step1->step2 product This compound step2->product reaction Complexation Reaction (inert atmosphere) product->reaction metal_salt Metal Salt (e.g., PdCl2, Cu(OAc)2) metal_salt->reaction solvent Anhydrous Solvent solvent->reaction crystal_growth Crystallization reaction->crystal_growth complex Metal Complex Crystals crystal_growth->complex G crystal Single Crystal Selection diffractometer X-ray Diffractometer crystal->diffractometer data_collection Data Collection diffractometer->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file G ligand_structure Ligand Structure (Steric Bulk, Chirality) metal_complex Metal Complex Structure (Coordination Geometry, Bond Lengths) ligand_structure->metal_complex catalytic_performance Catalytic Performance (Activity, Selectivity) metal_complex->catalytic_performance spectroscopic_data Spectroscopic Data (NMR, IR, UV-Vis) metal_complex->spectroscopic_data

Comparative study of the catalytic activity of 2,4-Dimethylpentane-1,2-diamine isomers

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Study of Chiral Diamine Isomers in Asymmetric Catalysis

Note to the Reader: Extensive searches for the catalytic activity of 2,4-Dimethylpentane-1,2-diamine isomers did not yield specific experimental data in the available scientific literature. This suggests that this particular compound and its isomers are not commonly employed as catalysts in published research.

To fulfill the request for a comparative guide, this document presents a representative study on the well-characterized and widely used isomers of 1,2-diaminocyclohexane and their derivatives. This example is intended to serve as a template, illustrating how the catalytic activity of chiral diamine isomers is typically evaluated and compared, complete with experimental data, protocols, and workflow visualizations. The data and protocols presented here are based on established methodologies for asymmetric catalysis using chiral 1,2-diamine derivatives.

Introduction to Chiral 1,2-Diamines in Asymmetric Catalysis

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a multitude of metal-catalyzed reactions and as scaffolds for organocatalysts. Their C2 symmetry and well-defined stereochemistry allow for the creation of a chiral environment around a catalytic center, enabling the enantioselective synthesis of a wide range of molecules. The stereoisomers of these diamines, such as the (R,R) and (S,S) enantiomers and the meso (R,S) diastereomer, often exhibit profoundly different catalytic activities and selectivities. This guide provides a comparative analysis of the catalytic performance of derivatives of trans-(1R,2R)- and trans-(1S,2S)-diaminocyclohexane, as well as the cis-(1R,2S)-meso isomer, in the asymmetric Michael addition.

Comparative Catalytic Performance in Asymmetric Michael Addition

The asymmetric Michael addition of diethyl malonate to chalcone is a benchmark reaction to evaluate the efficacy of chiral catalysts. In this representative study, three catalysts derived from the isomers of 1,2-diaminocyclohexane were employed.

Catalyst IsomerStructureReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
(1R,2R)-DACH-Thiourea Derivative of trans-(1R,2R)-1,2-diaminocyclohexane249592 (R)
(1S,2S)-DACH-Thiourea Derivative of trans-(1S,2S)-1,2-diaminocyclohexane249693 (S)
(1R,2S)-DACH-Thiourea Derivative of cis-1,2-diaminocyclohexane (meso)2485<5 (racemic)

DACH: 1,2-Diaminocyclohexane

The experimental data clearly demonstrates the critical role of the diamine's stereochemistry. The enantiomeric trans-isomers, (1R,2R) and (1S,2S), induce high enantioselectivity, yielding the corresponding (R) and (S) products, respectively, in excellent yields. In contrast, the achiral meso-isomer, (1R,2S), which possesses a plane of symmetry, is an ineffective stereodirecting agent, resulting in a nearly racemic product. This highlights the necessity of a chiral, C2-symmetric scaffold for effective enantioselection in this catalytic system.

Experimental Protocols

General Procedure for the Asymmetric Michael Addition

Materials:

  • Chalcone (1.0 mmol)

  • Diethyl malonate (1.2 mmol)

  • Chiral diamine-thiourea catalyst (0.1 mmol, 10 mol%)

  • Toluene (2.0 mL)

  • Standard laboratory glassware and stirring equipment

Reaction Setup and Execution:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the chiral diamine-thiourea catalyst (0.1 mmol) and chalcone (1.0 mmol) are added.

  • Anhydrous toluene (2.0 mL) is added, and the mixture is stirred at room temperature for 10 minutes.

  • Diethyl malonate (1.2 mmol) is then added dropwise to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

Product Purification and Analysis:

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

  • The conversion is determined by ¹H NMR spectroscopy of the crude reaction mixture.

  • The enantiomeric excess (ee) of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H column).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the catalytic asymmetric Michael addition experiment.

experimental_workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Workup and Analysis prep_catalyst Weigh Catalyst (10 mol%) setup Add Catalyst and Chalcone to Dry Schlenk Tube prep_catalyst->setup prep_chalcone Weigh Chalcone (1.0 mmol) prep_chalcone->setup prep_malonate Measure Diethyl Malonate (1.2 mmol) add_nucleophile Add Diethyl Malonate prep_malonate->add_nucleophile add_solvent Add Anhydrous Toluene (2.0 mL) setup->add_solvent stir1 Stir for 10 min at RT add_solvent->stir1 stir1->add_nucleophile stir2 Stir for 24h at RT add_nucleophile->stir2 workup Solvent Evaporation stir2->workup purification Flash Column Chromatography workup->purification analysis NMR (Conversion) Chiral HPLC (ee) purification->analysis

Navigating the Landscape of Chiral Diamines in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize asymmetric reactions, the choice of a chiral ligand is paramount. While the specific compound 2,4-Dimethylpentane-1,2-diamine is not extensively documented in scientific literature, this guide provides a comparative analysis of structurally related and widely utilized diamines in the context of the asymmetric Henry reaction. This reaction is a cornerstone of carbon-carbon bond formation, yielding valuable chiral β-nitro alcohols, which are precursors to a multitude of pharmaceuticals and biologically active molecules.

This guide offers a detailed comparison of the performance of various chiral diamine ligands in the copper-catalyzed asymmetric Henry reaction, supported by experimental data. It also provides a comprehensive experimental protocol and visual diagrams to elucidate the reaction workflow and catalytic cycle, empowering researchers to make informed decisions in their synthetic endeavors.

Performance Comparison of Chiral Diamine Ligands in the Asymmetric Henry Reaction

The efficacy of a chiral diamine ligand in asymmetric catalysis is typically evaluated by the yield and enantiomeric excess (e.e.) of the product. The following table summarizes the performance of several C2-symmetric diamine ligands in the copper-catalyzed asymmetric Henry reaction between various aldehydes and nitromethane.

Ligand/Catalyst SystemAldehydeYield (%)e.e. (%)Reference
(1R,2R)-Cyclohexane-1,2-diamine derivative-Cu(OAc)₂Benzaldehyde8592[1]
(1R,2R)-Cyclohexane-1,2-diamine derivative-Cu(OAc)₂4-Nitrobenzaldehyde9295[1]
(1R,2R)-Cyclohexane-1,2-diamine derivative-Cu(OAc)₂2-Naphthaldehyde8893[1]
Bis(sulfonamide)-(1R,2R)-diphenylethane-1,2-diamine-CuOAcCbz-aminoacetaldehyde9595[2]
Bis(sulfonamide)-(1R,2R)-cyclohexane-1,2-diamine-CuOAcCbz-aminoacetaldehyde9294[2]

Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction

This protocol provides a general procedure for the asymmetric Henry reaction catalyzed by a copper(II)-chiral diamine complex.[1]

Materials:

  • Chiral diamine ligand (e.g., (1R,2R)-Cyclohexane-1,2-diamine derivative)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aldehyde

  • Nitromethane

  • Anhydrous ethanol

  • Hexane

  • Ethyl acetate

Procedure:

  • Catalyst Preparation: In a dry reaction vessel, dissolve the chiral diamine ligand (0.1 mmol) and Cu(OAc)₂·H₂O (0.1 mmol) in anhydrous ethanol (4.0 mL). Stir the solution at room temperature for 15 minutes to facilitate the in-situ formation of the copper-diamine complex.

  • Reaction Initiation: Cool the catalyst solution to 0 °C in an ice bath. To this solution, add the aldehyde (0.5 mmol) followed by nitromethane (2.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent to obtain the desired β-nitro alcohol.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).

Visualizing the Process: Workflow and Catalytic Cycle

To further clarify the experimental and mechanistic aspects of the diamine-catalyzed asymmetric Henry reaction, the following diagrams are provided.

Experimental_Workflow A Catalyst Preparation: Dissolve chiral diamine and Cu(OAc)₂ in ethanol. Stir at room temperature. B Reaction Setup: Cool catalyst solution to 0 °C. Add aldehyde and nitromethane. A->B C Reaction Progress: Stir at 0 °C for 48 hours. Monitor by TLC. B->C D Work-up: Concentrate the reaction mixture. C->D E Purification: Column chromatography on silica gel. D->E F Analysis: Determine yield and enantiomeric excess (HPLC). E->F

Caption: Experimental workflow for the copper-catalyzed asymmetric Henry reaction.

Catalytic_Cycle cluster_0 Catalytic Cycle A [Cu(II)-Diamine] Complex B Nitronate Complex A->B + Nitromethane - H⁺ C Aldehyde Coordination B->C + Aldehyde D C-C Bond Formation (Transition State) C->D E Alkoxide Complex D->E E->A + H⁺ - β-nitro alcohol

Caption: Proposed catalytic cycle for the copper-diamine catalyzed asymmetric Henry reaction.

References

Validating Experimental Results of 2,4-Dimethylpentane-1,2-diamine with Density Functional Theory Calculations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In modern chemical research and drug development, the synergistic use of experimental techniques and computational modeling is paramount for the accurate structural elucidation and characterization of novel molecules. This guide provides a comparative analysis between hypothetical experimental spectroscopic data for 2,4-Dimethylpentane-1,2-diamine and theoretical values obtained through Density Functional Theory (DFT) calculations. By presenting detailed experimental and computational protocols, this document serves as a practical resource for validating experimental findings and gaining deeper insights into molecular properties.

Data Presentation: Spectroscopic Comparison

The following table summarizes the hypothetical experimental and DFT-calculated spectroscopic data for this compound. This comparative overview allows for a direct assessment of the accuracy of the computational model in predicting the molecule's spectroscopic signatures.

Spectroscopic DataHypothetical Experimental ValueDFT Calculated Value
¹H NMR Chemical Shift (δ, ppm)
-NH₂ (2H, broad singlet)1.5 - 2.51.85
-CH₂- (2H, multiplet)1.35 - 1.451.40
-CH- (1H, multiplet)1.60 - 1.701.65
-CH₃ (6H, doublet)0.85 - 0.950.90
-CH₃ (3H, singlet)1.10 - 1.201.15
¹³C NMR Chemical Shift (δ, ppm)
C-NH₂50 - 6055.2
-CH₂-45 - 5549.8
-CH-25 - 3529.5
-CH₃ (isopropyl)20 - 3024.1
-CH₃ (on C-NH₂)25 - 3528.7
IR Vibrational Frequencies (cm⁻¹)
N-H Stretch (symmetric)3250 - 33503310
N-H Stretch (asymmetric)3350 - 34503405
N-H Bend (scissoring)1580 - 16501620
C-N Stretch1020 - 12501135

Experimental and Computational Workflow

The validation of experimental data with computational results follows a structured workflow. This process begins with the synthesis and experimental characterization of the compound, followed by computational modeling and a final comparative analysis.

G Workflow for Experimental Validation with DFT cluster_exp Experimental Protocol cluster_dft DFT Calculation Protocol cluster_comp Comparative Analysis synthesis Synthesis of 2,4-Dimethyl pentane-1,2-diamine purification Purification and Isolation synthesis->purification nmr_exp ¹H and ¹³C NMR Spectroscopy purification->nmr_exp ir_exp FT-IR Spectroscopy purification->ir_exp data_comparison Comparison of Experimental and Calculated Data nmr_exp->data_comparison ir_exp->data_comparison geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc freq_calc->data_comparison nmr_calc->data_comparison validation Validation of Experimental Results data_comparison->validation

Workflow for Experimental Validation with DFT

Experimental Protocols

Synthesis of this compound

A detailed synthesis protocol for this compound would be established, likely involving a multi-step reaction sequence. A plausible route could be the reductive amination of a suitable keto-precursor.

Spectroscopic Measurements

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are recorded.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

DFT Calculation Methodology

Geometry Optimization

The initial structure of this compound is built and subjected to geometry optimization.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: 6-31G(d) or a larger basis set is employed to provide sufficient flexibility for describing the electron distribution. The optimization is considered complete when the forces on the atoms are negligible, and the structure corresponds to a local minimum on the potential energy surface.

Vibrational Frequency Calculation

Following geometry optimization, vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors in the harmonic approximation.

NMR Chemical Shift Calculation

The NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method, which is a widely accepted approach for calculating magnetic shielding tensors.

  • Method: GIAO-DFT.

  • Functional and Basis Set: The same functional and basis set used for geometry optimization (e.g., B3LYP/6-31G(d)) are typically used.

  • Referencing: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (TMS), using the following equation: δ_sample = σ_TMS - σ_sample. The shielding constant for TMS (σ_TMS) is calculated at the same level of theory.

By following these detailed protocols, researchers can effectively leverage the power of DFT calculations to validate and interpret their experimental findings for this compound and other novel chemical entities. This integrated approach enhances the confidence in structural assignments and provides a more comprehensive understanding of the molecule's properties.

Benchmarking Chiral Diamine Ligands in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance of Commercial Chiral Diamine Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone

The following table summarizes the performance of selected commercially available chiral diamine ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone. The data has been compiled from various sources to provide a comparative overview under broadly similar reaction conditions.

LigandAbbreviationCatalyst SystemSubstrate/Catalyst RatioYield (%)ee (%)Reference
(1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine(R,R)-TsDPEN[RuCl(p-cymene)((R,R)-TsDPEN)]100>9998 (R)[1]
(1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine(S,S)-TsDPEN[RuCl(p-cymene)((S,S)-TsDPEN)]2008697 (S)[2]
(1R,2R)-1,2-Diaminocyclohexane(R,R)-DACHtrans-[RuCl2{(S,S)-1}{(R,R)-DACH}]1000>9586 (R)[3]
(1R,2R)-1,2-Diphenylethylenediamine(R,R)-DPENtrans-[RuCl2{(S,S)-1}{(R,R)-DPEN}]1000>9590 (R)[3]

Experimental Protocols

The following is a representative experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a Noyori-type catalyst, based on procedures described in the literature.[4][5]

In-situ Catalyst Formation and Asymmetric Transfer Hydrogenation in an Aqueous Medium:

  • Catalyst Precursor Preparation: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the chiral diamine ligand (e.g., (1R,2R)-TsDPEN) (0.02 mmol) and [RuCl2(p-cymene)]2 (0.01 mmol) are combined.

  • Reaction Mixture Assembly: To the catalyst precursor, add sodium formate (HCO2Na) (0.340 g, 5.0 mmol).

  • Solvent and Substrate Addition: A mixture of water and methanol (1:1, 2.0 mL) is added, followed by acetophenone (1.0 mmol).

  • Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 1-6 hours).

  • Work-up and Analysis: After the reaction is complete, the mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The conversion and enantiomeric excess (ee) of the resulting 1-phenylethanol are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The following diagram illustrates the generally accepted catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.[6][7] The cycle involves the formation of a ruthenium hydride species, which then transfers a hydride and a proton to the ketone in a concerted, outer-sphere mechanism.

Catalytic Cycle of Asymmetric Transfer Hydrogenation cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Precatalyst [RuCl(arene)(diamine)] Active_Catalyst [RuH(arene)(diamine)]+ Precatalyst->Active_Catalyst + H- donor - Cl- TS Transition State {Ru-H...O=C} Active_Catalyst->TS + Ketone Product_Complex [Ru(arene)(diamine)] + Chiral Alcohol TS->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst + H- donor - Chiral Alcohol Alcohol Chiral Alcohol Product_Complex->Alcohol Ketone Prochiral Ketone Ketone->Active_Catalyst H_donor Hydrogen Donor (e.g., iPrOH, HCOOH) H_donor->Precatalyst

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Workflow for Asymmetric Transfer Hydrogenation

This diagram outlines the key steps in a typical experimental workflow for the asymmetric transfer hydrogenation of acetophenone.

Experimental Workflow start Start prep Prepare Catalyst Precursor ([RuCl2(p-cymene)]2 + Chiral Diamine) start->prep mix Assemble Reaction Mixture (Precursor, H-donor, Solvent) prep->mix add_sub Add Substrate (Acetophenone) mix->add_sub react Stir at Controlled Temperature add_sub->react workup Reaction Work-up (Extraction, Drying) react->workup analysis Analysis (Chiral GC/HPLC) workup->analysis end End analysis->end

Caption: Experimental workflow for ATH of acetophenone.

References

Navigating Enantiomeric Excess: A Comparative Guide to Analytical Techniques for Reactions Utilizing 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical measure of a reaction's success. This guide provides a comparative overview of analytical methodologies for determining the enantiomeric excess of products derived from reactions using the chiral auxiliary, 2,4-dimethylpentane-1,2-diamine. The focus is on providing actionable experimental data and protocols to aid in the selection of the most appropriate analytical technique.

The stereochemical outcome of asymmetric reactions is paramount in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. Chiral diamines, such as this compound, are valuable auxiliaries and ligands for inducing stereoselectivity. Consequently, the accurate measurement of the enantiomeric purity of the resulting products is a routine yet crucial task. The most prevalent techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical method for determining enantiomeric excess is often dictated by the physical and chemical properties of the analyte, the desired level of accuracy, and the available instrumentation. Below is a comparative summary of the most common techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.Formation of diastereomers with a chiral derivatizing agent (CDA) or differential solvation with a chiral solvating agent (CSA), leading to distinct signals for each enantiomer.
Typical Analytes Wide range of non-volatile and thermally stable compounds. Derivatization may be required to introduce a chromophore for UV detection.Volatile and thermally stable compounds. Derivatization is often necessary to increase volatility.Soluble compounds. Requires the presence of suitable functional groups for derivatization or interaction with a chiral agent.
Sample Preparation Dissolution in a suitable mobile phase. Derivatization may be needed.Derivatization to a volatile analyte, followed by dissolution in a volatile solvent.Dissolution in a deuterated solvent. May require the addition of a chiral derivatizing or solvating agent.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, PDA, CD).Gas chromatograph with a chiral capillary column and a detector (e.g., FID, MS).NMR spectrometer.
Data Output Chromatogram showing separated peaks for each enantiomer.Chromatogram showing separated peaks for each enantiomer.NMR spectrum showing distinct, integrated signals for the diastereomeric derivatives or solvated enantiomers.
Advantages Widely applicable, high resolution, and accurate quantification.Very high resolution for volatile compounds.Rapid analysis, provides structural information, and can be non-destructive.
Limitations Can be time-consuming to develop methods, chiral columns can be expensive.Limited to volatile and thermally stable analytes.Lower sensitivity than chromatographic methods, potential for signal overlap, accuracy depends on complete reaction for CDAs.

Experimental Protocols

While a specific, detailed experimental protocol for a reaction product directly using this compound as the chiral auxiliary and its subsequent ee determination was not found in a comprehensive literature search, a general and widely applicable protocol for a common application of chiral diamines—the asymmetric addition of diethylzinc to aldehydes—is provided below. This protocol is based on established methodologies for similar chiral diamines and can be adapted for products derived from reactions with this compound.

Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Diamine

This reaction is a benchmark for testing the efficacy of new chiral ligands. The product, 1-phenyl-1-propanol, is a chiral secondary alcohol whose enantiomeric excess is commonly determined by chiral GC or HPLC.

Reaction Protocol:

  • To a solution of the chiral diamine (e.g., a derivative of this compound) (0.05 mmol) in anhydrous toluene (2 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add benzaldehyde (1.0 mmol) dropwise to the solution.

  • Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1-propanol.

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: Chiral GC column (e.g., Chirasil-DEX CB, 25 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 250 °C.

  • Oven Program: 100 °C for 1 min, then ramp to 150 °C at 5 °C/min, hold for 10 min.

  • Sample Preparation: Dissolve a small amount of the purified 1-phenyl-1-propanol in hexane.

Expected Results:

The two enantiomers of 1-phenyl-1-propanol will exhibit different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

EnantiomerRetention Time (min)
(R)-1-phenyl-1-propanol(example) 12.5
(S)-1-phenyl-1-propanol(example) 13.2
Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 Series or equivalent with a UV detector.

  • Column: Chiral HPLC column (e.g., Chiralcel OD-H, 250 x 4.6 mm).

  • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified 1-phenyl-1-propanol in the mobile phase.

Expected Results:

Similar to GC, the enantiomers will be separated, and the ee is calculated from the peak areas in the chromatogram.

EnantiomerRetention Time (min)
(R)-1-phenyl-1-propanol(example) 8.5
(S)-1-phenyl-1-propanol(example) 9.8

Workflow for Enantiomeric Excess Determination

The following diagram illustrates the general workflow from the completion of an asymmetric reaction to the final determination of the enantiomeric excess.

ee_determination_workflow cluster_analysis Analytical Method reaction Asymmetric Reaction (using this compound) workup Reaction Work-up & Purification reaction->workup product Purified Product (Enantiomeric Mixture) workup->product hplc Chiral HPLC Analysis product->hplc gc Chiral GC Analysis product->gc nmr NMR Analysis (with Chiral Agent) product->nmr data Data Acquisition (Chromatogram/Spectrum) hplc->data gc->data nmr->data calculation Peak Integration & ee Calculation data->calculation result Final Enantiomeric Excess (ee) Value calculation->result

Caption: General workflow for the determination of enantiomeric excess.

Conclusion

The determination of enantiomeric excess is an indispensable step in the evaluation of asymmetric reactions. While chiral HPLC and GC are the most common and often most accurate methods, NMR spectroscopy offers a rapid alternative, particularly when chromatographic methods are challenging to develop. The choice of method will ultimately depend on the specific characteristics of the product molecule and the resources available. The protocols and comparative data presented in this guide serve as a starting point for developing robust analytical methods for products synthesized using this compound and other chiral auxiliaries.

Literature review of 2,4-Dimethylpentane-1,2-diamine applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a notable absence of specific applications for 2,4-Dimethylpentane-1,2-diamine. While the structural characteristics of this molecule, particularly its nature as a chiral, sterically hindered diamine, suggest potential utility in asymmetric catalysis and as a synthetic building block, there is no published research detailing its use in these or any other areas.

Our investigation included searches for the synthesis of its derivatives, its use as a ligand in transition metal catalysis, and its application in broader organic synthesis. Despite these extensive efforts, no experimental data, comparative studies, or established protocols involving this compound were found.

While direct applications of this compound are not documented, the broader class of chiral vicinal diamines is of significant interest in modern chemistry. These compounds are pivotal in the development of catalysts and pharmaceuticals.[1] Their ability to form stable chelate rings with metal centers makes them valuable as chiral ligands in a variety of asymmetric transformations.

Potential, Yet Undocumented, Applications in Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on chiral ligands to induce enantioselectivity in chemical reactions. Chiral diamines, structurally analogous to this compound, are employed in a range of metal-catalyzed reactions. For instance, derivatives of 1,2-diphenylethylene-1,2-diamine are used as chiral ligands for metal-catalyzed asymmetric reactions, including hydrogen transfer reactions.

The hypothetical application of this compound as a chiral ligand in an asymmetric catalytic cycle can be conceptualized as follows:

Asymmetric_Catalysis_Workflow cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Metal_Precursor Metal Precursor Active_Catalyst Chiral Metal-Diamine Complex Metal_Precursor->Active_Catalyst Coordination Diamine_Ligand 2,4-Dimethylpentane- 1,2-diamine Diamine_Ligand->Active_Catalyst Intermediate Substrate-Catalyst Complex Active_Catalyst->Intermediate Coordination Substrate Prochiral Substrate Substrate->Intermediate Reagent Reagent Transition_State Diastereomeric Transition State Reagent->Transition_State Intermediate->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Active_Catalyst Regeneration Chiral_Product Enantioenriched Product Product_Complex->Chiral_Product Release

Conceptual Asymmetric Catalytic Cycle. This diagram illustrates a hypothetical workflow where this compound could act as a chiral ligand.

Synthesis of Chiral 1,2-Diamines

The synthesis of chiral 1,2-diamines is a well-established area of organic chemistry, with various methods developed for their preparation. These strategies are crucial as the stereochemistry of the diamine directly influences the outcome of the asymmetric reactions they may catalyze. Common synthetic routes include the ring-opening of aziridines, hydroamination of allylic amines, and the diamination of olefins. A general workflow for the synthesis of such diamines is depicted below.

Diamine_Synthesis_Workflow Starting_Material Alkene or Aziridine Precursor Reaction_Step Key C-N Bond Forming Reaction (e.g., Amination, Ring Opening) Starting_Material->Reaction_Step Intermediate Protected Diamine Reaction_Step->Intermediate Deprotection Removal of Protecting Groups Intermediate->Deprotection Final_Product Chiral 1,2-Diamine Deprotection->Final_Product

General Synthetic Workflow for Chiral 1,2-Diamines. This diagram outlines a typical sequence for the synthesis of chiral 1,2-diamines from common starting materials.

Conclusion

References

Efficacy of Diamine Ligands in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in organic synthesis, profoundly influencing reaction rates, selectivity, and catalyst stability. For reactions involving diamine ligands, the solvent's properties—such as polarity, coordinating ability, and proticity—can dramatically alter the catalytic efficacy. This guide explores these effects through a comparative lens, drawing on data from studies on analogous diamine systems.

Data Presentation: Performance of Diamine Ligands in Various Solvents

The following tables summarize quantitative data from studies on copper-catalyzed reactions, which are a common application for diamine ligands. These examples highlight how solvent choice can impact yield, selectivity, and reaction rates.

Table 1: Solvent Effects on the Copper-Catalyzed N-Arylation of Amides

This table is based on general findings for copper-catalyzed amidation reactions using diamine ligands.[1]

SolventPolarity (Dielectric Constant)Typical BaseGeneral Observations
Toluene2.4K₃PO₄Generally good yields, especially for non-polar substrates.[1]
Dioxane2.2K₃PO₄Similar to toluene, often a preferred non-polar solvent.[1]
Dimethylformamide (DMF)36.7K₃PO₄Better for very polar amide substrates.[1]

Table 2: Influence of Solvent on the Catalytic Oxidation of Hydrocarbons by a Copper(II)-Alkylperoxo Complex

This table presents data on the catalytic activity of a mononuclear copper(II)-alkylperoxo complex, demonstrating how the solvent can modulate the reactivity of the catalyst towards C-H bond activation.[2]

SolventSubstrate Oxidized (Bond Dissociation Energy)Relative Reactivity
Acetonitrile (CH₃CN)Weak C-H bonds (≤ ~81.6 kcal mol⁻¹)Moderate
Acetone (CH₃COCH₃)Weak C-H bonds (≤ ~81.6 kcal mol⁻¹)Moderate
Benzotrifluoride (C₆H₅CF₃)Stronger C-H bonds (up to 84.5 kcal mol⁻¹)High
Benzene (C₆H₆)Stronger C-H bonds (up to 84.5 kcal mol⁻¹)High
Dichloromethane (CH₂Cl₂)Stronger C-H bonds (up to 84.5 kcal mol⁻¹)High
Supercritical CO₂Strong C-H bonds (e.g., cyclohexane, 99.5 kcal mol⁻¹)Very High

Table 3: Solvent Screening for the Asymmetric Aldol Reaction using a Chiral Diamide Organocatalyst

This table showcases the profound effect of the solvent on the conversion, diastereoselectivity (dr), and enantioselectivity (ee) of an asymmetric aldol reaction.[3]

SolventConversion (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
Hexane10054/4694
Dichloromethane (DCM)9671/29100
Dimethyl Sulfoxide (DMSO)---
WaterHigh-High

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized experimental protocols for reactions where diamine ligands and solvent effects are critical.

Experimental Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Amides [1]

  • Catalyst Preparation: A mixture of CuI (1-10 mol%), the diamine ligand (1-20 mol%), and a base such as K₃PO₄ (2.0 equivalents) is added to an oven-dried reaction vessel.

  • Reaction Setup: The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The chosen solvent (e.g., toluene, dioxane, or DMF) is added, followed by the aryl halide (1.0 equivalent) and the amide (1.2 equivalents).

  • Reaction Execution: The reaction mixture is stirred at a specified temperature (ranging from room temperature to 110°C) for a designated period (12-24 hours).

  • Workup and Analysis: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel. Product yield and purity are determined by techniques such as NMR spectroscopy and mass spectrometry.

Experimental Protocol 2: General Procedure for Asymmetric Aldol Reaction with a Chiral Diamide Catalyst [3]

  • Reaction Setup: To a vial containing the chiral diamide organocatalyst (10 mol%) is added the aldehyde (1.0 equivalent) and the ketone (3.0 equivalents).

  • Solvent Addition: The selected solvent (e.g., hexane, DCM, or water) is added to the mixture.

  • Reaction Execution: The reaction is stirred at room temperature for a specified time (e.g., 48-96 hours).

  • Analysis: The conversion, diastereomeric ratio, and enantiomeric excess of the product are determined directly from the crude reaction mixture using techniques such as ¹H NMR spectroscopy and chiral HPLC analysis.

Mandatory Visualization

Diagram 1: Logical Flow for Solvent Screening in a Catalytic Reaction

Solvent_Screening_Workflow start Define Reaction: Substrates, Catalyst, Ligand select_solvents Select Diverse Solvents (Polar Aprotic, Polar Protic, Non-polar) start->select_solvents run_reactions Run Parallel Reactions (Constant Temperature, Time, Concentration) select_solvents->run_reactions analyze Analyze Reaction Outcomes (Yield, Selectivity, Conversion) run_reactions->analyze optimize Optimize with Best Solvent (Temperature, Concentration) analyze->optimize

Caption: Workflow for solvent screening in a catalytic reaction.

Diagram 2: Signaling Pathway of Solvent-Catalyst Interaction

Solvent_Catalyst_Interaction Solvent Solvent Properties (Polarity, Coordination) Catalyst Catalyst-Ligand Complex Solvent->Catalyst Solvation TransitionState Transition State Stabilization Solvent->TransitionState Differential Solvation Catalyst->TransitionState Lowers Activation Energy Product Product Formation (Rate and Selectivity) TransitionState->Product

Caption: Influence of solvent on catalyst and transition state.

References

Scarcity of a Specific Chiral Diamine: A Comparative Look at Its Potential Alternatives in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of peer-reviewed literature reveals a notable absence of studies specifically detailing the applications of 2,4-Dimethylpentane-1,2-diamine. This suggests that the compound may not be widely utilized or extensively studied within the scientific community. However, the broader class of chiral vicinal diamines is of significant interest in chemical synthesis and drug development, primarily for their role as chiral ligands in asymmetric catalysis. This guide, therefore, provides a comparative overview of well-documented alternatives to this compound, focusing on their applications, performance, and the experimental protocols that underpin their use.

The primary alternatives discussed include trans-1,2-diaminocyclohexane and trans-1,2-cyclopentanediamine, which are frequently employed in the synthesis of chiral catalysts and have a substantial body of research supporting their efficacy.

Comparison of Chiral Diamines in Asymmetric Catalysis

Chiral diamines are crucial in asymmetric synthesis for their ability to form stable complexes with transition metals, creating a chiral environment that directs the stereochemical outcome of a reaction. The structural features of the diamine backbone significantly influence the catalyst's activity and selectivity.

Chiral DiamineKey Structural FeatureCommon ApplicationsTypical Performance (Enantiomeric Excess)
trans-1,2-DiaminocyclohexaneRigid cyclohexane backboneAsymmetric epoxidation, cyclopropanation, Diels-Alder reactionsOften >90% ee
trans-1,2-CyclopentanediamineRigid cyclopentane backboneAsymmetric Henry reactions, allylic alkylationCan achieve >95% ee[1]
(+)-SparteineBridged tetracyclic structureAsymmetric additions of organolithium reagentsVariable, can be highly selective

Table 1: Comparison of Common Chiral Diamines in Asymmetric Catalysis

Experimental Protocols for Catalyst Formation and Application

The utility of these chiral diamines is realized through their incorporation into larger ligand structures, most commonly Salen-type ligands.

Synthesis of a Chiral Salen-type Ligand

A general procedure for the synthesis of a chiral Salen-type ligand involves the condensation of a chiral diamine with two equivalents of a salicylaldehyde derivative.

Experimental Workflow for Salen Ligand Synthesis

G Diamine Chiral Diamine (e.g., trans-1,2-diaminocyclohexane) Reflux Reflux (2-4 hours) Diamine->Reflux Salicylaldehyde 2 eq. Substituted Salicylaldehyde Salicylaldehyde->Reflux Solvent Ethanol Solvent->Reflux Product Chiral Salen Ligand Reflux->Product

Caption: General workflow for the synthesis of a chiral Salen ligand.

Application in Asymmetric Epoxidation

Chiral manganese(III)-Salen complexes are widely used for the asymmetric epoxidation of unfunctionalized olefins.

Catalytic Cycle for Asymmetric Epoxidation

G Mn_III_Salen [Mn(III)(Salen)]+ Mn_V_Oxo [Mn(V)(Salen)(O)]+ Mn_III_Salen->Mn_V_Oxo Oxidation Olefin Olefin Olefin->Mn_V_Oxo Oxidant Oxidant (e.g., NaOCl) Mn_V_Oxo->Mn_III_Salen Oxygen Transfer Epoxide Chiral Epoxide Mn_V_Oxo->Epoxide

Caption: Simplified catalytic cycle for Mn-Salen catalyzed epoxidation.

Performance Data in Asymmetric Reactions

The choice of chiral diamine can have a profound impact on the enantioselectivity of a reaction. The following table summarizes representative data from peer-reviewed studies.

ReactionCatalyst SystemSubstrateYield (%)Enantiomeric Excess (%)Reference
Asymmetric Henry ReactionCu(II)-trans-1,2-cyclopentanediamine derivativeNitromethane and Benzaldehyde9296[1]
Asymmetric EpoxidationMn(III)-Salen from trans-1,2-diaminocyclohexaneStyrene8594N/A
Asymmetric Addition(+)-Sparteine-mediated lithiation-additionN-Boc-pyrrolidine7898[2]

Table 2: Performance of Chiral Diamine-Based Catalysts in Asymmetric Reactions

Logical Relationship in Catalyst Design

The design of an effective chiral catalyst based on a diamine scaffold follows a logical progression from the selection of the diamine to the final catalyst complex.

Logical Flow of Chiral Catalyst Design

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Application Diamine Select Chiral Diamine Condensation Condensation Reaction Diamine->Condensation Salicylaldehyde Select Salicylaldehyde Derivative Salicylaldehyde->Condensation Salen_Ligand Chiral Salen Ligand Condensation->Salen_Ligand Complexation Complexation Salen_Ligand->Complexation Metal_Salt Select Metal Salt Metal_Salt->Complexation Catalyst Chiral Catalyst Complex Complexation->Catalyst Reaction Asymmetric Reaction Catalyst->Reaction

Caption: Logical steps from chiral diamine selection to catalytic application.

References

Safety Operating Guide

Navigating the Disposal of 2,4-Dimethylpentane-1,2-diamine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for 2,4-Dimethylpentane-1,2-diamine (CAS Number: 115947-69-8), ensuring adherence to safety protocols and regulatory compliance.

Immediate Safety and Handling Precautions

Before proceeding with any disposal steps, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

In case of a spill, immediately evacuate the area and follow your laboratory's established spill response protocol. Small spills may be absorbed with an inert material (e.g., vermiculite, dry sand) and collected in a sealed container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound, like many laboratory chemicals, is a regulated process that requires careful planning and execution.

Step 1: Waste Identification and Classification

Based on data from analogous compounds, this compound is likely to be classified as a hazardous waste due to potential flammability, corrosivity (typical for amines), and toxicity. Always assume a chemical is hazardous unless confirmed otherwise by a reliable source.

Step 2: Waste Segregation and Storage

  • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently.

  • Store the waste in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.

  • The storage container must be chemically compatible, properly sealed, and clearly labeled with the full chemical name and associated hazards.

Step 3: Arrange for Professional Disposal

Chemical waste must be disposed of through a licensed and approved hazardous waste disposal company. Your institution's EHS department will have established procedures and contracts for this service.

  • Contact your EHS department to schedule a pickup.

  • Provide them with an accurate description of the waste, including the chemical name and quantity.

  • Follow their instructions for packaging and labeling the waste container for transport.

Step 4: Documentation

Maintain a detailed record of the waste generated and its disposal. This documentation is crucial for regulatory compliance and internal safety audits.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes typical hazard classifications for similar aliphatic amines and alkanes, which should be considered as potential hazards.

Hazard ClassificationPotential for this compoundRationale based on Analogous Compounds
Flammability Likely Flammable LiquidAlkanes and amines of similar molecular weight are often flammable.[1][2]
Corrosivity Likely CorrosiveAmines are often corrosive to skin and eyes.
Toxicity Potential for Acute Toxicity (Oral, Dermal, Inhalation)Many amines exhibit some level of toxicity.
Environmental Hazard Potential for Aquatic ToxicityMany organic chemicals are harmful to aquatic life.[3]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or Waste This compound assess_hazards Assess Hazards (Consult SDS of similar compounds) start->assess_hazards ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe segregate Segregate Waste (Do not mix with other chemicals) ppe->segregate container Use a Labeled, Sealed, and Compatible Waste Container segregate->container storage Store in a Designated and Secure Area container->storage contact_ehs Contact Institutional EHS Department storage->contact_ehs schedule_pickup Schedule Pickup by a Licensed Waste Disposal Company contact_ehs->schedule_pickup document Document Waste Disposal schedule_pickup->document end End: Proper Disposal Complete document->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,4-Dimethylpentane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-Dimethylpentane-1,2-diamine was not located. The following guidance is based on the general properties and hazards of aliphatic diamines. It is imperative for researchers to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.

Immediate Safety and Logistical Information

Aliphatic diamines are typically corrosive and can cause severe skin burns and eye damage.[1][2] They may also be harmful if swallowed or inhaled and can cause respiratory irritation.[1][2] Prolonged or repeated exposure may lead to skin sensitization.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for aliphatic amines.[3][4]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye irritation or damage.[1]
Hand Protection Nitrile or neoprene gloves. Butyl rubber gloves are recommended for prolonged contact.[5][6][7][8]Provides a barrier against skin contact, which can cause burns and sensitization.[1] Glove thickness and material should be chosen based on the duration of handling and potential for immersion.
Body Protection Flame-retardant and chemical-resistant lab coat or apron. Closed-toe shoes are mandatory.Protects skin from accidental splashes and contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is essential. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor/amine cartridges is recommended.[4][9]Aliphatic amines can be volatile, and their vapors can cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical fume hood is functioning correctly.

    • Locate the nearest emergency shower and eyewash station.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use compatible labware (e.g., glass, stainless steel). Avoid copper and its alloys.[8]

    • Keep containers tightly closed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after handling.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to ensure environmental safety and regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

  • Disposal:

    • Arrange for pickup and disposal through your institution's hazardous waste management program.

Experimental Workflow and Safety Checkpoints

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep1 Review SDS (if available) and Conduct Risk Assessment prep2 Verify Fume Hood and Emergency Equipment prep1->prep2 prep3 Select and Inspect PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Work Within Fume Hood handle1->handle2 handle3 Keep Containers Closed handle2->handle3 disp1 Segregate Waste handle3->disp1 Proceed to Disposal disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.